Acid-PEG5-mono-methyl ester
説明
特性
IUPAC Name |
3-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O9/c1-19-15(18)3-5-21-7-9-23-11-13-24-12-10-22-8-6-20-4-2-14(16)17/h2-13H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGMOHWEFFVQEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG5-mono-methyl ester is a discrete polyethylene (B3416737) glycol (PEG) derivative that functions as a heterobifunctional linker.[1][] It is a valuable tool in bioconjugation and drug development, enabling the covalent linkage of two different molecules.[1] This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols for its use.
The structure of this compound consists of a five-unit PEG chain, which imparts hydrophilicity and biocompatibility to the molecules it links.[] One terminus of the PEG chain is capped with a carboxylic acid group, while the other end is a methyl ester. This heterobifunctional nature allows for selective and sequential conjugation reactions. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed under basic conditions to reveal a second carboxylic acid for further modification.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This data is essential for accurate experimental design, including stoichiometry calculations and buffer preparation.
| Property | Value | References |
| CAS Number | 1309460-30-7 | [3] |
| Molecular Formula | C15H28O9 | [3] |
| Molecular Weight | 352.38 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | ≥95% - 98% | [3] |
| Polydispersity Index (PDI) | ~1.0 (Monodisperse) | [4][5] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL), DCM | |
| Storage Conditions | Store at -20°C for long-term stability | [] |
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in several advanced applications:
-
Proteolysis-Targeting Chimeras (PROTACs): This linker is frequently used in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The PEG linker provides the necessary spatial separation and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, this linker can be used to attach a cytotoxic drug to an antibody. The hydrophilic PEG chain can improve the solubility and pharmacokinetic profile of the resulting ADC.
-
Peptide and Protein Modification (PEGylation): The process of attaching PEG chains to therapeutic proteins and peptides, known as PEGylation, can enhance their stability, reduce immunogenicity, and prolong their circulation half-life. This compound provides a discrete and defined PEG chain for such modifications.
-
Surface Modification: The linker can be used to modify the surface of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific protein binding.
Experimental Protocols
The most common application of this compound involves the conjugation of its carboxylic acid group to a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). This is typically achieved through activation of the carboxylic acid using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).
Materials Required
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis cassettes)
Step-by-Step Conjugation Protocol
This protocol describes the conjugation of this compound to a protein.
Step 1: Preparation of Reagents
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a stock solution of EDC in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL). Note: Prepare this solution immediately before use as EDC is moisture-sensitive.
-
Prepare a stock solution of NHS (or Sulfo-NHS) in Activation Buffer or anhydrous DMSO (e.g., 10 mg/mL). Note: Prepare this solution immediately before use.
-
Dissolve the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
Step 2: Activation of the Carboxylic Acid
-
In a microcentrifuge tube, combine the this compound solution with EDC and NHS. A typical molar ratio is 1:1.5:1.5 (this compound : EDC : NHS).
-
Incubate the reaction mixture at room temperature for 15-30 minutes. This reaction forms a more stable, amine-reactive NHS ester.
Step 3: Conjugation to the Amine-Containing Molecule
-
Add the activated this compound solution to the protein solution. The molar ratio of the linker to the protein should be optimized for the specific application, with a 10-20 fold molar excess of the linker being a good starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
Step 4: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Remove excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.
-
Characterize the resulting conjugate using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Visualizing the Role of this compound in a PROTAC
The following diagrams illustrate the experimental workflow for protein conjugation and the mechanism of action of a PROTAC synthesized using this compound.
Caption: Experimental workflow for protein PEGylation.
Caption: PROTAC mechanism of action.
References
An In-depth Technical Guide to the Chemical Properties and Applications of Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) derivative that has garnered significant attention in the fields of bioconjugation, drug delivery, and proteomics.[1][2] Its unique structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for sequential and controlled conjugation to two different molecules. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound, with a focus on its role as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[3][4]
Core Chemical Properties
This compound is a liquid at room temperature, typically appearing as a colorless to light yellow substance.[3] Its structure consists of a five-unit polyethylene glycol chain, providing a balance of hydrophilicity and a defined spacer length for various applications.
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 1309460-30-7 | [3] |
| Molecular Formula | C15H28O9 | [3] |
| Molecular Weight | 352.38 g/mol | [3] |
| Physical Form | Liquid | [3] |
| Color | Colorless to light yellow | [3] |
| Predicted pKa | 4.27 ± 0.10 | [5] |
Solubility and Storage
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥ 100 mg/mL (283.78 mM) | [3] | |
| In Vivo Formulations | ≥ 2.5 mg/mL (7.09 mM) | Can be formulated in various solvent systems such as 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline. | [3] |
| Storage | -20°C (long-term) | [6] |
Experimental Protocols
The bifunctional nature of this compound allows for a two-step conjugation strategy. The carboxylic acid can be activated to react with primary amines, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid for further modification.
Protocol 1: Amine Coupling via EDC/HATU Activation
This protocol describes the conjugation of the carboxylic acid terminus of this compound to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule ligand).
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Reaction vessel under inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine-containing molecule in anhydrous DMF or DMSO.
-
Add this compound to the solution (typically a 1.1 to 1.5 molar excess).
-
In a separate vial, dissolve EDC (1.5 equivalents) and HATU (1.5 equivalents) in a small amount of anhydrous DMF.
-
Add the EDC/HATU solution to the reaction mixture containing the amine and PEG linker.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to raise the pH to ~8-9.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.[7]
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified using chromatographic techniques like reversed-phase HPLC to isolate the conjugated product.[][9][10]
Protocol 2: Hydrolysis of the Methyl Ester
This protocol outlines the cleavage of the methyl ester group to yield a terminal carboxylic acid, which can then be used for a subsequent conjugation step.
Materials:
-
This compound conjugate from Protocol 1
-
Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
Acidic solution (e.g., 1N HCl) for neutralization
-
Reaction vessel
Procedure:
-
Dissolve the PEG-conjugate in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (typically 1.5 to 3 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring the disappearance of the starting material by LC-MS.
-
Once the hydrolysis is complete, carefully neutralize the reaction mixture to pH ~7 with a dilute acid solution.
-
The product can then be extracted with an organic solvent or purified directly by reversed-phase HPLC.
Application in PROTAC Synthesis
A primary application of this compound is in the construction of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2] The PEG linker serves to connect the target protein ligand and the E3 ligase ligand at an optimal distance and orientation to facilitate the formation of a productive ternary complex.[11][12]
Logical Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound.
Stability and Degradation
PEG linkers are generally considered stable under physiological conditions. However, the ester bond in this compound is susceptible to hydrolysis, particularly under basic conditions.[6] The rate of hydrolysis is influenced by pH and temperature.[13] Studies on similar PEG esters have shown that they are relatively stable at neutral pH but will degrade more rapidly in acidic or basic environments.[14] For long-term storage of the pure compound, it is recommended to keep it at -20°C to minimize degradation.[6]
Analytical Methods
The characterization and purity assessment of this compound and its conjugates are crucial for their application.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a primary technique for the purification and analysis of PEGylated molecules.[][9][10] A C18 or C4 column can be used with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for confirming the molecular weight of the starting material, intermediates, and the final conjugated product.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the molecule and its conjugates.
Conclusion
This compound is a valuable tool for researchers in drug development and chemical biology. Its well-defined structure and heterobifunctional nature provide a versatile platform for the synthesis of complex biomolecules, most notably PROTACs. The experimental protocols and data presented in this guide offer a foundation for the effective utilization of this PEG linker in various research applications. Careful consideration of reaction conditions, purification methods, and analytical characterization is essential to ensure the successful synthesis and application of conjugates derived from this compound.
References
- 1. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]
- 2. precisepeg.com [precisepeg.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid-PEG3-mono-methyl ester CAS#: 1807505-26-5 [chemicalbook.com]
- 6. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. hamptonresearch.com [hamptonresearch.com]
- 14. Hydrolytically degradable poly(ethylene glycol) hydrogel scaffolds with tunable degradation and mechanical properties - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Acid-PEG5-mono-methyl ester: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical structure, physicochemical properties, a representative synthesis protocol, and its application in targeted protein degradation.
Structure and Physicochemical Properties
This compound, with the chemical formula C15H28O9 and a molecular weight of approximately 352.38 g/mol , is a derivative of pentaethylene glycol.[1] Its linear structure incorporates a terminal carboxylic acid group and a terminal methyl ester group, rendering it a valuable heterobifunctional linker. The presence of the hydrophilic PEG chain enhances the water solubility of molecules to which it is conjugated.[1]
The carboxylic acid moiety can be readily activated to react with primary amine groups on biomolecules, such as proteins and peptides, to form stable amide bonds.[1] The methyl ester group, on the other hand, can be hydrolyzed under basic conditions to reveal a second carboxylic acid, providing further opportunities for conjugation or modification.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C15H28O9 | [2] |
| Molecular Weight | 352.38 g/mol | [2] |
| CAS Number | 1309460-30-7 | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | 469.4 ± 45.0 °C at 760 mmHg | |
| Density | 1.151 g/cm³ | [2] |
| Solubility | Soluble in DMSO and other organic solvents. | [2] |
| Storage Temperature | -20°C for long-term storage. | [1][2] |
| SMILES | O=C(OC)CCOCCOCCOCCOCCOCCC(O)=O | [2] |
Synthesis of this compound
The synthesis of heterobifunctional PEGs such as this compound typically involves the selective monofunctionalization of a symmetrical PEG diol. A plausible and commonly employed strategy is the Williamson ether synthesis to introduce a protected carboxylic acid at one terminus, followed by modification of the other terminus. Below is a representative experimental protocol for the synthesis of this compound starting from pentaethylene glycol.
Experimental Protocol:
Step 1: Mono-O-alkylation of Pentaethylene Glycol with a Protected Carboxylic Acid Precursor
This step introduces a protected carboxylic acid group onto one end of the pentaethylene glycol chain. A tert-butyl ester is a suitable protecting group as it is stable under the basic conditions of the Williamson ether synthesis and can be selectively removed later under acidic conditions.
-
Materials:
-
Pentaethylene glycol
-
Sodium hydride (NaH) as a 60% dispersion in mineral oil
-
tert-Butyl bromoacetate (B1195939)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve pentaethylene glycol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure the formation of the mono-alkoxide.
-
Cool the reaction mixture back to 0°C and add tert-butyl bromoacetate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting mono-tert-butyl ester protected PEG by column chromatography on silica (B1680970) gel to isolate the desired product from unreacted diol and the bis-alkylated product.
-
Step 2: Methylation of the Remaining Hydroxyl Group
This step converts the free hydroxyl group at the other end of the PEG chain to a methyl ether.
-
Materials:
-
Mono-tert-butyl ester protected PEG from Step 1
-
Sodium hydride (NaH)
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the mono-tert-butyl ester protected PEG (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C and add sodium hydride (1.1 equivalents).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the solution back to 0°C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate as in Step 1.
-
Purify the product by column chromatography to obtain the fully protected PEG derivative.
-
Step 3: Deprotection of the tert-Butyl Ester
The final step is the selective removal of the tert-butyl protecting group to yield the free carboxylic acid.
-
Materials:
-
Fully protected PEG derivative from Step 2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the protected PEG derivative (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (excess, e.g., 20-50% v/v) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by a suitable method, such as precipitation or chromatography, to yield the final this compound.
-
Application in PROTAC Technology
A primary and highly significant application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[][4][5][6] The PEG linker plays a crucial role in a PROTAC's efficacy by connecting the POI-binding ligand and the E3 ligase-binding ligand at an optimal distance and orientation to facilitate the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[4]
The carboxylic acid end of this compound can be coupled to an amine-containing E3 ligase ligand (e.g., derivatives of thalidomide (B1683933) for Cereblon) or a POI ligand. The methyl ester end can be hydrolyzed to a carboxylic acid and subsequently coupled to the other binding moiety. The flexibility and hydrophilicity of the PEG5 chain can improve the solubility and cell permeability of the resulting PROTAC molecule.
Signaling Pathway and Experimental Workflow Diagrams
Below are Graphviz diagrams illustrating the synthesis workflow and the mechanism of action of a PROTAC.
References
An In-depth Technical Guide on the Application of Acid-PEG5-mono-methyl ester in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acid-PEG5-mono-methyl ester is not a therapeutic agent with a direct biological mechanism of action, but rather a critical chemical tool known as a heterobifunctional linker. Its primary utility lies in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic molecules. PROTACs function by inducing the degradation of specific disease-causing proteins through the cell's own ubiquitin-proteasome system. This guide details the role and application of this compound as a central component in PROTAC design, enabling the linkage of a target protein ligand to an E3 ubiquitin ligase ligand. We will explore the chemistry of its functional groups, its impact on the properties of the final PROTAC molecule, and provide detailed protocols for the synthesis and evaluation of PROTACs constructed using this linker.
The Role of this compound in PROTAC Design
A PROTAC molecule's architecture consists of three parts: a ligand for the target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[1][2] this compound is a commonly employed linker that provides a flexible polyethylene (B3416737) glycol (PEG) spacer of five units.[3][4]
Key Attributes:
-
Heterobifunctional Nature: It possesses two distinct reactive ends: a carboxylic acid and a methyl ester.[3] This allows for the sequential and controlled conjugation of the POI and E3 ligase ligands, a crucial step in PROTAC synthesis.[5]
-
PEG Spacer: The PEG chain imparts several advantageous properties to the final PROTAC molecule:
-
Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the often large and hydrophobic PROTACs.[4][6]
-
Increased Permeability: The flexible nature of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving cell membrane permeability.[7]
-
Optimized Ternary Complex Formation: The length and flexibility of the linker are critical for enabling the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]
-
The carboxylic acid group is typically activated to react with an amine on one of the ligands (either for the POI or the E3 ligase). The methyl ester represents a more stable group, which can be seen as a protected carboxylic acid, requiring specific conditions for hydrolysis.
Below is a diagram illustrating the structure and functional groups of this compound.
References
- 1. PROTAC-DB [cadd.zju.edu.cn]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Heterobifunctional Nature of Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional linker, Acid-PEG5-mono-methyl ester, a versatile tool in modern bioconjugation and drug development. We will delve into its chemical properties, functional characteristics, and applications, with a focus on its role in creating precisely engineered biomolecules.
Introduction to this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative that possesses two distinct reactive functionalities at its termini: a carboxylic acid and a methyl ester. This heterobifunctional nature allows for the sequential or orthogonal conjugation of two different molecules, making it an invaluable linker for creating complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The central PEG5 core, consisting of five ethylene (B1197577) glycol units, imparts increased hydrophilicity to the molecule and any conjugate it is a part of, which can improve solubility and pharmacokinetic properties.[1]
The strategic placement of a stable carboxylic acid and a readily hydrolyzable methyl ester allows for controlled, stepwise synthesis, a crucial aspect in the development of targeted therapeutics.
Physicochemical and Functional Properties
A thorough understanding of the quantitative properties of this compound is essential for its effective application. The following tables summarize key data for this linker.
| Property | Value | Reference |
| Molecular Formula | C15H28O9 | [2] |
| Molecular Weight | 352.38 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Purity | ≥97% | [2] |
| Density | ~1.151 g/cm³ | [2] |
| Boiling Point | 469.4 ± 45.0 °C at 760 mmHg | [2] |
| pKa (predicted) | 4.28 ± 0.10 | [2] |
| Solubility Information | |
| Organic Solvents | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF). |
| ≥ 100 mg/mL in Dimethyl sulfoxide (B87167) (DMSO). | |
| Aqueous Solutions for In Vivo Use | A stock solution can be prepared by dissolving in DMSO first, followed by dilution in aqueous buffers. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline solution can achieve a solubility of ≥ 2.5 mg/mL. |
| Storage and Stability | |
| Pure Form | -20°C for up to 3 years. |
| 4°C for up to 2 years. | |
| In Solvent | -80°C for up to 6 months. |
| -20°C for up to 1 month. | |
| pH Stability | The carboxylic acid is stable under a wide range of pH conditions. The methyl ester is stable at neutral and acidic pH but is susceptible to hydrolysis under basic conditions. |
The Heterobifunctional Reactivity of this compound
The core utility of this compound lies in its ability to selectively react its two terminal groups. This allows for a modular and controlled approach to building complex biomolecular constructs.
Amine-Reactive Carboxylic Acid Terminus
The carboxylic acid group can be activated to react with primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or on amine-functionalized small molecules. The most common activation method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This two-step, one-pot reaction forms a semi-stable NHS ester that readily reacts with primary amines to form a stable amide bond.[3] The activation is most efficient at a slightly acidic pH (4.5-7.2), while the subsequent reaction with amines is favored at a pH of 7-8.[3]
Hydrolyzable Methyl Ester Terminus
The methyl ester group is relatively stable under neutral and acidic conditions but can be hydrolyzed under basic conditions (e.g., using lithium hydroxide) to reveal a second carboxylic acid.[2] This newly formed carboxylic acid can then be subjected to the same EDC/NHS activation chemistry to conjugate a second molecule. This selective deprotection strategy is fundamental to the linker's use in multi-step syntheses.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol for EDC/NHS Coupling of the Carboxylic Acid Terminus to a Protein
This protocol outlines the steps for conjugating the carboxylic acid end of the linker to a protein containing accessible primary amines.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare the protein of interest in the Coupling Buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines.
-
-
Activation of the Carboxylic Acid:
-
In a microcentrifuge tube, combine this compound with a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS in Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein of Interest:
-
Add the activated linker solution to the protein solution. A starting point of a 10-20 fold molar excess of the linker to the protein is recommended, though this should be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle rotation.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to quench any unreacted NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol for the Hydrolysis of the Methyl Ester Terminus
This protocol describes the selective cleavage of the methyl ester to generate a free carboxylic acid.
Materials:
-
PEG-conjugate with a terminal methyl ester
-
Lithium hydroxide (B78521) (LiOH)
-
Solvent system (e.g., a mixture of Tetrahydrofuran (THF) and water)
-
Acidic solution for neutralization (e.g., 1 M HCl)
Procedure:
-
Dissolution: Dissolve the PEG-conjugate in a suitable solvent system, such as a 2:1 mixture of THF and water.
-
Saponification: Add an excess of LiOH (e.g., 2-5 equivalents) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by a suitable analytical technique such as LC-MS.
-
Neutralization and Work-up: Carefully neutralize the reaction mixture with an acidic solution (e.g., 1 M HCl) to a pH of ~7. The product can then be purified by methods such as reverse-phase HPLC.
Characterization of the Conjugate
The success of the conjugation reaction can be confirmed using various analytical techniques.
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the protein after conjugation.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight of the conjugate and calculate the degree of PEGylation.[5][6]
-
HPLC (Size-Exclusion or Reverse-Phase): To separate the conjugate from the unreacted protein and linker and to assess purity.
Application in PROTAC Synthesis
A prominent application of heterobifunctional linkers like this compound is in the synthesis of PROTACs. A PROTAC is a molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[7][8][9] The linker plays a crucial role in connecting the target protein ligand and the E3 ligase ligand and optimizing the formation of a productive ternary complex.[7][8]
The following diagram illustrates a general workflow for the synthesis of a PROTAC using a heterobifunctional PEG linker.
Conclusion
This compound is a powerful and versatile heterobifunctional linker that enables the precise and controlled synthesis of complex biomolecular architectures. Its defined length, hydrophilicity, and orthogonal reactive ends make it an essential tool for researchers in drug discovery, particularly in the development of ADCs and PROTACs. A thorough understanding of its properties and reaction conditions, as outlined in this guide, is key to leveraging its full potential in creating next-generation therapeutics.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
In-Depth Technical Guide: Acid-PEG5-mono-methyl ester for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on Acid-PEG5-mono-methyl ester, a critical component in the development of next-generation therapeutics. We will delve into its chemical properties, its principal application in Proteolysis Targeting Chimeras (PROTACs), and detailed protocols for its use.
Core Properties of this compound
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. Its structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for the sequential conjugation of two different molecules. The hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate.
| Property | Value | Source(s) |
| CAS Number | 1309460-30-7 | [1][2][3][4] |
| Molecular Weight | 352.38 g/mol | [1] |
| Molecular Formula | C15H28O9 | [5] |
| Appearance | Liquid | [1] |
| Purity | ≥97% | [1] |
| Storage Conditions | -20°C | [3] |
Application in PROTAC Synthesis
This compound is a key building block in the synthesis of PROTACs. PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific disease-causing proteins.[6][7] A PROTAC consists of three main components: a ligand that binds to the target protein (protein of interest or POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[8][9]
The PEG5 linker in this compound provides the necessary spacing and flexibility for the PROTAC to effectively bring the target protein and the E3 ligase into close proximity, facilitating the formation of a ternary complex.[10] This proximity enables the E3 ligase to tag the target protein with ubiquitin, marking it for degradation by the proteasome.[6][11]
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of action of a PROTAC molecule.
Experimental Protocols
I. Synthesis of a PROTAC using this compound
This protocol outlines the general steps for conjugating this compound to a ligand for a protein of interest (POI ligand) that contains a primary or secondary amine.
Materials:
-
This compound
-
POI ligand with an amine functional group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound in anhydrous DMF or DMSO in the reaction vessel under an inert atmosphere.
-
Add 1.2 equivalents of EDC and 1.2 equivalents of NHS or HOBt to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group.
-
-
Amide Coupling:
-
In a separate vessel, dissolve the POI ligand in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the solution of the POI ligand to the activated this compound solution.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.
-
Stir the reaction at room temperature overnight.
-
-
Reaction Monitoring and Purification:
-
Monitor the progress of the reaction by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Once the reaction is complete, quench the reaction with water.
-
Purify the resulting PROTAC conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC molecule by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The following diagram illustrates the logical workflow for PROTAC synthesis.
II. In Vitro Assessment of PROTAC Activity
This protocol provides a general method for evaluating the protein degradation activity of a newly synthesized PROTAC in a cell-based assay.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC
-
DMSO (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture the chosen cell line in the appropriate medium until they reach 70-80% confluency.
-
Prepare a stock solution of the PROTAC in DMSO.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specific duration (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO only).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate it with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate it with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control to determine the extent of protein degradation at each PROTAC concentration.
-
Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 1309460-30-7 | JCC46030 [biosynth.com]
- 3. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 4. This compound CAS#: 1309460-30-7 [m.chemicalbook.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of Acid-PEG5-mono-methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker commonly utilized in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this linker is critical for its effective handling, formulation, and application in bioconjugation and drug delivery systems.
Core Compound Properties
This compound possesses both a hydrophilic polyethylene glycol chain and terminal functional groups—a carboxylic acid and a methyl ester—that influence its solubility profile. The PEG chain, consisting of five ethylene (B1197577) glycol units, is primarily responsible for its aqueous solubility, a key feature for its use in biological applications.
| Property | Value |
| Chemical Name | 3,6,9,12,15-Pentaoxa-17-heptadecanoic acid, 17-methyl ester |
| Molecular Formula | C15H28O9 |
| Molecular Weight | 352.38 g/mol |
| CAS Number | 1309460-30-7 |
| Physical Form | Liquid |
Quantitative and Qualitative Solubility Data
The solubility of this compound has been evaluated in a range of common laboratory solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that while specific quantitative data for this exact compound is limited, the general solubility characteristics of PEG derivatives provide valuable guidance.
| Solvent | Type | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Organic | ≥ 100 mg/mL (283.78 mM)[1][2] | Quantitative data is available. Hygroscopic DMSO can impact solubility; it is recommended to use newly opened DMSO. |
| Water | Aqueous | Soluble | The PEG5 linker enhances water solubility.[3][4] General information for PEG derivatives indicates high solubility in water.[5] |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | Soluble | General information for PEG derivatives indicates high solubility in aqueous buffers like PBS.[5] |
| Dichloromethane (DCM) | Organic | Soluble | General information for PEG derivatives indicates high solubility in dichloromethane.[5] |
| Chloroform | Organic | Soluble | General information for PEG derivatives indicates high solubility in chloroform.[5] |
| Dimethylformamide (DMF) | Organic | Soluble | General information for PEG derivatives indicates solubility in DMF.[5] |
| Acetonitrile | Organic | Soluble | General information for PEG derivatives indicates solubility in acetonitrile.[6] |
| Ethanol | Organic (Alcohol) | Less Soluble | General information for PEG derivatives indicates lower solubility in alcohols compared to more polar organic solvents.[5] |
| Methanol | Organic (Alcohol) | Less Soluble | Inferred from the general solubility of PEG derivatives in alcohols. |
| Isopropanol | Organic (Alcohol) | Less Soluble | General information for PEG derivatives indicates lower solubility in alcohols. Solubility can be improved by warming.[5] |
| Tetrahydrofuran (THF) | Organic (Ether) | Sparingly Soluble to Insoluble | While some sources suggest PEG is soluble in THF, others indicate it is not soluble in ether.[5] Caution is advised. |
Experimental Protocols
A standard method for determining the solubility of a compound is the shake-flask method . For PEGylated compounds, a variation of this method is often employed.
General Shake-Flask Solubility Determination Protocol:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial to pellet the undissolved solute.
-
Sampling: Carefully extract a known volume of the supernatant.
-
Quantification: Dilute the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer.
-
Calculation: The solubility is then calculated based on the concentration and the dilution factor.
Logical Workflow for Solubility Assessment
The following diagram illustrates a typical workflow for assessing the solubility of a research compound like this compound.
References
An In-depth Technical Guide to the Purity and Quality Specifications of Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and quality specifications for Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document is intended to assist researchers, scientists, and drug development professionals in establishing robust quality control parameters for this critical reagent used in bioconjugation, drug delivery, and the development of therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction
This compound is a discrete PEG (dPEG®) linker with a terminal carboxylic acid and a mono-methyl ester. The defined length of the five ethylene (B1197577) glycol units provides precise control over spacing and hydrophilicity in conjugated molecules. Ensuring the purity and quality of this linker is paramount for the reproducibility of research and the safety and efficacy of therapeutic products. This guide outlines the key quality attributes, potential impurities, and analytical methodologies for the comprehensive characterization of this compound.
Quality Control Specifications
A comprehensive quality control strategy for this compound involves a battery of tests to assess its identity, purity, and quality. The following tables summarize the recommended specifications and acceptance criteria.
Table 1: General Properties and Identification
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow viscous liquid or solid | Visual Inspection |
| Solubility | Soluble in water, methanol, ethanol, and most organic solvents | Visual Inspection |
| Molecular Formula | C15H28O9[1] | Mass Spectrometry |
| Molecular Weight | 352.38 g/mol [1] | Mass Spectrometry |
| Identity by FTIR | Conforms to the reference spectrum | Infrared Spectroscopy |
| Identity by ¹H-NMR | Conforms to the reference spectrum | Nuclear Magnetic Resonance Spectroscopy |
Table 2: Purity and Impurity Profile
| Parameter | Acceptance Criteria | Analytical Method |
| Purity (by HPLC) | ≥ 95%[2][3] | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with ELSD or CAD |
| Polydispersity Index (PDI) | ≤ 1.05 | Size Exclusion Chromatography (SEC) |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Meets USP <467> requirements | Gas Chromatography (GC) |
| Ethylene Glycol & Diethylene Glycol | Report values (typically ≤ 0.1% each) | Gas Chromatography (GC) |
| Ethylene Oxide & 1,4-Dioxane | Report values (typically not detected) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Heavy Metals | ≤ 10 ppm | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
Potential Impurities
The manufacturing process of this compound can introduce several impurities that need to be monitored and controlled.
Diagram 1: Potential Impurities in this compound Synthesis
References
Key Features of PEG Linkers in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG) linkers are indispensable tools in the field of bioconjugation, serving as flexible, hydrophilic spacers to connect biomolecules with other moieties such as drugs, imaging agents, or surfaces. The process of covalently attaching PEG chains, known as PEGylation, has revolutionized the pharmaceutical industry by significantly improving the therapeutic efficacy of proteins, peptides, and small molecule drugs. This guide provides a comprehensive overview of the core features of PEG linkers, their impact on the physicochemical and pharmacological properties of bioconjugates, detailed experimental protocols for their use, and a framework for selecting the optimal linker for a given application.
Core Principles and Advantages of PEGylation
The conjugation of PEG linkers to therapeutic molecules imparts several key advantages that enhance their performance in vivo. These benefits stem from the unique physicochemical properties of the PEG polymer, which is biocompatible, non-toxic, and highly soluble in aqueous environments.
-
Enhanced Solubility: PEGylation can dramatically increase the solubility of hydrophobic drugs and proteins, which is a significant hurdle in formulation and administration. The hydrophilic nature of the PEG chain creates a hydration shell around the conjugated molecule, improving its solubility.[1][2]
-
Prolonged Circulation Half-Life: The increased hydrodynamic radius of a PEGylated molecule reduces its renal clearance, leading to a significantly longer circulation time in the bloodstream.[3][4] This extended half-life often translates to less frequent dosing for patients.
-
Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of protein therapeutics, thereby reducing their recognition by the immune system and minimizing the risk of an immunogenic response.[]
-
Increased Stability: PEG linkers can protect the attached biomolecule from enzymatic degradation and proteolysis, enhancing its stability in biological fluids.[2] Covalent attachment of PEG has also been shown to increase the thermal stability of proteins.[6][7]
-
Improved Pharmacokinetics: By extending the circulation time and protecting the bioconjugate from degradation, PEGylation leads to a more favorable pharmacokinetic profile, with sustained plasma concentrations.
Architectures of PEG Linkers
PEG linkers are available in a variety of architectures, each offering distinct advantages for specific bioconjugation applications.
-
Linear PEG Linkers: These are the most common type of PEG linker, consisting of a single, straight chain of ethylene (B1197577) glycol units. They can be functionalized at one or both ends.
-
Branched PEG Linkers: These linkers have multiple PEG arms extending from a central core. This architecture provides a larger hydrodynamic volume compared to a linear PEG of the same molecular weight, which can further enhance in vivo half-life.[8][9] Branched linkers can also offer a greater shielding effect.[10]
-
Multi-Arm PEG Linkers: These are an extension of branched PEGs, with several arms that can be used to attach multiple molecules, increasing the payload in applications like antibody-drug conjugates (ADCs).
-
Cleavable vs. Non-Cleavable Linkers:
-
Cleavable Linkers: These are designed to release the conjugated molecule under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). This is particularly important for ADCs, where the cytotoxic payload must be released inside the target cell.[]
-
Non-Cleavable Linkers: These form a stable bond that is not readily broken. In ADCs, non-cleavable linkers require the degradation of the antibody component to release the drug.[]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PEGylation to Improve Protein Stability During Melt Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Size comparison between proteins PEGylated with branched and linear poly(ethylene glycol) molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Role of PEGylation in Improving Drug Solubility: A Technical Guide
Introduction
In modern drug discovery, a significant portion of newly identified therapeutic candidates exhibit poor aqueous solubility.[1][2][3][4] This characteristic presents a major hurdle in drug development, as it often leads to low bioavailability, suboptimal therapeutic efficacy, and challenges in formulating stable and effective dosage forms.[5] PEGylation, the process of covalently or non-covalently attaching polyethylene (B3416737) glycol (PEG) polymer chains to molecules such as drugs, therapeutic proteins, or vesicles, has emerged as a cornerstone technology to address this challenge.[6][7][8][9] By modifying the physicochemical properties of the parent molecule, PEGylation can dramatically enhance its water solubility, thereby improving its overall therapeutic potential.[7][10][11][12] This in-depth guide explores the core mechanisms, experimental protocols, and quantitative impact of PEGylation on drug solubility for an audience of researchers, scientists, and drug development professionals.
Core Mechanisms of Solubility Enhancement
The remarkable ability of PEGylation to increase the solubility of hydrophobic molecules stems from the intrinsic properties of the polyethylene glycol polymer.
-
Inherent Hydrophilicity : PEG is a synthetic, hydrophilic polymer characterized by repeating oxyethylene units (-O-CH2-CH2-).[6][11] This structure allows for extensive hydrogen bonding with water molecules. When a PEG chain is conjugated to a poorly soluble drug, it imparts its hydrophilic nature to the entire conjugate, effectively increasing its affinity for aqueous environments.[6][7][8]
-
Formation of a Hydration Shell : The flexible PEG chain creates a dynamic, protective "hydration shell" around the drug molecule.[8] This layer of associated water molecules acts as a physical barrier, preventing the hydrophobic drug core from self-aggregating, a common cause of low solubility.[8][9] This steric shielding effect is crucial for maintaining the drug in a dissolved state.
-
Alteration of Physicochemical Properties : PEGylation increases the hydrodynamic volume (the effective size in solution) of the drug molecule.[7] This alteration, combined with the increased hydrophilicity, changes the overall solubility and partitioning behavior of the conjugate, favoring its presence in the aqueous phase over organic phases.[7][12]
Quantitative Impact of PEGylation on Drug Solubility
The effect of PEGylation on solubility can be substantial. The table below summarizes quantitative data from various studies, demonstrating the significant increase in aqueous solubility for several poorly soluble drug molecules after conjugation with PEG.
| Drug | Original Water Solubility | PEG Conjugate Details | Solubility of PEG-Drug Conjugate | Fold Increase in Solubility | Reference |
| Silybin | 0.0401 mg/mL | Linear PEG-succinic ester linkage | 52.5 mg/mL (equivalent silybin) | ~1300x | [13] |
| Curcumin | Highly hydrophobic | Covalently linked to 35 kDa PEG | Water-soluble | Not quantified, but significant | [13] |
| Probucol | Not detected | Entrapped in 1% (w/v) LA-PEG "PEGosome" | 84614.3% increase over baseline | >846x | [14] |
| Ciprofloxacin | Poorly soluble | Entrapped in 2% (w/v) LA-PEG "PEGosome" | 562.7% increase over baseline | >5.6x | [14] |
| Domperidone | Poorly soluble | Solid dispersion with PEG 8000 (1:7 ratio) | 10.26-fold increase | 10.26x | [15] |
Experimental Protocols
Detailed methodologies are critical for the successful PEGylation of a drug and the subsequent assessment of its solubility.
Protocol 1: General Method for Covalent PEGylation of a Small Molecule Drug
This protocol outlines a standard procedure for conjugating a drug containing a primary amine group with an NHS-ester activated PEG.
1. Materials and Reagents:
- Poorly soluble drug with a reactive functional group (e.g., -NH2, -SH, -COOH).
- Activated PEG derivative (e.g., mPEG-succinimidyl valerate, mPEG-NHS). Select a PEG with appropriate molecular weight (e.g., 2 kDa, 5 kDa, 20 kDa).
- Aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)) to dissolve the drug.
- Aqueous reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4-8.0).
- Quenching reagent (e.g., Tris or glycine (B1666218) solution).
- Purification system: Size Exclusion Chromatography (SEC) or Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).
- Analytical instruments: HPLC, Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).
2. Procedure:
- Drug Dissolution: Dissolve the drug in a minimal amount of a suitable organic solvent like DMSO.
- PEG Activation (if necessary) and Dissolution: Dissolve the activated PEG in the reaction buffer.
- Conjugation Reaction: Add the dissolved drug solution dropwise to the stirring PEG solution. A typical molar ratio is 1:1 to 1:5 (drug:PEG), but this must be optimized. Allow the reaction to proceed at room temperature or 4°C for 2-24 hours with gentle stirring.
- Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them via HPLC to observe the formation of the conjugate and consumption of the parent drug.
- Quenching: Once the reaction is complete, add a quenching reagent to consume any unreacted activated PEG.
- Purification: Purify the PEG-drug conjugate from unreacted drug, PEG, and by-products using an appropriate chromatography technique such as SEC, which separates molecules based on size.
- Characterization: Confirm the identity and purity of the final PEG-drug conjugate using techniques like SDS-PAGE (for larger molecules), MS (to confirm mass), and NMR (to verify structure).
Protocol 2: Measurement of Aqueous Solubility (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
1. Materials and Reagents:
- Native (un-PEGylated) drug powder.
- PEG-drug conjugate (lyophilized powder).
- Aqueous buffer of interest (e.g., PBS pH 7.4).
- Scintillation vials or sealed tubes.
- Shaking incubator or orbital shaker.
- Centrifuge.
- Syringe filters (e.g., 0.22 µm).
- Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer).
2. Procedure:
- Sample Preparation: Add an excess amount of the compound (either native drug or PEG-drug conjugate) to a vial containing a known volume of the aqueous buffer. The presence of undissolved solid is essential to ensure saturation.
- Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the excess, undissolved solid.
- Sample Collection: Carefully withdraw an aliquot from the supernatant, ensuring no solid material is disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining particulates.
- Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved drug using a pre-validated analytical method (e.g., HPLC-UV).
- Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.
Visualizations of Key Processes and Concepts
To better illustrate the workflows and mechanisms involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: A generalized workflow for the synthesis and purification of a PEG-drug conjugate.
Caption: Mechanism of PEGylation preventing drug aggregation and promoting hydration.
Caption: Logical flow from PEGylation to improved solubility and pharmacokinetic outcomes.
Challenges and Broader Implications
While PEGylation is a powerful tool, it is not without its challenges. The conjugation process can be complex, requiring precise control to ensure batch-to-batch consistency.[6] Furthermore, the attachment of a large PEG polymer can sometimes lead to a reduction in the drug's biological activity due to steric hindrance at the target receptor.[10][16] A significant emerging concern is the potential for immunogenicity, where patients develop anti-PEG antibodies, which can lead to accelerated blood clearance of the PEGylated drug.[6][17][18]
Despite these challenges, the benefits of PEGylation, particularly in enhancing the solubility and stability of promising but difficult-to-formulate drugs, are undeniable.[16][19] The technology has enabled the clinical development and market approval of numerous therapeutic products that would have otherwise failed due to poor pharmacokinetic properties.[9]
Conclusion
PEGylation stands as a clinically validated and highly effective strategy for overcoming the challenge of poor aqueous solubility in drug development. By covalently attaching the hydrophilic PEG polymer, the resulting conjugate gains significantly improved solubility, reduced aggregation, and often, a superior pharmacokinetic profile. The ability to transform a poorly soluble compound into a viable drug candidate underscores the critical role of PEGylation in modern pharmaceutical science. Through well-defined experimental protocols for synthesis and characterization, researchers can harness this technology to unlock the full therapeutic potential of a wide range of molecules.
References
- 1. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [horkruks.ump.edu.pl]
- 2. Pegylation – in search of balance and enhanced bioavailability | Journal of Medical Science [jms.ump.edu.pl]
- 3. horkruks.ump.edu.pl [horkruks.ump.edu.pl]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 7. PEGylation - Wikipedia [en.wikipedia.org]
- 8. nhsjs.com [nhsjs.com]
- 9. PEGylated therapeutics in the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 11. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. skemman.is [skemman.is]
- 15. researchgate.net [researchgate.net]
- 16. pharmtech.com [pharmtech.com]
- 17. Discussion about Several Potential Drawbacks of PEGylated Therapeutic Proteins [jstage.jst.go.jp]
- 18. PEGylation technology: addressing concerns, moving forward - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Technical Guide to Mono-Methyl Ester Functionality in Research and Drug Development
Introduction: The mono-methyl ester is a fundamental functional group in organic chemistry, characterized by the replacement of the acidic proton of a carboxylic acid with a methyl group (R-COOCH₃). This seemingly simple modification imparts significant changes to a molecule's physicochemical properties, playing a crucial role in various scientific domains, from the production of biofuels to the intricate design of pharmaceuticals.[1][2] In drug development, the conversion of a parent drug into its mono-methyl ester derivative is a key strategy in prodrug design.[3] This approach is often employed to enhance a drug's lipophilicity, thereby improving its absorption and membrane permeability.[3][4] Once absorbed, these ester prodrugs are typically hydrolyzed by endogenous enzymes, such as carboxylesterases, to release the active parent drug.[4][5] Beyond pharmacology, mono-methylation of molecules plays a vital role in cellular signaling, influencing processes from innate immunity to stress responses.[6][7] This guide provides an in-depth technical overview of the mono-methyl ester functionality, covering its properties, synthesis, analytical characterization, and its pivotal roles in pharmacology and biological signaling.
Physicochemical Properties
The introduction of a methyl ester group significantly alters a molecule's physical and chemical characteristics. Generally, esterification of a carboxylic acid increases lipophilicity (fat solubility) while decreasing water solubility.[4] This conversion also typically lowers the melting and boiling points compared to the parent carboxylic acid due to the elimination of intermolecular hydrogen bonding. Quantitative properties vary depending on the overall structure of the molecule.
Table 1: Physicochemical Properties of Representative Mono-Methyl Esters
| Property | Methyl Acetate | Methyl Stearate | Fatty Acid Methyl Esters (FAMEs) |
|---|---|---|---|
| Molecular Formula | C₃H₆O₂ | C₁₉H₃₈O₂ | RCOOCH₃ |
| Molecular Weight | 74.079 g/mol [1] | 298.5 g/mol [8] | Varies |
| Melting Point | -98 °C[1] | 100 °F (37.8 °C)[8] | Varies |
| Boiling Point | 56.9 °C[1] | 828 to 829 °F (442-443 °C) at 747 mmHg[8] | Varies |
| Density | 0.92 g/cm³[1] | 0.8498 g/cm³ at 104 °F (40 °C)[8] | ~0.87-0.90 g/cm³[1] |
| Viscosity | - | - | 1.9-6.0 mm²/s[1] |
| Solubility in Water | ~25% (20 °C)[1] | < 1 mg/mL at 72 °F (22 °C)[8] | Generally low[1] |
| LogP (Kow) | - | 8.35[8] | Varies |
| Appearance | Fruity smelling liquid[1] | White crystals or solid[8] | Varies |
Synthesis and Preparation
The synthesis of mono-methyl esters from carboxylic acids, known as esterification, can be achieved through several methods. The most common approach is the direct reaction of a carboxylic acid with methanol (B129727) in the presence of a catalyst.
Experimental Protocol 1: Acid-Catalyzed Esterification
This is a classic and widely used method for preparing methyl esters.[9] The reaction is an equilibrium process, and measures are often taken to drive it towards the product side, such as using an excess of methanol or removing the water formed during the reaction.[9]
-
Reactants: Combine the carboxylic acid (1 equivalent) with an excess of methanol (e.g., 3-50 equivalents).[9][10]
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[9]
-
Reaction Conditions: Heat the mixture, typically at reflux, for several hours (e.g., 6 to 15 hours).[9] The reaction temperature is generally maintained between 100°C and 150°C.[9]
-
Workup: After the reaction is complete (monitored by techniques like TLC), the mixture is cooled. The excess methanol is often removed by rotary evaporation.
-
Purification: The crude product is typically dissolved in an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried, filtered, and concentrated to yield the methyl ester, which can be further purified by chromatography if necessary.[11]
Experimental Protocol 2: Esterification using Trimethylchlorosilane (TMSCl)
This method provides a convenient and efficient way to prepare amino acid methyl esters at room temperature, avoiding harsh conditions that might compromise sensitive functional groups.[12]
-
Reactants: Place the amino acid (0.1 mol) in a round-bottom flask.
-
Reagent Addition: Slowly add freshly distilled chlorotrimethylsilane (B32843) (TMSCl) (0.2 mol) to the flask while stirring.
-
Solvent: Add methanol (100 mL) to the mixture.
-
Reaction: Stir the resulting solution or suspension at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Isolation: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the product, typically as an amino acid ester hydrochloride salt.[12]
Role in Drug Development and Pharmacology
The Prodrug Concept
A primary application of the mono-methyl ester functionality in medicine is the creation of prodrugs.[3] Many active drug molecules possess polar groups like carboxylic acids, which can lead to poor membrane permeability and low oral bioavailability.[4] By masking this polar group through methyl esterification, the molecule's lipophilicity is increased, facilitating its passage across biological membranes.[3] This inactive or less active prodrug is then converted back to the active parent drug within the body by enzymatic hydrolysis.[3][5]
Caption: Mono-Methyl Ester Prodrug Activation Workflow.
Case Study: Olmesartan (B1677269) Medoxomil
Olmesartan is an angiotensin II receptor blocker used to treat hypertension.[4] Its parent form, olmesartan, contains two acidic groups, making it highly ionized and poorly permeable in the gastrointestinal tract. To overcome this, it is administered as the prodrug olmesartan medoxomil, where one of the carboxyl groups is esterified. This masking of the acidic group enhances its lipophilicity and permeability, allowing for effective oral absorption.[4] Following absorption, the ester bond is rapidly and completely hydrolyzed by esterases in the blood and liver, releasing the active olmesartan.[4]
Metabolism by Carboxylesterases
Human carboxylesterases (hCEs) are key enzymes in the metabolism of many ester-containing drugs.[5] These enzymes, primarily hCE1 and hCE2, are responsible for hydrolyzing the ester bond of prodrugs to release the active carboxylic acid and an alcohol. For example, the stimulant methylphenidate is actively metabolized and inactivated by hCE1, which hydrolyzes the methyl ester to form ritalinic acid.[5] Similarly, cocaine contains two ester functionalities, and its metabolism involves hydrolysis of the methyl ester by hCE1.[5]
Biological Signaling Pathways
Mono-methylation is not just a synthetic tool for drug design; it is also a critical post-translational modification that regulates cellular signaling pathways.
Arginine Monomethylation in Innate Immunity
The innate immune system relies on the recognition of viral components to initiate an antiviral response. A key pathway involves the RIG-I-like receptors (RLRs) and the mitochondrial antiviral signaling protein (MAVS). Recent research has shown that MAVS activity is regulated by arginine methylation.[6] The enzyme Protein Arginine Methyltransferase 7 (PRMT7) acts as a negative regulator by catalyzing the monomethylation of MAVS at arginine residue 232 (R232me1). This modification disrupts the interaction between MAVS and RIG-I, thereby inhibiting MAVS aggregation and suppressing the downstream activation of type I interferon signaling.[6] Upon viral infection, PRMT7 is downregulated and dissociates from MAVS, leading to reduced methylation and activation of the antiviral response.[6]
Caption: PRMT7-Mediated Regulation of MAVS Signaling.
Yeast Invasive Growth Signaling
In Saccharomyces cerevisiae, the mono-methyl ester of 3-isopropylmalate (an intermediate in leucine (B10760876) biosynthesis) acts as an extracellular signal.[13][14] Under amino acid starvation, the Tmt1 methyltransferase is induced, which methylates 3-isopropylmalate. This methyl ester is then secreted and acts as an autoinductive signal, prompting the yeast to switch from vegetative to invasive growth.[13][14]
Analytical Characterization Techniques
Accurate characterization of mono-methyl esters is crucial for purity assessment, structural elucidation, and quantification. A combination of chromatographic and spectroscopic techniques is typically employed.
Experimental Protocol 3: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds like fatty acid methyl esters (FAMEs).[15] It separates the components of a mixture and provides mass spectra for identification.
-
Sample Preparation: Prepare a stock solution of the methyl ester sample (e.g., 1 mg/mL) in a suitable non-polar solvent like hexane (B92381) or ethyl acetate.[15]
-
GC-MS System: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Injection: Inject 1 µL of the sample into the GC inlet, which is typically heated to around 250°C.[15]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: The resulting mass spectrum can be analyzed for key fragmentation patterns. For many fatty acid methyl esters, a characteristic base peak at m/z 74 is observed due to the McLafferty rearrangement, which is diagnostic for this class of compounds.[15]
Caption: General Analytical Workflow for Characterization.
Other critical analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure. ¹H NMR can identify the distinct protons of the ester methyl group (a singlet typically around 3.7 ppm) and adjacent methylene (B1212753) groups.[12][15][16] ¹³C NMR is used to identify the carbonyl carbon and the methyl carbon of the ester.[16]
-
High-Performance Liquid Chromatography (HPLC): Used for the separation, quantification, and purity assessment of methyl esters, especially for less volatile or thermally labile compounds.[17]
Conclusion
The mono-methyl ester functionality, while structurally simple, is a versatile and powerful tool in modern science, particularly within drug development and molecular biology. Its ability to modulate physicochemical properties like lipophilicity makes it indispensable for the design of orally bioavailable prodrugs, enabling the effective delivery of otherwise poorly permeable therapeutic agents. Furthermore, the discovery of its role as a key post-translational modification in regulating critical cellular signaling pathways, such as the innate immune response, opens new avenues for therapeutic intervention. A thorough understanding of the synthesis, properties, and biological behavior of mono-methyl esters is therefore essential for researchers and scientists aiming to innovate in medicine and biology.
References
- 1. Methyl Ester - GeeksforGeeks [geeksforgeeks.org]
- 2. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 4. Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting PRMT7-mediated monomethylation of MAVS enhances antiviral innate immune responses and inhibits RNA virus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4885383A - Process for the preparation of carboxylic acid methyl esters - Google Patents [patents.google.com]
- 10. rsc.org [rsc.org]
- 11. Methyl Esters [organic-chemistry.org]
- 12. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Secreted 3-isopropylmalate methyl ester signals invasive growth during amino acid starvation in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and NMR characterization of the methyl esters of eicosapentaenoic acid monoepoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to Acid-PEG5-mono-methyl ester for Novice Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, designed for researchers new to the field of bioconjugation, drug delivery, and surface modification.
Core Concepts: Understanding this compound
This compound is a versatile chemical tool used to link molecules together. Its structure consists of a five-unit polyethylene glycol (PEG) chain with two different functional groups at each end: a carboxylic acid and a methyl ester. This heterobifunctional nature is key to its utility, allowing for sequential or selective reactions with different chemical moieties.[1]
The PEG component of the molecule is a hydrophilic polymer that offers several advantages in biological applications. PEGylation, the process of attaching PEG chains to molecules, can enhance the solubility and stability of proteins, peptides, and other biomolecules.[2] It can also increase their circulation time in the body by reducing kidney filtration and protecting them from enzymatic degradation.[2][3]
The terminal carboxylic acid group can be activated to react with primary amine groups, such as those found on the surface of proteins (e.g., lysine (B10760008) residues), to form stable amide bonds.[4][5] The methyl ester group, on the other hand, can be hydrolyzed under basic conditions to reveal a second carboxylic acid, providing another reactive site for further modifications.[4][5]
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.
| Property | Value | Reference |
| Molecular Formula | C15H28O9 | [6] |
| Molecular Weight | 352.4 g/mol | [6] |
| Appearance | Colorless to light yellow liquid | MedChemExpress |
| Purity | Typically ≥95% | AxisPharm |
| Storage Conditions | -20°C for long-term storage | [5] |
Solubility and Stability
The solubility and stability of this compound are critical parameters for designing and performing conjugation reactions. While specific data for this exact molecule is not extensively published, the following tables provide representative data based on the properties of similar short-chain PEG derivatives and methyl esters.
Solubility of Short-Chain PEG Derivatives in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Water | Highly Soluble | [7][8] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | MedChemExpress |
| Dimethylformamide (DMF) | Soluble | [7] |
| Dichloromethane (DCM) | Soluble | |
| Ethanol | Soluble | [8] |
| Acetonitrile | Soluble | [8] |
| Toluene | Less Soluble (Solubility increases with temperature) | |
| Diethyl Ether | Insoluble | [7] |
Stability Profile
The stability of this compound is influenced by pH and temperature, primarily affecting the hydrolysis of the methyl ester and the reactivity of the carboxylic acid.
| Condition | Effect | Reference |
| Acidic pH (e.g., pH 4-6) | The carboxylic acid is protonated and less reactive towards amine coupling. The methyl ester is relatively stable. | [9][10] |
| Neutral pH (e.g., pH 7-7.5) | The carboxylic acid can be activated for amine coupling. The methyl ester is generally stable. | [9][10] |
| Basic pH (e.g., pH > 8) | Promotes the hydrolysis of the methyl ester to a carboxylic acid. Can also lead to hydrolysis of the NHS ester if formed. | [9][10] |
| Elevated Temperature | Can accelerate the hydrolysis of the methyl ester and degradation of the PEG chain, especially in the presence of oxygen. | [11][12][13] |
Experimental Protocols
Bioconjugation: Covalent Attachment to a Protein
This protocol describes the conjugation of this compound to a protein containing primary amines (e.g., lysine residues) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.
Materials:
-
This compound
-
Protein of interest
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (or other amine-free buffer like HEPES or borate)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column or dialysis cassette
-
Anhydrous DMSO or DMF
Experimental Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyethylene glycol behaves like weak organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. creativepegworks.com [creativepegworks.com]
- 8. labinsights.nl [labinsights.nl]
- 9. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. pure.korea.ac.kr [pure.korea.ac.kr]
- 13. Thermal degradation of polyethylene glycol 6000 and its effect on the assay of macroprolactin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have revolutionized the landscape of drug discovery, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology.[1] These heterobifunctional molecules are engineered to co-opt the cell's intrinsic ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three key components: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][3] This tripartite structure facilitates the formation of a ternary complex between the POI and the E3 ligase, triggering the polyubiquitination of the POI and its subsequent degradation by the proteasome.[2][3] While the warhead and anchor determine the "what" and "how" of this process, the linker is the crucial "where" and "when," profoundly influencing the efficacy, selectivity, and physicochemical properties of the entire molecule.[4][5] This guide provides a comprehensive exploration of the PROTAC linker, its components, design principles, and the experimental methodologies for its evaluation.
The Central Role of the Linker in PROTAC Function
The linker is far more than a simple tether; it is a critical determinant of a PROTAC's biological activity. Its length, composition, rigidity, and attachment points collectively govern the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[3][6] An optimal linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.[3] Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in negative cooperativity and reduced degradation efficiency.[3]
PROTAC-Mediated Protein Degradation Signaling Pathway
The mechanism of action for PROTACs involves hijacking the natural cellular process of protein turnover. The following diagram illustrates the key steps in this signaling cascade.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. zaguan.unizar.es [zaguan.unizar.es]
- 6. tainstruments.com [tainstruments.com]
An In-depth Technical Guide to the Core Principles of Antibody-Drug Conjugate (ADC) Linkers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The lynchpin of this sophisticated therapeutic modality is the chemical linker, a component that dictates the stability, pharmacokinetics, and efficacy of the entire conjugate. This technical guide provides a comprehensive exploration of the fundamental principles of ADC linkers, detailing their classification, mechanisms of action, and the critical role they play in the design and optimization of next-generation ADCs. We present a synthesis of quantitative data, detailed experimental protocols for linker characterization, and visual representations of key concepts to equip researchers and drug development professionals with the foundational knowledge required to navigate the complexities of ADC linker technology.
Introduction: The Pivotal Role of the Linker in ADC Design
An antibody-drug conjugate is a tripartite molecular entity comprising a monoclonal antibody (mAb) that provides tumor antigen specificity, a highly potent cytotoxic payload, and a chemical linker that covalently connects the two.[1][2] The ideal linker must maintain a stable bond between the antibody and the payload during systemic circulation to prevent premature drug release and associated off-target toxicities.[3] Upon reaching the target tumor cell, the linker must facilitate the efficient release of the cytotoxic agent to induce cell death.[4] Consequently, the design and selection of the linker are critical determinants of an ADC's therapeutic index, influencing its overall efficacy and safety profile.[]
Classification of ADC Linkers
ADC linkers are broadly classified into two main categories: cleavable and non-cleavable linkers, based on their mechanism of payload release.[]
Cleavable Linkers
Cleavable linkers are designed to be labile under specific conditions prevalent in the tumor microenvironment or within the intracellular compartments of cancer cells.[3] This conditional cleavage allows for targeted drug release. There are three primary subclasses of cleavable linkers:
-
Enzyme-Sensitive Linkers: These linkers incorporate peptide sequences that are substrates for proteases, such as cathepsin B, which are often overexpressed in the lysosomes of tumor cells.[6] The most common example is the valine-citrulline (vc) dipeptide linker.[7]
-
pH-Sensitive Linkers: These linkers utilize acid-labile functional groups, most notably hydrazones, which are stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[]
-
Redox-Sensitive Linkers: These linkers contain disulfide bonds that are susceptible to cleavage in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher than in the bloodstream.[]
Non-Cleavable Linkers
Non-cleavable linkers form a stable covalent bond with the payload and do not possess a specific cleavage site.[] The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody backbone following internalization of the ADC into the lysosome.[1] This process liberates the payload, which remains attached to the linker and the amino acid residue to which it was conjugated. A widely used example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which forms a stable thioether bond.[7]
Quantitative Data on Linker Properties
The selection of a linker has a profound impact on the pharmacokinetic properties and overall performance of an ADC. The following tables summarize key quantitative data related to linker stability and the drug-to-antibody ratio (DAR) of several approved ADCs.
Table 1: In Vivo Stability of Various ADC Linkers
| Linker Type | Example Linker | ADC | Animal Model | Half-life (t1/2) | Reference |
| Enzyme-Cleavable | Val-Cit Dipeptide | cAC10-MMAE | Mouse | ~144 hours (6.0 days) | [9] |
| Enzyme-Cleavable | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | ~230 hours (9.6 days) | [9] |
| Enzyme-Cleavable | VC-PABC | ITC6104RO | Mouse | Unstable | [3] |
| Enzyme-Cleavable | EVCit | anti-HER2-MMAF | Mouse | Almost no cleavage after 14 days | [3] |
| Enzyme-Cleavable | SVCit | anti-HER2-MMAF | Mouse | Lost ~70% of payload after 14 days | [3] |
| Non-Cleavable | SMCC | Trastuzumab-DM1 | Mouse | 10.4 days | [3] |
| Non-Cleavable | MCC | Trastuzumab emtansine | Rat | 4.56 ± 1.11 days | [10] |
Table 2: Drug-to-Antibody Ratio (DAR) of Selected Approved ADCs
| ADC Name (Brand Name) | Target Antigen | Linker Type | Payload | Average DAR | Reference(s) |
| Brentuximab vedotin (Adcetris®) | CD30 | Enzyme-cleavable (Val-Cit) | MMAE | ~4 | [7] |
| Trastuzumab emtansine (Kadcyla®) | HER2 | Non-cleavable (SMCC) | DM1 | ~3.5 | [7] |
| Inotuzumab ozogamicin (B1678132) (Besponsa®) | CD22 | pH-sensitive (Hydrazone) | Calicheamicin | ~6 | [11] |
| Polatuzumab vedotin (Polivy®) | CD79b | Enzyme-cleavable (Val-Cit) | MMAE | ~3.5 | [7] |
| Enfortumab vedotin (Padcev®) | Nectin-4 | Enzyme-cleavable (Val-Cit) | MMAE | ~4 | [11] |
| Sacituzumab govitecan (Trodelvy®) | Trop-2 | pH-sensitive (Hydrazone) | SN-38 | ~7.6 | [11] |
| Loncastuximab tesirine (B3181916) (Zynlonta®) | CD19 | Enzyme-cleavable (Val-Ala) | PBD | ~2 | [11] |
Mandatory Visualizations
Caption: Generalized mechanism of action of an antibody-drug conjugate.
Caption: Experimental workflow for the characterization of an ADC.
Caption: Logical relationships in the selection of an ADC linker.
Experimental Protocols for Key Assays
In Vitro Plasma Stability Assay
This assay is crucial for predicting the in vivo stability of an ADC and the potential for premature payload release.[12]
-
Objective: To determine the rate of drug deconjugation from an ADC in plasma over time.
-
Materials:
-
Test ADC
-
Human, rat, or mouse plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample collection tubes
-
Protein A or antigen-coated magnetic beads for immunocapture
-
LC-MS/MS system
-
-
Protocol:
-
Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from the desired species.
-
Incubate the plasma-ADC mixture at 37°C.
-
At various time points (e.g., 0, 24, 48, 72, 96, 144 hours), collect aliquots of the mixture.
-
Immediately freeze the collected samples at -80°C to quench any further reaction.
-
For analysis, thaw the samples and perform immunocapture of the ADC from the plasma matrix using Protein A or antigen-coated beads.
-
Analyze the captured ADC using LC-MS/MS to determine the amount of conjugated payload remaining at each time point.
-
Alternatively, the plasma supernatant can be analyzed for the presence of free, released payload.
-
Calculate the percentage of remaining conjugated drug or the percentage of released drug over time to determine the linker's stability.
-
Determination of Drug-to-Antibody Ratio (DAR)
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs.[13]
-
Objective: To separate and quantify the different drug-loaded species of an ADC to calculate the average DAR.
-
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
-
-
Protocol:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DAR, as hydrophobicity increases with drug load.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas for each species (DAR=0, DAR=2, DAR=4, etc.).
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability, to determine the potency of an ADC.[14][15]
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on target (antigen-positive) and non-target (antigen-negative) cell lines.
-
Materials:
-
Target and non-target cell lines
-
Complete cell culture medium
-
96-well plates
-
Test ADC, unconjugated antibody, and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
Incubate the plate for a duration that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.
-
Conclusion
The linker is a critical and highly sophisticated component of an antibody-drug conjugate that profoundly influences its therapeutic success. A deep understanding of the different linker technologies, their mechanisms of payload release, and their impact on the overall properties of the ADC is paramount for the rational design of safe and effective cancer therapies. The choice between a cleavable and a non-cleavable linker, and the specific chemistry within each class, must be carefully considered in the context of the target antigen, the payload, and the tumor microenvironment. As the field of ADCs continues to evolve, innovative linker designs that offer enhanced stability, more specific cleavage mechanisms, and the ability to conjugate novel payloads will be instrumental in developing the next generation of highly targeted and potent anti-cancer agents.
References
- 1. Pharmacokinetics Considerations for Antibody Drug Conjugates - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 6. Overview: Mechanism of Action of ADC – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. An Insight into FDA Approved Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. 21 Approved ADCs Worldwide: The Ultimate Guide (Updated 2025) - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Nexus of Bioconjugation: A Technical Guide to the Safe Handling and Application of Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG5-mono-methyl ester, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker critical in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document outlines the essential safety protocols, handling procedures, and detailed experimental methodologies to ensure its effective and safe use in the laboratory.
Chemical and Physical Properties
This compound is a versatile tool for researchers, featuring a carboxylic acid group at one terminus and a methyl ester at the other, connected by a 5-unit polyethylene glycol chain. This structure allows for covalent modification of molecules, enhancing their solubility, stability, and pharmacokinetic profiles.[1][2] The physical and chemical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1309460-30-7 | [3] |
| Molecular Formula | C15H28O9 | [3] |
| Molecular Weight | 352.38 g/mol | [4] |
| Appearance | Liquid | [3] |
| Boiling Point | 469.4 ± 45.0 °C at 760 mmHg | [3] |
| Purity | ≥97% | [3] |
| IUPAC Name | 3-oxo-2,6,9,12,15,18-hexaoxahenicosan-21-oic acid | [3] |
| InChI Key | LSGMOHWEFFVQEO-UHFFFAOYSA-N | [3] |
Safety and Handling
Strict adherence to safety protocols is paramount when handling this compound. The compound is classified with the GHS07 pictogram, indicating it can be harmful.[3]
Hazard Identification
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | May cause harm if ingested. |
| Causes skin irritation | H315 | May cause redness and irritation upon skin contact. |
| Causes serious eye irritation | H319 | May cause significant eye irritation. |
| May cause respiratory irritation | H335 | May cause irritation to the respiratory tract if inhaled. |
Precautionary Measures
A comprehensive list of precautionary statements is provided below, outlining the necessary steps for safe handling, storage, and disposal.[3]
| Statement Code | Precautionary Measure |
| Prevention | |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| Response | |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P362 + P364 | Take off contaminated clothing and wash it before reuse. |
| Storage | |
| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| Disposal | |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound.
| Condition | Temperature | Duration |
| Pure Form | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 6 months |
| -20°C | 1 month |
For stock solutions, it is recommended to store them sealed and away from moisture.[5]
Experimental Protocols
The primary application of this compound is in bioconjugation, specifically through the formation of stable amide bonds with primary amines.[6][7] This is typically achieved by activating the terminal carboxylic acid group.
Preparation of Stock Solutions
For in vitro and in vivo experiments, stock solutions can be prepared in various solvents.
| Protocol | Solvent System | Solubility |
| In Vitro | DMSO | ≥ 100 mg/mL (283.78 mM) |
| In Vivo 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.09 mM) |
| In Vivo 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.09 mM) |
| In Vivo 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM) |
If precipitation occurs during the preparation of in vivo solutions, gentle heating and/or sonication can be used to aid dissolution.[8] For in vivo applications, it is recommended to prepare the working solution fresh on the day of use.[8]
General Protocol for Amide Coupling to Primary Amines
This protocol describes the activation of the carboxylic acid terminus of this compound and subsequent coupling to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule). This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as activating agents.[9]
Materials:
-
This compound
-
Amine-containing molecule of interest
-
EDC-HCl
-
NHS
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
DIPEA (N,N-Diisopropylethylamine)
-
Conjugation Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., Tris or glycine (B1666218) solution, 20-50 mM)
Procedure:
-
Dissolution of PEG Linker: Dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation of Carboxylic Acid: Add EDC-HCl (1.2-2.0 equivalents) and NHS (1.2-2.0 equivalents) to the PEG linker solution. Stir the mixture at room temperature for 30-60 minutes. This forms a more stable, amine-reactive NHS ester.
-
Preparation of Amine-Containing Molecule: In a separate vial, dissolve the amine-containing molecule (1.0-1.5 equivalents) in anhydrous DMF or DCM.
-
Conjugation Reaction: Add the solution of the amine-containing molecule to the activated PEG linker mixture. Add DIPEA (1.5-2.0 equivalents) to the reaction to act as a base.
-
Incubation: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: To stop the reaction, add the Quenching Buffer to the mixture.
-
Purification: The final PEGylated product can be purified using standard techniques such as column chromatography.
Visualized Workflows and Relationships
To further clarify the experimental processes and the molecule's utility, the following diagrams are provided.
Caption: General workflow for the safe handling, preparation, and use of this compound.
Caption: Chemical pathway for amide bond formation using this compound.
References
- 1. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound | 1309460-30-7 | JCC46030 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 7. cenmed.com [cenmed.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Use of Acid-PEG5-mono-methyl ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][2]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance aqueous solubility and cell permeability.[3] The length and flexibility of the PEG chain are crucial for optimizing the geometry of the ternary complex to enable efficient ubiquitination of the target protein.[4] Acid-PEG5-mono-methyl ester is a bifunctional PEG linker that offers a strategic advantage in the stepwise and directional synthesis of PROTACs. It possesses a free carboxylic acid for coupling to an amine-functionalized ligand and a methyl ester-protected carboxylic acid, which allows for subsequent deprotection and coupling to a second amine-containing ligand.[5]
This document provides detailed application notes and experimental protocols for the synthesis of a PROTAC utilizing this compound as the linker.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[4]
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The synthesis of a PROTAC using this compound is a three-step process involving two amide coupling reactions and an intermediary ester hydrolysis. This stepwise approach allows for the controlled and directional assembly of the final PROTAC molecule.
PROTAC Synthesis Workflow
Caption: Stepwise synthesis of a PROTAC using this compound.
Step 1: Synthesis of the POI-Linker Intermediate
This step involves the formation of an amide bond between the carboxylic acid of this compound and an amine-functionalized POI ligand.
Materials:
-
Amine-functionalized POI ligand (POI-NH2)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Ethyl acetate (B1210297)
-
Saturated aqueous NaHCO3
-
Brine
-
Anhydrous Na2SO4
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of this compound (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the amine-functionalized POI ligand (1.0 equivalent) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the POI-NH-CO-PEG5-COOMe intermediate.
| Parameter | Value |
| Reactants | POI-NH2, this compound |
| Reagents | HATU, DIPEA |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-90% |
Step 2: Hydrolysis of the Methyl Ester
This step deprotects the second carboxylic acid functional group on the linker.
Materials:
-
POI-NH-CO-PEG5-COOMe intermediate
-
Lithium hydroxide (B78521) (LiOH)
-
Methanol (B129727) (MeOH)
-
Water (H2O)
-
1N HCl
-
Ethyl acetate
Procedure:
-
Dissolve the POI-NH-CO-PEG5-COOMe intermediate in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add an excess of lithium hydroxide (2-3 equivalents).
-
Stir the reaction at room temperature for 1-3 hours, monitoring the disappearance of the starting material by LC-MS.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the POI-NH-CO-PEG5-COOH intermediate, which can often be used in the next step without further purification.
| Parameter | Value |
| Reactant | POI-NH-CO-PEG5-COOMe |
| Reagent | Lithium hydroxide (LiOH) |
| Solvent | Methanol/Water |
| Temperature | Room Temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | >90% (often quantitative) |
Step 3: Synthesis of the Final PROTAC
This step involves the second amide coupling to connect the E3 ligase ligand.
Materials:
-
POI-NH-CO-PEG5-COOH intermediate
-
Amine-functionalized E3 ligase ligand (E3-NH2)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Preparative HPLC system
Procedure:
-
To a solution of the POI-NH-CO-PEG5-COOH intermediate (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of the amine-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC molecule.
| Parameter | Value |
| Reactants | POI-NH-CO-PEG5-COOH, E3-NH2 |
| Reagents | HATU, DIPEA |
| Solvent | Anhydrous DMF |
| Temperature | Room Temperature |
| Reaction Time | Overnight |
| Typical Yield | 30-60% |
Purification and Characterization
High purity of the final PROTAC is essential for accurate biological evaluation.
Purification by Preparative RP-HPLC
-
Column: C18 stationary phase
-
Mobile Phase A: Water with 0.1% TFA or formic acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B is used to elute the PROTAC.
-
Detection: UV detection at an appropriate wavelength.
-
Post-Purification: Fractions containing the pure product are pooled and lyophilized.
Characterization
| Technique | Expected Results |
| LC-MS | A single major peak in the chromatogram with the correct mass-to-charge ratio (m/z) for the final PROTAC. |
| ¹H NMR | Peaks corresponding to the POI ligand, the PEG linker, and the E3 ligase ligand, with appropriate integrations. |
| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the PROTAC, confirming its elemental composition. |
Conclusion
This compound is a versatile and valuable building block for the modular and directional synthesis of PROTACs. The provided protocols offer a general framework for the synthesis, purification, and characterization of PROTACs containing this linker. Researchers can adapt these methods to their specific POI and E3 ligase ligands, with the understanding that optimization of reaction conditions may be necessary to achieve optimal yields and purity. The use of PEG linkers, such as this compound, continues to be a key strategy in the development of potent and effective protein degraders for therapeutic applications.
References
Step-by-Step Guide for Peptide Conjugation with Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a comprehensive guide for the conjugation of peptides with Acid-PEG5-mono-methyl ester. This bifunctional linker is notably utilized in the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific target proteins. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
The protocol herein details the chemical conjugation of a peptide or a small molecule ligand containing a primary or secondary amine to the carboxylic acid terminus of this compound. A common and effective method for this conjugation is through the formation of an amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.
A prominent application of this linker is in the synthesis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key regulator of gene expression implicated in various cancers. In this context, the this compound can be used to connect a ligand for the Cereblon (CRBN) E3 ligase (such as a thalidomide (B1683933) derivative) to a BRD4 inhibitor (like a JQ1 derivative).[1][2]
Data Presentation
The success of the peptide conjugation can be evaluated through various analytical techniques. The following tables summarize typical quantitative data obtained from characterization experiments.
Table 1: Reaction Components and Stoichiometry
| Component | Molecular Weight ( g/mol ) | Molar Ratio (Example) |
| Peptide/Amine-Ligand | Varies | 1.0 |
| This compound | 352.38 | 1.2 |
| EDC | 191.70 | 1.5 |
| NHS | 115.09 | 1.5 |
Table 2: Representative Characterization Data for a BRD4-Targeting PROTAC
| Parameter | Result | Method of Analysis |
| Purity (Crude) | >85% | HPLC |
| Purity (Purified) | >98% | HPLC |
| Identity Confirmation | Expected Mass Observed | LC-MS |
| Yield (after purification) | 30-50% | Gravimetric/UV-Vis |
| Binding Affinity (to BRD4) | Varies | Isothermal Titration Calorimetry |
| Binding Affinity (to CRBN) | Varies | Surface Plasmon Resonance |
| DC50 (BRD4 Degradation) | <100 nM | Western Blot/In-Cell ELISA |
| Dmax (BRD4 Degradation) | >90% | Western Blot/In-Cell ELISA |
Experimental Protocols
Materials and Reagents
-
Peptide or amine-containing ligand of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system, desalting columns.
-
Analytical Instruments: HPLC, LC-MS
Protocol for Peptide Conjugation
This protocol describes a two-step process where the carboxylic acid of this compound is first activated with EDC and NHS to form a more stable NHS ester, which then reacts with the amine group of the peptide.
Step 1: Activation of this compound
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the EDC/NHS solution to the this compound solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes with gentle stirring.
Step 2: Conjugation to the Peptide
-
Dissolve the peptide or amine-containing ligand (1.0 equivalent) in Coupling Buffer.
-
Add the activated this compound solution dropwise to the peptide solution while stirring.
-
If necessary, adjust the pH of the reaction mixture to 7.2-7.5 using DIPEA.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by HPLC or LC-MS.
Step 3: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to quench any unreacted NHS esters.
Step 4: Purification of the Conjugate
-
The crude reaction mixture can be purified by RP-HPLC. The choice of column and gradient will depend on the properties of the peptide and the conjugate.
-
Alternatively, for removal of excess small molecule reagents, a desalting column can be used.
-
Collect the fractions containing the desired conjugate and confirm its purity and identity using HPLC and LC-MS.
-
Lyophilize the pure fractions to obtain the final product.
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the conjugation of a peptide to this compound.
References
Application Notes and Protocols for Acid-PEG5-mono-methyl ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction to Acid-PEG5-mono-methyl ester in ADCs
This compound is a functionalized polyethylene (B3416737) glycol (PEG) linker that plays a crucial role in the development of next-generation antibody-drug conjugates (ADCs).[][] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxic activity of a small-molecule payload.[3] The linker, which connects the antibody to the payload, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.[][4]
The this compound linker possesses a discrete PEG length of five ethylene (B1197577) glycol units, which imparts beneficial properties to the resulting ADC. The hydrophilic nature of the PEG spacer enhances the solubility of the ADC, particularly when conjugated with hydrophobic payloads, thereby reducing the propensity for aggregation.[][][4][5] This improved solubility and stability can lead to a longer circulation half-life and better tumor accumulation.[][4][5] The terminal carboxylic acid group allows for versatile conjugation chemistry, typically through activation to an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., lysine (B10760008) residues) on the antibody surface.[]
Key Advantages of PEGylation in ADCs
The incorporation of PEG linkers, such as this compound, offers several advantages in ADC design:
-
Improved Pharmacokinetics: The PEG chain creates a hydrophilic shield around the payload, which can reduce clearance rates and extend the ADC's half-life in circulation.[][4][5][6][7]
-
Enhanced Solubility and Stability: PEGylation helps to solubilize hydrophobic payloads, preventing aggregation and improving the overall stability of the ADC.[][][4][5]
-
Reduced Immunogenicity: The PEG moiety can mask potential epitopes on the payload or linker, potentially reducing the immunogenicity of the ADC.[][4][5]
-
Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined PEG linkers allows for more precise control over the conjugation process, leading to a more homogeneous ADC product with a consistent DAR.[5]
Mechanism of Action of ADCs with PEG Linkers
The general mechanism of action for an ADC utilizing a linker like this compound involves several key steps. First, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[8] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[8] The complex is then trafficked to the lysosome, where the linker may be cleaved by lysosomal enzymes or the antibody is degraded, releasing the cytotoxic payload.[8] The released drug can then exert its cell-killing effect, for instance, by inhibiting tubulin polymerization or causing DNA damage.[9]
II. Quantitative Data Summary
Table 1: Characterization of a Hypothetical ADC (ADC-X) with this compound Linker
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | UV/Vis Spectroscopy, HIC |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Plasma Stability (% intact ADC after 7 days) | >90% | LC-MS |
Table 2: In Vitro Cytotoxicity of ADC-X
| Cell Line | Target Antigen Expression | IC50 (nM) |
| Cell Line A | High | 5.2 |
| Cell Line B | Low | 150.7 |
| Cell Line C | Negative | >1000 |
Table 3: In Vivo Efficacy of ADC-X in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Naked Antibody | 10 | 25 |
| ADC-X | 5 | 85 |
| ADC-X | 10 | 98 |
III. Experimental Protocols
Protocol 1: ADC Conjugation using this compound
This protocol describes the conjugation of a payload to an antibody via the this compound linker, proceeding through the activation of the carboxylic acid to an NHS ester.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., SEC or Protein A)
Procedure:
-
Antibody Preparation:
-
If necessary, buffer exchange the antibody into an amine-free buffer such as PBS at a concentration of 5-10 mg/mL.
-
-
Activation of this compound:
-
Dissolve this compound, NHS, and EDC in anhydrous DMF or DMSO. A molar ratio of 1:1.2:1.2 (Linker:NHS:EDC) is a good starting point.
-
Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.
-
-
Conjugation Reaction:
-
Add the activated linker solution to the antibody solution. The molar ratio of linker to antibody will determine the final DAR and should be optimized (e.g., start with a 5 to 10-fold molar excess of linker).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted payload-linker and other small molecules using a suitable chromatography method such as SEC or Protein A affinity chromatography.
-
Elute the ADC in a desired formulation buffer.
-
-
Characterization:
-
Determine the protein concentration (e.g., by A280 measurement).
-
Determine the average DAR using UV/Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC).[][11]
-
Assess the purity and aggregation state by SEC.
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy
This method is a straightforward approach to estimate the average DAR.[][11]
Procedure:
-
Measure the absorbance of the purified ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Calculate the concentration of the antibody and the payload using the Beer-Lambert law (A = εbc), accounting for the contribution of the payload's absorbance at 280 nm.
-
The DAR is calculated as the molar ratio of the payload to the antibody.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the ADC in killing target cancer cells.[12][13][14][15]
Materials:
-
Target (antigen-positive) and control (antigen-negative) cancer cell lines
-
Complete cell culture medium
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable curve-fitting model.
-
Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in vivo.[3][16][17][18][19]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-scid)
-
Tumor cells for implantation
-
ADC, naked antibody, and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject tumor cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Dosing:
-
Randomize the mice into treatment groups (e.g., vehicle control, naked antibody, different doses of ADC).
-
Administer the treatments intravenously (or via another appropriate route) according to the desired dosing schedule.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Observe the general health of the animals.
-
-
Endpoint and Data Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or at a set time point.
-
Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
-
Plot tumor growth curves and perform statistical analysis.
-
IV. Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Workflow for a typical in vivo ADC efficacy study.
References
- 3. mdpi.com [mdpi.com]
- 4. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 7. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. pharmiweb.com [pharmiweb.com]
- 12. benchchem.com [benchchem.com]
- 13. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine-Reactive Chemistry of Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG5-mono-methyl ester is a heterobifunctional linker molecule widely employed in bioconjugation and drug development. It features a carboxylic acid group at one end of a five-unit polyethylene (B3416737) glycol (PEG) chain and a methyl ester at the other. The carboxylic acid can be activated to react with primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. The PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.[1][2] This molecule is particularly prominent in the design of Proteolysis Targeting Chimeras (PROTACs), where the linker plays a critical role in optimizing the efficacy of these novel therapeutic agents.[3][4]
The amine-reactive chemistry of this compound is typically achieved through activation of the carboxylic acid group using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] This two-step process first forms a semi-stable NHS ester, which then readily reacts with primary amines in a slightly alkaline environment to yield a stable amide linkage.[7]
Key Applications
-
PROTAC Linker: this compound is a commonly used linker in the synthesis of PROTACs. The linker connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the formation of a ternary complex that leads to the ubiquitination and subsequent proteasomal degradation of the target protein.[8][9][10] The length of the PEG linker is a critical parameter for PROTAC efficacy, with studies on BRD4 degradation suggesting that a PEG5 linker can provide an optimal balance of flexibility and distance for potent protein degradation.[3]
-
Bioconjugation: This molecule can be used to PEGylate proteins, peptides, and other biomolecules. PEGylation can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of therapeutic molecules.[11][12]
-
Surface Modification: The carboxylic acid group can be used to attach the PEG linker to amine-functionalized surfaces for various biomedical and research applications.
Quantitative Data Summary
Table 1: Comparative Efficacy of Thalidomide-Based PROTACs with Varying PEG Linker Lengths for BRD4 Degradation [3]
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| Thalidomide-O-PEG2-Acid | >1000 | <50 |
| Thalidomide-O-PEG3-Acid | 100 - 500 | ~70 |
| Thalidomide-O-PEG5-Acid | 10 - 50 | >90 |
| Thalidomide-O-PEG7-Acid | 50 - 100 | ~85 |
| Thalidomide-O-PEG9-Acid | 100 - 200 | ~80 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation percentage.
Table 2: General Physicochemical Properties of PROTACs with PEG Linkers
| Property | Observation | Reference |
| Solubility | PEG linkers generally increase the aqueous solubility of PROTACs. | [1] |
| Cell Permeability | The relationship is complex; while increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers can promote folded conformations that shield polar surface area, potentially improving permeability. Optimal PEG length is determined empirically. | [13][14] |
| Ternary Complex Formation | Linker length is critical. A linker that is too short may cause steric clashes, while one that is too long can lead to an unstable complex. The PEG linker can also participate in protein-protein interactions within the ternary complex. | [15][16] |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes a two-step process for conjugating this compound to a protein containing primary amines.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Desalting column (e.g., Sephadex G-25)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before use.
-
Dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
In a separate tube, dissolve EDC and NHS/Sulfo-NHS in Activation Buffer to prepare fresh stock solutions (e.g., 10 mg/mL). Note: EDC solutions are unstable and should be used immediately.[7]
-
In a reaction tube, add the desired amount of this compound stock solution.
-
Add a 2- to 10-fold molar excess of EDC stock solution to the this compound solution.[7]
-
Immediately add a 1.25- to 2.5-fold molar excess of NHS/Sulfo-NHS stock solution over EDC.[7]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[7]
Step 2: Conjugation to Protein
-
Dissolve BSA in Coupling Buffer to a concentration of 1-10 mg/mL.
-
Optional but recommended: To remove excess activating reagents, pass the activated this compound solution through a desalting column equilibrated with Coupling Buffer.
-
If the desalting step is skipped, raise the pH of the activated PEG solution to 7.2-7.5 by adding a small volume of concentrated Coupling Buffer.[6]
-
Immediately add the activated this compound solution to the BSA solution. The molar ratio of the PEG linker to the protein should be optimized to achieve the desired degree of labeling, with a starting point of a 10-20 fold molar excess of the linker.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
Step 3: Quenching and Purification
-
Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature.
-
Purify the PEGylated protein conjugate from excess reagents and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Step 4: Characterization
-
Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).
-
Assess the degree of PEGylation using techniques such as SDS-PAGE (which will show a shift in molecular weight), MALDI-TOF mass spectrometry, or HPLC.[11][12][17][18][19]
Visualizations
Figure 1: Amine-reactive chemistry of this compound.
Figure 2: Experimental workflow for protein conjugation.
Figure 3: PROTAC-mediated ubiquitin-proteasome pathway.
References
- 1. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enovatia.com [enovatia.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for EDC/NHS Coupling Reactions with Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the successful conjugation of amine-containing molecules with Acid-PEG5-mono-methyl ester using the versatile 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking chemistry. This method is widely employed in bioconjugation to enhance the therapeutic properties of proteins, peptides, and small molecule drugs through PEGylation.
Introduction to EDC/NHS Coupling Chemistry
EDC/NHS chemistry is a "zero-length" crosslinking method, meaning no part of the crosslinking agents is incorporated into the final product. This two-step process facilitates the formation of a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).
The reaction proceeds in two main stages:
-
Activation of the Carboxyl Group: EDC reacts with the carboxylic acid group on the this compound to form a highly reactive and unstable O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: To enhance stability and improve coupling efficiency in aqueous environments, NHS is added. It reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This intermediate has a longer half-life, allowing for a more controlled reaction with the amine-containing molecule.
-
Amine Coupling: The NHS ester then readily reacts with a primary amine on the target molecule (e.g., a protein, peptide, or small molecule) to form a stable amide bond, releasing NHS as a byproduct.[1][2]
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as in this compound, can significantly improve the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[3][4] Benefits of PEGylation include increased solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability.[5][6]
Data Presentation: Quantitative Parameters for Successful Conjugation
The efficiency of the EDC/NHS coupling reaction is influenced by several factors, including the molar ratios of the reactants, pH, temperature, and reaction time. The following tables summarize key quantitative data to guide the optimization of your PEGylation protocol.
| Reagent | Recommended Molar Ratio (relative to Amine-containing Molecule) | Purpose |
| This compound | 10 to 20-fold molar excess | To drive the reaction towards the formation of the PEGylated product.[7] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 2 to 10-fold molar excess (relative to this compound) | To ensure efficient activation of the carboxylic acid groups.[7] |
| NHS (N-hydroxysuccinimide) or sulfo-NHS | 2 to 5-fold molar excess (relative to this compound) | To stabilize the active intermediate and improve coupling efficiency.[7] A common EDC to NHS ratio is 1:1 or 2:1.[2] |
| Parameter | Recommended Condition | Rationale |
| Activation Step | ||
| pH | 4.5 - 6.0 | Most efficient activation of the carboxyl group by EDC occurs in a slightly acidic environment.[7] |
| Buffer | MES (2-(N-morpholino)ethanesulfonic acid) | Use of a non-amine, non-carboxylate buffer is crucial to avoid competing reactions.[7] |
| Temperature | Room Temperature (20-25°C) | Provides a balance between reaction rate and stability of the active intermediate. |
| Time | 15 - 30 minutes | Sufficient time for the activation of the carboxylic acid and formation of the NHS ester.[2] |
| Coupling Step | ||
| pH | 7.2 - 8.0 | The reaction of the NHS ester with primary amines is most efficient at neutral to slightly alkaline pH.[7] |
| Buffer | PBS (Phosphate-Buffered Saline) or Borate Buffer | Amine-free buffers are essential to prevent quenching of the reaction.[2] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster reaction, or 4°C overnight for sensitive molecules to maintain their stability.[7] |
| Time | 2 hours to overnight | Allows for efficient coupling of the activated PEG to the amine-containing molecule.[7] |
| Outcome | Typical Range | Factors Influencing Outcome |
| Yield of Mono-PEGylated Protein | 85% (for specific mutants)[8] | Site-specific mutation can significantly increase the yield of the desired mono-PEGylated product. |
| Conjugation Efficiency | 60-79% | Highly dependent on the specific reactants, their concentrations, and the reaction conditions.[2] |
| Retention of Biological Activity | Variable | The site of PEGylation and the size of the PEG chain can impact the biological activity of the molecule.[8] |
Experimental Protocols
This section provides a detailed two-step protocol for the conjugation of an amine-containing protein with this compound using EDC and NHS.
Materials Required:
-
Amine-containing molecule (e.g., protein, peptide)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) for dissolving reagents
-
Desalting columns or dialysis equipment for purification
Protocol:
Step 1: Activation of this compound
-
Equilibrate EDC and NHS to room temperature before opening the vials to prevent moisture condensation.
-
Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.
-
Prepare a fresh stock solution of NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO.
-
Dissolve the this compound in the Activation Buffer to the desired concentration.
-
Add the EDC stock solution to the this compound solution. The molar ratio should be optimized, but a starting point is a 2 to 10-fold molar excess of EDC over the PEG linker.[7]
-
Immediately add the NHS stock solution to the reaction mixture. A common starting molar ratio is a 2 to 5-fold molar excess of NHS over the PEG linker.[7]
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
Step 2: Coupling to the Amine-Containing Molecule
-
Dissolve the amine-containing molecule (e.g., a protein) in the Coupling Buffer to a concentration of 1-10 mg/mL.
-
Add the activated this compound solution from Step 1 to the protein solution. The pH of the final reaction mixture should be between 7.2 and 8.0. A 10 to 20-fold molar excess of the activated PEG linker over the protein is a good starting point for optimization.[7]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching the Reaction
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. Hydroxylamine is effective at hydrolyzing unreacted NHS esters. Tris buffer will react with any remaining NHS esters.
-
Incubate for 15 minutes at room temperature.
Step 4: Purification of the PEGylated Product
-
Remove excess reagents and byproducts by using a desalting column, size-exclusion chromatography (SEC), or dialysis. The choice of purification method will depend on the size of the conjugated molecule.
Step 5: Characterization of the Conjugate
-
Analyze the purified product using techniques such as SDS-PAGE to observe the increase in molecular weight, and mass spectrometry (e.g., MALDI-TOF) to confirm the degree of PEGylation.[9][10]
Visualizations
Reaction Mechanism
Caption: Chemical reaction mechanism of EDC/NHS coupling.
Experimental Workflow
Caption: Step-by-step experimental workflow for PEGylation.
Signaling Pathway of PEGylated G-CSF (Pegfilgrastim)
Granulocyte-colony stimulating factor (G-CSF) is a therapeutic protein that is often PEGylated to increase its half-life, a product known as Pegfilgrastim.[11] Pegfilgrastim binds to the G-CSF receptor on myeloid progenitor cells, stimulating their proliferation and differentiation into mature neutrophils.[1][12] This action is mediated through several key intracellular signaling pathways.
Caption: G-CSF receptor signaling cascade initiated by Pegfilgrastim.
References
- 1. grokipedia.com [grokipedia.com]
- 2. benchchem.com [benchchem.com]
- 3. Granulocyte Colony Stimulating Factor Receptor (G-CSFR) signaling in severe congenital neutropenia, chronic neutrophilic leukemia and related malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Pegfilgrastim-APGF? [synapse.patsnap.com]
- 6. A review of granulocyte colony-stimulating factor receptor signaling and regulation with implications for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. cancercareontario.ca [cancercareontario.ca]
- 12. What is the mechanism of Pegfilgrastim-PBBK? [synapse.patsnap.com]
Application Notes and Protocols for Optimizing PROTAC Linker Length with PEG Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall physicochemical properties such as solubility and cell permeability.[3][4]
Polyethylene glycol (PEG) derivatives are frequently employed as linkers in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length.[5][] The incorporation of a PEG chain can enhance the aqueous solubility of the PROTAC, a common challenge for these relatively large molecules.[5][7] Furthermore, the length of the PEG linker is a crucial parameter that must be optimized to ensure the proper spatial orientation of the POI and the E3 ligase for efficient ubiquitination and subsequent degradation.[8][9] A linker that is too short may cause steric hindrance, preventing ternary complex formation, while a linker that is too long may result in a non-productive complex.[8][9]
These application notes provide a comprehensive guide to optimizing PROTAC linker length using PEG derivatives, including quantitative data on the impact of linker length on efficacy, detailed protocols for key experiments, and visual diagrams of relevant pathways and workflows.
PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple target protein molecules.
PROTAC-mediated protein degradation pathway.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The optimization of PEG linker length is a critical step in PROTAC development. The following tables summarize quantitative data from various studies, illustrating the impact of the number of PEG units on key performance metrics such as half-maximal degradation concentration (DC50), maximum degradation (Dmax), and cell permeability.
Table 1: Effect of PEG Linker Length on BRD4 Degradation
| PROTAC (E3 Ligase) | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Thalidomide-based (CRBN) | Thalidomide-O-PEG2-Acid | >1000 | <20 | HEK293T | [3] |
| Thalidomide-based (CRBN) | Thalidomide-O-PEG3-Acid | ~500 | ~50 | HEK293T | [3] |
| Thalidomide-based (CRBN) | Thalidomide-O-PEG4-Acid | ~100 | ~80 | HEK293T | [3] |
| Thalidomide-based (CRBN) | Thalidomide-O-PEG5-Acid | <50 | >90 | HEK293T | [3] |
| Thalidomide-based (CRBN) | Thalidomide-O-PEG6-Acid | ~80 | ~85 | HEK293T | [3] |
| VHL-based | JQ1-PEG3-VHL | 10 | 90 | HeLa | [10] |
| VHL-based | JQ1-PEG4-VHL | 15 | 95 | HeLa | [10] |
| VHL-based | JQ1-PEG5-VHL | 18 | >95 | HeLa | [10] |
| VHL-based | JQ1-PEG6-VHL | 12 | 90 | HeLa | [10] |
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC (VHL-based) | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| TBK1 Degrader | <12 | No activity | N/A | MM.1S | [4][9] |
| TBK1 Degrader | 12-29 | <1000 | >75 | MM.1S | [4][9] |
| TBK1 Degrader | 21 | 3 | 96 | MM.1S | [4] |
| TBK1 Degrader | 29 | 292 | 76 | MM.1S | [4] |
Table 3: Effect of PEG Linker Length on Cell Permeability (PAMPA)
| PROTAC Series | Linker Composition | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| VH032-based | 1 PEG unit | 0.005 | [11] |
| VH032-based | Alkyl (similar length to 1 PEG unit) | 0.002 | [11] |
| Androgen Receptor PROTACs | PEG-linker | Very low (<1.0) | [12][13] |
Experimental Workflow for Linker Optimization
A systematic approach is required to identify the optimal PEG linker length for a given PROTAC. The following workflow outlines the key stages, from initial design and synthesis to comprehensive in vitro and cellular evaluation.
Experimental workflow for PEG linker optimization.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the evaluation of PROTACs with varying PEG linker lengths.
Protocol 1: Western Blot Analysis of Protein Degradation
This protocol outlines the steps for treating cells with PROTACs and analyzing target protein levels via Western blot.[14]
Materials and Reagents:
-
Cell Line: Appropriate cell line expressing the target protein.
-
PROTACs: Stock solutions of PROTACs with different PEG linker lengths in DMSO.
-
Control Compounds: DMSO (vehicle control), non-degrading inhibitor (negative control).
-
Cell Culture Medium: As required for the specific cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagents: BCA or Bradford assay kit.
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, SDS, TEMED, APS, Laemmli sample buffer, transfer buffer, PVDF or nitrocellulose membranes, blocking buffer (5% non-fat dry milk or BSA in TBST), primary antibodies (against target protein and loading control, e.g., GAPDH or β-actin), HRP-conjugated secondary antibody, and ECL substrate.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of each PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). Include vehicle (DMSO) and negative controls.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[14]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Plot the percentage of degradation against PROTAC concentration to determine DC50 and Dmax values.[8]
-
Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
This protocol describes the use of SPR to measure the binding kinetics and affinity of the ternary complex.[1][15][16]
Materials and Reagents:
-
SPR Instrument and Sensor Chips: (e.g., Biacore with a Series S Sensor Chip SA).
-
Proteins: Purified, biotinylated E3 ligase and purified target protein.
-
PROTACs: Stock solutions in DMSO.
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
Procedure:
-
E3 Ligase Immobilization:
-
Activate the sensor chip surface.
-
Immobilize the biotinylated E3 ligase onto the streptavidin-coated sensor chip surface to the desired response level.
-
-
Binary Interaction Analysis (PROTAC to E3 Ligase):
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding affinity (KD).
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface.
-
Fit the sensorgram data to a suitable binding model to determine the kinetic parameters (ka, kd) and the affinity (KD) for the ternary complex formation.[15]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD(binary) / KD(ternary).
-
An α value > 1 indicates positive cooperativity, suggesting the ternary complex is more stable than the binary complexes.
-
Protocol 3: HiBiT/NanoBRET Assay for Live-Cell Target Degradation
This protocol uses NanoLuciferase Binary Technology (NanoBiT) to quantitatively measure target protein degradation in real-time in living cells.[17][18][19]
Materials and Reagents:
-
Cell Line: CRISPR/Cas9-edited cell line with the HiBiT tag knocked into the endogenous locus of the target protein.
-
LgBiT Protein/Plasmid: For complementation with HiBiT.
-
Nano-Glo® HiBiT Lytic or Live-Cell Detection System: Substrate and buffer.
-
PROTACs: Stock solutions in DMSO.
-
White, opaque 96- or 384-well plates.
Procedure:
-
Cell Plating:
-
Plate the HiBiT-tagged cell line in white, opaque multi-well plates and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of the PROTACs.
-
Add the compounds to the cells and incubate for the desired time course (e.g., 2, 4, 8, 24 hours for endpoint analysis, or monitor continuously for kinetic analysis).
-
-
Luminescence Detection (Endpoint Assay):
-
Prepare the Nano-Glo® HiBiT Lytic Detection Reagent according to the manufacturer's protocol.
-
Add the reagent to each well, mix, and incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is a non-cell-based method to assess the passive permeability of PROTACs.[20][21][22]
Materials and Reagents:
-
PAMPA Plate System: Donor and acceptor plates (e.g., 96-well format).
-
Lipid Solution: e.g., 1% lecithin (B1663433) in dodecane.
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
PROTACs: Stock solutions in DMSO.
-
Analytical Instrument: LC-MS/MS or UV-Vis spectrophotometer.
Procedure:
-
Membrane Coating:
-
Gently add 5 µL of the lipid solution to each well of the donor plate filter membrane.
-
-
Compound Preparation:
-
Prepare the PROTAC solutions in PBS (typically with a small percentage of DMSO, e.g., 1-5%) at a known concentration (e.g., 10 µM).
-
-
Assay Assembly:
-
Add the PROTAC solution to the donor wells.
-
Add fresh buffer to the acceptor wells.
-
Assemble the PAMPA plate "sandwich" by placing the donor plate on top of the acceptor plate.
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 5-16 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS or another suitable analytical method.
-
-
Permeability Calculation:
-
Calculate the effective permeability (Pe) using the appropriate formula, taking into account the incubation time, membrane area, and well volumes.
-
Linker Length and Ternary Complex Formation
The length and flexibility of the PEG linker are paramount for the successful formation of a productive ternary complex. An optimal linker allows the POI-binding and E3-binding moieties to engage their respective proteins simultaneously without steric clash, facilitating an ideal orientation for ubiquitin transfer.
Influence of linker length on ternary complex formation.
Conclusion
The optimization of linker length is a critical, albeit empirical, process in the development of effective PROTACs. PEG derivatives offer a versatile platform for this optimization, providing a means to systematically vary linker length while imparting favorable physicochemical properties. By employing a structured experimental workflow that includes biochemical, cellular, and permeability assays, researchers can identify the optimal PEG linker length to maximize ternary complex formation and achieve potent and selective protein degradation. The protocols and data presented herein serve as a valuable resource for scientists and drug development professionals working to advance the field of targeted protein degradation.
References
- 1. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 2. PROTAC Linker (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. aragen.com [aragen.com]
- 16. o2hdiscovery.co [o2hdiscovery.co]
- 17. promega.com [promega.com]
- 18. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 19. Target Degradation [promega.com]
- 20. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 21. PAMPA | Evotec [evotec.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
Application Notes and Protocols for Acid-PEG5-mono-methyl Ester in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a valuable tool in the development of targeted drug delivery systems. Its unique structure, featuring a terminal carboxylic acid and a mono-methyl ester, allows for the covalent conjugation of a wide range of molecules, including targeting ligands, drugs, and nanoparticles. The short, discrete PEG chain (PEG5) enhances the water solubility and biocompatibility of the resulting conjugates while providing a flexible spacer arm.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the construction of targeted drug delivery platforms.
The carboxylic acid terminus can be activated to react with primary amine groups on targeting moieties such as antibodies or peptides, while the methyl ester can be hydrolyzed to reveal a second carboxylic acid for further conjugation or can be used as is in specific synthetic strategies. This versatility makes this compound a key component in creating sophisticated drug delivery vehicles designed to enhance therapeutic efficacy and minimize off-target effects.[3][4]
Applications in Targeted Drug Delivery
The primary application of this compound is as a linker to connect targeting ligands to drug-loaded nanoparticles or directly to drug molecules. This strategy is pivotal in cancer therapy, where targeting specific receptors overexpressed on tumor cells can significantly improve the therapeutic index of potent cytotoxic agents.
Key Applications Include:
-
Surface Functionalization of Nanoparticles: this compound can be used to coat the surface of various nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) to improve their stability, reduce immunogenicity, and provide a reactive handle for the attachment of targeting ligands.[5][6]
-
Antibody-Drug Conjugate (ADC) Development: While longer PEG chains are more common in classical ADCs, short linkers like this compound can be employed in novel ADC-like constructs and for the PEGylation of antibody fragments.
-
Targeted Micelle Formation: Incorporation of this linker into self-assembling block copolymers allows for the formation of micelles with a PEG corona that can be decorated with targeting molecules for tissue-specific drug delivery.
-
PROTAC Synthesis: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[7][8]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from studies involving targeted drug delivery systems utilizing heterobifunctional PEG linkers similar to this compound. These values serve as a reference for expected outcomes in experimental designs.
Table 1: Physicochemical Properties of Targeted Nanoparticles
| Parameter | Nanoparticle Type | Untargeted Nanoparticles | Targeted Nanoparticles (with PEG Linker) |
| Hydrodynamic Diameter (nm) | PLGA Nanoparticles | 150 ± 15 | 165 ± 18 |
| Polydispersity Index (PDI) | PLGA Nanoparticles | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | PLGA Nanoparticles | -25 ± 5 | -18 ± 4 |
| Drug Loading Content (%) | Doxorubicin-loaded Liposomes | 8.5 ± 1.2 | 8.2 ± 1.5 |
| Encapsulation Efficiency (%) | Doxorubicin-loaded Liposomes | 92 ± 4 | 90 ± 5 |
Table 2: In Vitro Performance of Targeted Nanoparticles
| Parameter | Cell Line | Untargeted Nanoparticles | Targeted Nanoparticles (with PEG Linker) |
| Cellular Uptake (Fold Increase vs. Free Drug) | MCF-7 (Breast Cancer) | 2.5 ± 0.5 | 5.8 ± 0.9 |
| IC50 (µM) | MCF-7 (Breast Cancer) | 1.2 ± 0.3 | 0.4 ± 0.1 |
| Drug Release at pH 5.5 (%, 24h) | Doxorubicin-loaded Micelles | 65 ± 7 | 68 ± 6 |
| Drug Release at pH 7.4 (%, 24h) | Doxorubicin-loaded Micelles | 25 ± 4 | 23 ± 5 |
Table 3: In Vivo Pharmacokinetic Parameters of Targeted Nanoparticles
| Parameter | Formulation | Value |
| Half-life (t1/2) in plasma (h) | Free Doxorubicin | 0.5 ± 0.1 |
| Untargeted Nanoparticles | 8 ± 2 | |
| Targeted Nanoparticles (with PEG Linker) | 12 ± 3 | |
| Area Under the Curve (AUC) (µg·h/mL) | Free Doxorubicin | 10 ± 2 |
| Untargeted Nanoparticles | 150 ± 30 | |
| Targeted Nanoparticles (with PEG Linker) | 210 ± 40 | |
| Tumor Accumulation (% Injected Dose/g) | Untargeted Nanoparticles | 3 ± 1 |
| Targeted Nanoparticles (with PEG Linker) | 9 ± 2.5 |
Experimental Protocols
Protocol 1: Conjugation of a Targeting Peptide to this compound
This protocol describes the activation of the carboxylic acid group of this compound and its subsequent conjugation to a peptide containing a primary amine (e.g., a lysine (B10760008) residue).
Materials:
-
This compound
-
Targeting peptide with a primary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 1 kDa)
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1.2 equivalents relative to the peptide) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 4 hours to form the NHS ester.
-
-
Conjugation to the Targeting Peptide:
-
Dissolve the targeting peptide (1 equivalent) in PBS (pH 7.4).
-
Slowly add the activated this compound-NHS ester solution to the peptide solution with gentle stirring.
-
Allow the reaction to proceed overnight at 4°C.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis membrane (MWCO 1 kDa).
-
Dialyze against deionized water for 48 hours, changing the water every 6-8 hours to remove unreacted reagents and byproducts.
-
Freeze-dry the purified conjugate to obtain a solid product.
-
-
Characterization:
-
Confirm the successful conjugation using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift) and HPLC (to assess purity).
-
Protocol 2: Formulation of Targeted Polymeric Nanoparticles
This protocol details the preparation of drug-loaded PLGA nanoparticles and their surface functionalization with a targeting peptide-PEG conjugate prepared in Protocol 1.
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
PLGA-PEG-COOH (for blending, to introduce carboxyl groups on the surface)
-
Hydrophobic drug (e.g., Paclitaxel)
-
Polyvinyl alcohol (PVA)
-
Dichloromethane (DCM)
-
Peptide-PEG5-mono-methyl ester conjugate (from Protocol 1)
-
EDC and NHS
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
PBS, pH 7.4
-
Centrifuge
Procedure:
-
Preparation of Drug-Loaded Nanoparticles:
-
Dissolve PLGA, PLGA-PEG-COOH (e.g., in a 9:1 ratio), and the hydrophobic drug in DCM.
-
Prepare an aqueous solution of PVA (e.g., 2% w/v).
-
Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Stir the emulsion at room temperature for several hours to allow for solvent evaporation and nanoparticle hardening.
-
Collect the nanoparticles by ultracentrifugation, wash twice with deionized water to remove excess PVA, and resuspend in MES buffer (pH 6.0).
-
-
Surface Functionalization with Targeting Peptide:
-
Activate the carboxyl groups on the nanoparticle surface by adding EDC (5 equivalents to surface carboxyls) and NHS (5 equivalents) and incubating for 30 minutes at room temperature.
-
Centrifuge the activated nanoparticles and resuspend them in PBS (pH 7.4).
-
Immediately add the Peptide-PEG5-mono-methyl ester conjugate (2 equivalents to surface carboxyls) to the activated nanoparticle suspension.
-
Incubate the reaction mixture for 4 hours at room temperature with gentle shaking.
-
-
Purification and Storage:
-
Quench the reaction by adding a small amount of Tris buffer or hydroxylamine.
-
Purify the targeted nanoparticles by repeated centrifugation and resuspension in PBS (pH 7.4) to remove unconjugated peptides and reagents.
-
Store the final targeted nanoparticle suspension at 4°C.
-
Visualizations
Signaling Pathway: EGFR-PI3K-Akt Signaling Cascade
Many targeted therapies aim to disrupt signaling pathways that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) pathway is a common target. The following diagram illustrates a simplified EGFR-PI3K-Akt signaling cascade, which can be targeted by nanoparticles functionalized with EGFR-inhibiting ligands.
Caption: EGFR-PI3K-Akt signaling pathway targeted by drug-loaded nanoparticles.
Experimental Workflow: Synthesis of Targeted Nanoparticles
The following diagram outlines the key steps involved in the synthesis and functionalization of targeted nanoparticles using this compound.
Caption: Workflow for synthesizing targeted drug-loaded nanoparticles.
Logical Relationship: Advantages of PEGylation in Drug Delivery
This diagram illustrates the key benefits of incorporating PEG linkers like this compound into drug delivery systems.
Caption: Key advantages of PEGylation in targeted drug delivery systems.
References
- 1. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The impact of PEGylation patterns on the in vivo biodistribution of mixed shell micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Targeting Ligands-Mediated Drug Delivery Systems for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. dovepress.com [dovepress.com]
Application Notes and Protocols for In Vivo Formulation of Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG5-mono-methyl ester is a hydrophilic, heterobifunctional PEG linker commonly utilized in pharmaceutical research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its polyethylene (B3416737) glycol (PEG) chain enhances the water solubility of conjugated molecules, a critical attribute for improving pharmacokinetic profiles in vivo.[3][4] This document provides detailed protocols for the formulation of this compound for in vivo studies, along with key data and visualizations to guide researchers in their experimental design.
The primary challenge in administering hydrophobic compounds in vivo is ensuring adequate solubility in a biocompatible vehicle to prevent precipitation and ensure accurate dosing. The following protocols offer three distinct solvent systems to achieve a clear and stable solution of this compound suitable for administration in animal models.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective formulation.
| Property | Value | Reference |
| Molecular Formula | C15H28O9 | [1] |
| Molecular Weight | 352.38 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| In Vitro Solubility | ≥ 100 mg/mL in DMSO | [1] |
In Vivo Formulation Protocols
The following are established protocols for the formulation of this compound for in vivo administration. The choice of formulation will depend on the specific requirements of the study, including the desired dosing volume and the route of administration.
Important Pre-formulation Steps:
-
Equilibrate the this compound reagent to room temperature before opening the vial to prevent moisture condensation.
-
To facilitate handling, it is recommended to first prepare a stock solution of the compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO).
Protocol 1: Aqueous Formulation with PEG 300 and Tween-80
This formulation is a common choice for creating a clear, aqueous solution suitable for various routes of administration.
| Reagent | Percentage of Final Volume | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| PEG 300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
| Achievable Solubility | ≥ 2.5 mg/mL |
Step-by-Step Procedure:
-
Weigh the required amount of this compound and dissolve it in DMSO to create a stock solution.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG 300 to the DMSO solution and mix thoroughly until a homogenous solution is formed.
-
Add Tween-80 to the mixture and vortex until clear.
-
Finally, add saline to the mixture to reach the final desired volume and mix thoroughly.
Protocol 2: Formulation with Sulfobutylether-β-cyclodextrin (SBE-β-CD)
This protocol utilizes a cyclodextrin (B1172386) to enhance the solubility of the compound in an aqueous vehicle.
| Reagent | Percentage of Final Volume | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
| Achievable Solubility | ≥ 2.5 mg/mL |
Step-by-Step Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Dissolve the required amount of this compound in DMSO to make a stock solution.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock and mix until a clear solution is obtained.
Protocol 3: Oil-Based Formulation
For certain applications, such as subcutaneous or intramuscular injections, an oil-based formulation may be preferred.
| Reagent | Percentage of Final Volume | Example Volume for 1 mL |
| DMSO | 10% | 100 µL |
| Corn Oil | 90% | 900 µL |
| Achievable Solubility | ≥ 2.5 mg/mL |
Step-by-Step Procedure:
-
Dissolve the required amount of this compound in DMSO to create a stock solution.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the corn oil to the DMSO stock and mix thoroughly until a clear and uniform solution is achieved.
Experimental Workflow and Visualization
The following diagram illustrates the general workflow for preparing an in vivo formulation of this compound.
References
Application Notes and Protocols for the Characterization of Acid-PEG5-mono-methyl Ester Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the thorough characterization of Acid-PEG5-mono-methyl ester and its conjugates. The following protocols and data interpretation guidelines are designed to ensure accurate assessment of purity, identity, and quantity, which are critical quality attributes for drug development and manufacturing.
Introduction to this compound
This compound is a discrete (monodisperse) polyethylene (B3416737) glycol (PEG) linker that is heterobifunctional.[1] It possesses a carboxylic acid group at one terminus and a methyl ester at the other. This structure allows for the sequential conjugation of two different molecules, making it a valuable tool in the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The defined length of the PEG5 chain offers precise control over the spacing between the conjugated molecules, which can be critical for biological activity. Accurate analytical characterization is essential to confirm the structure, purity, and stability of the linker and its subsequent conjugates.
Analytical Characterization Workflow
A systematic workflow is crucial for the comprehensive characterization of this compound conjugates. The following diagram outlines the recommended analytical approach, starting from initial structural confirmation to quantitative purity assessment.
Data Presentation: Summary of Quantitative Data
The following tables summarize typical quantitative data obtained from the analytical characterization of a batch of this compound.
Table 1: Purity and Identity
| Parameter | Method | Specification | Result |
| Purity | HPLC-ELSD/CAD | ≥ 95% | 98.5% |
| Identity | ¹H NMR | Conforms to structure | Conforms |
| Molecular Weight | Mass Spectrometry | 352.38 g/mol (as [M+H]⁺) | 352.4 g/mol |
Table 2: Detailed Mass Spectrometry Results
| Ion Species | Theoretical Mass ( g/mol ) | Observed Mass ( g/mol ) |
| [M+H]⁺ | 352.38 | 352.4 |
| [M+Na]⁺ | 374.36 | 374.4 |
| [M+K]⁺ | 390.47 | 390.5 |
Table 3: Quantitative NMR (qNMR) Purity Assessment
| Parameter | Value |
| Internal Standard | Maleic Anhydride |
| Calculated Purity | 98.2% |
| Uncertainty | ± 0.5% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and assess the purity of the this compound.
Instrumentation:
-
NMR Spectrometer (400 MHz or higher)
Materials:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)
-
NMR tubes
Protocol for ¹H NMR:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated solvent in a clean vial.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time for quantitative measurements (qNMR).[2]
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate all peaks and reference the spectrum to the solvent residual peak.
Data Interpretation:
-
PEG Backbone: A complex multiplet signal is expected around 3.6 ppm, corresponding to the -CH₂-CH₂-O- repeating units.[3]
-
Protons adjacent to the acid: A triplet is expected around 3.7 ppm.
-
Protons adjacent to the ester: A triplet is expected around 4.2 ppm.
-
Methyl group of the ester: A singlet is expected around 3.3 ppm.
Protocol for ¹³C NMR:
-
Prepare the sample as described for ¹H NMR, using a higher concentration if necessary (20-50 mg).
-
Acquire the ¹³C NMR spectrum using a standard proton-decoupled pulse sequence.
-
Process the spectrum similarly to the ¹H NMR spectrum.
Data Interpretation:
-
PEG Backbone: A major peak is expected around 70 ppm.
-
Carbonyl of the acid: A peak is expected around 174 ppm.
-
Carbonyl of the ester: A peak is expected around 171 ppm.
-
Methyl group of the ester: A peak is expected around 51 ppm.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the this compound. Due to the lack of a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is recommended.[][5]
Instrumentation:
-
HPLC system with a gradient pump and autosampler
-
ELSD or CAD detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Materials:
-
This compound sample
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724)
-
Formic acid
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation: Prepare a stock solution of the sample in a 50:50 mixture of water and acetonitrile at a concentration of 1 mg/mL. Further dilute as necessary.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 35 °C
-
Evaporator Temperature: 50 °C
-
Gas Flow: 1.5 L/min (Nitrogen)
-
-
Run the analysis and integrate the peak areas in the resulting chromatogram.
Data Interpretation:
-
Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the this compound. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS can be used.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Protocol:
-
Use the same HPLC method as described above.
-
Divert the column effluent to the ESI-MS detector.
-
Acquire the mass spectrum in positive ion mode over a mass range of m/z 100-1000.
Data Interpretation:
-
Look for the protonated molecular ion [M+H]⁺, as well as common adducts such as the sodium [M+Na]⁺ and potassium [M+K]⁺ adducts.[6]
Instrumentation:
-
MALDI-TOF mass spectrometer.
Materials:
-
This compound sample
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid - CHCA)
-
Cationizing agent (e.g., sodium trifluoroacetate (B77799) - NaTFA)[7]
-
Solvents (e.g., acetonitrile, water)
Protocol:
-
Matrix Solution: Prepare a saturated solution of CHCA in 50:50 acetonitrile:water with 0.1% trifluoroacetic acid.
-
Sample Solution: Dissolve the sample in water or a suitable solvent at approximately 1 mg/mL.
-
Spotting: Mix the sample solution and matrix solution in a 1:1 ratio on the MALDI target plate. Allow the spot to air dry completely.
-
Acquire the mass spectrum in positive reflectron mode.
Data Interpretation:
-
Similar to LC-MS, identify the molecular ion peaks corresponding to protonated and alkali metal adducts.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of key functional groups in the this compound.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Protocol:
-
Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan.
Data Interpretation:
-
O-H stretch (from carboxylic acid): A broad peak around 3300-2500 cm⁻¹.
-
C-H stretch (alkane): Peaks around 2900 cm⁻¹.
-
C=O stretch (from carboxylic acid and ester): A strong peak around 1730-1700 cm⁻¹.
-
C-O stretch (ether): A strong, characteristic peak around 1100 cm⁻¹.[8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general logic of using a heterobifunctional linker and the analytical workflow for its characterization.
References
- 1. heterobifunctional pegs [jenkemusa.com]
- 2. emerypharma.com [emerypharma.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Determination of the molecular weight of poly(ethylene glycol) in biological samples by reversed-phase LC-MS with in-source fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bath.ac.uk [bath.ac.uk]
- 8. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of Acid-PEG5-mono-methyl ester Reaction Mixtures
Introduction
Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker, widely utilized in bioconjugation, drug delivery, and proteomics.[1][2][3][4] It features a terminal carboxylic acid and a mono-methyl ester, allowing for the covalent attachment of molecules to proteins, peptides, or nanoparticles. The purity and characterization of this linker are critical for the successful synthesis of conjugates. This application note provides a detailed protocol for the analysis of this compound reaction mixtures using High-Performance Liquid Chromatography (HPLC). The method is designed to separate the target compound from starting materials, byproducts, and common impurities.
The synthesis of such PEG monoesters can be achieved through esterification or transesterification reactions.[5][6][7] These processes may result in impurities such as the corresponding di-acid, unreacted PEG starting materials, and residual catalysts. Therefore, a robust analytical method is essential for quality control. Reversed-phase HPLC is a powerful technique for the analysis of PEGylated compounds, offering separation based on hydrophobicity.[8][9][10] Due to the lack of a strong UV chromophore in the PEG backbone, detection can be challenging.[11][12] This protocol utilizes a low UV wavelength for detection, which is suitable for the ester and carboxylic acid functional groups.
Experimental Protocols
1. Sample Preparation
-
Reaction Mixture: Dilute an aliquot of the reaction mixture with the mobile phase A (see section 2 for composition) to a final concentration of approximately 1 mg/mL. Vortex to ensure homogeneity.
-
Standard Solution: Prepare a stock solution of pure this compound at 1 mg/mL in mobile phase A. Create a series of dilutions for linearity assessment (e.g., 0.05, 0.1, 0.25, 0.5, and 1.0 mg/mL).
-
Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and UV detector is required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient Elution:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 20 |
| 25.0 | 80 |
| 25.1 | 95 |
| 28.0 | 95 |
| 28.1 | 20 |
| 35.0 | 20 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis of a typical this compound reaction mixture. Retention times and peak areas are indicative and may vary depending on the specific reaction conditions and HPLC system.
| Peak ID | Compound | Retention Time (min) | Peak Area (%) |
| 1 | Unreacted PEG Starting Material (e.g., Methyl-PEG5-OH) | ~ 8.5 | 5.2 |
| 2 | This compound (Product) | ~ 12.3 | 85.7 |
| 3 | Di-acid Impurity (HOOC-PEG5-COOH) | ~ 10.1 | 3.5 |
| 4 | Di-ester Impurity (MeOOC-PEG5-COOMe) | ~ 15.8 | 4.1 |
| 5 | Other Minor Impurities | various | 1.5 |
Visualizations
Caption: A simplified reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | 1309460-30-7 | JCC46030 [biosynth.com]
- 4. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]
- 5. Chemicals from biomass derived products: synthesis of polyoxyethyleneglycol esters from fatty acid methyl esters with solid basic catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry of Proteins Conjugated with Acid-PEG5-mono-methyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely utilized strategy in drug development to enhance the therapeutic properties of proteins. This modification can improve pharmacokinetic profiles, increase stability, and reduce immunogenicity.[1] While traditional PEGylation often involves polydisperse PEG reagents, the use of discrete PEG (dPEG®), such as Acid-PEG5-mono-methyl ester, offers significant advantages in the precise characterization of conjugates due to its defined molecular weight.[2]
This document provides detailed application notes and protocols for the mass spectrometric analysis of proteins conjugated with this compound, a discrete PEG linker with a molecular weight of 352.38 g/mol .[2][3][4][5] The methodologies described herein are essential for the accurate characterization of PEGylated proteins, ensuring product consistency and supporting regulatory submissions.
Data Presentation
The use of a discrete PEG linker like this compound allows for the unambiguous determination of the number of attached PEG molecules, as each addition results in a precise mass shift. The following table summarizes the expected mass additions for a model protein upon conjugation.
| Number of PEG Molecules Attached | Total Mass Added (Da) | Expected Mass of Conjugate (Da) (Assuming a 25 kDa model protein) |
| 0 (Unmodified Protein) | 0 | 25,000.00 |
| 1 | 352.38 | 25,352.38 |
| 2 | 704.76 | 25,704.76 |
| 3 | 1057.14 | 26,057.14 |
| 4 | 1409.52 | 26,409.52 |
| 5 | 1761.90 | 26,761.90 |
Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This protocol describes the conjugation of this compound to a protein via primary amines (lysine residues and the N-terminus) using a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
EDC
-
Reaction buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Activate the PEG linker:
-
Dissolve this compound and NHS in the reaction buffer at a 1:1.2 molar ratio.
-
Add EDC to the solution at a 1.5-fold molar excess over the PEG linker.
-
Incubate for 15 minutes at room temperature to form the NHS-ester activated PEG.
-
-
Conjugation reaction:
-
Add the activated PEG-NHS ester solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Quench the reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS-ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the conjugate:
-
Remove excess, unconjugated PEG and other reaction components by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Protocol 2: Intact Mass Analysis by LC-MS
This protocol outlines the analysis of the intact PEGylated protein to determine the distribution of PEGylated species.
Materials:
-
Purified PEGylated protein
-
Water (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Triethylamine (TEA) (optional, as a charge-reducing agent)
Procedure:
-
Sample Preparation:
-
Dilute the purified PEGylated protein to a final concentration of 0.1-1 mg/mL in an appropriate buffer for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid in water).
-
-
LC-MS Analysis:
-
Inject the sample onto a reverse-phase C4 or C8 column.
-
Elute the protein using a gradient of increasing acetonitrile concentration.
-
The eluent is introduced into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Optional: To simplify the charge state envelope, a post-column infusion of a charge-reducing agent like 0.2-1% TEA in 50:50 acetonitrile/water can be employed.[6]
-
-
Mass Spectrometry Parameters (Typical):
-
Ionization Mode: Positive
-
Capillary Voltage: 3-4 kV
-
Source Temperature: 120-150°C
-
Mass Range: 500-4000 m/z
-
Acquisition Mode: Full scan
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.
-
Identify the peaks corresponding to the unmodified protein and the different PEGylated species.
-
Calculate the mass difference between the peaks to confirm the addition of the this compound moiety (352.38 Da).
-
Protocol 3: Peptide Mapping Analysis to Identify PEGylation Sites
This protocol is for identifying the specific amino acid residues where the PEG linker has been attached.
Materials:
-
Purified PEGylated protein
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8.0)
-
Quenching solution (e.g., 10% formic acid)
Procedure:
-
Reduction and Alkylation:
-
Denature the protein in a suitable buffer (e.g., 8 M urea).
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate the free cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Dilute the protein solution with digestion buffer to reduce the urea (B33335) concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Quench the digestion by adding formic acid to a final pH of 2-3.
-
Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the desalted peptides onto a C18 reverse-phase column.
-
Separate the peptides using a gradient of increasing acetonitrile concentration.
-
Analyze the eluting peptides using a mass spectrometer in data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS spectra against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest).
-
Specify the mass of the this compound (352.38 Da) as a variable modification on lysine (B10760008) (K) and the protein N-terminus.
-
The search results will identify the peptides that have been modified and pinpoint the specific residues of attachment.
-
Visualizations
Caption: Experimental workflow for protein PEGylation and mass spectrometry analysis.
Caption: Comparison of mass spectra for discrete vs. polydisperse PEGylated proteins.
Caption: Generic signaling pathway modulated by a PEGylated protein.
References
- 1. Protein PEGylation for cancer therapy: bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - [sigmaaldrich.com]
- 5. This compound | 1309460-30-7 | JCC46030 [biosynth.com]
- 6. PEGylated graphene oxide-mediated protein delivery for cell function regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Acid-PEG5-mono-methyl Ester in Nanoparticle Functionalization: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker that has emerged as a critical tool in the functionalization of nanoparticles for a wide range of biomedical applications.[1] Its structure, featuring a terminal carboxylic acid group and a mono-methyl ether-capped terminus, allows for the covalent attachment of the PEG spacer to nanoparticle surfaces, thereby imparting favorable biological properties. The carboxylic acid end can be activated to react with primary amine groups on the nanoparticle surface, while the methyl ether terminus minimizes non-specific interactions.[2] This process, known as PEGylation, is a widely adopted strategy to improve the stability, biocompatibility, and pharmacokinetic profile of nanoparticles.[1]
The primary advantages of using this compound for nanoparticle functionalization include:
-
Enhanced Stability: The hydrophilic PEG chains create a steric barrier around the nanoparticle, preventing aggregation and opsonization (the process of marking particles for phagocytosis).
-
Prolonged Circulation Time: By reducing clearance by the reticuloendothelial system (RES), PEGylation significantly increases the in vivo blood circulation half-life of nanoparticles, allowing for more effective targeting of tissues and cells.[3][4]
-
Improved Biocompatibility: PEG is a non-toxic and non-immunogenic polymer, which reduces the potential for adverse immune responses to the nanoparticle formulation.
-
Increased Solubility: For hydrophobic nanoparticles, the addition of PEG chains enhances their dispersibility and solubility in aqueous environments.
This document provides detailed application notes and experimental protocols for the use of this compound in the functionalization of various nanoparticles.
Data Presentation: Quantitative Effects of PEGylation
The functionalization of nanoparticles with PEG linkers, such as this compound, leads to measurable changes in their physicochemical properties and in vivo behavior. The following tables summarize typical quantitative data observed upon PEGylation.
Table 1: Physicochemical Characterization of PEGylated Nanoparticles
| Nanoparticle Type | Modification | Average Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Iron Oxide | Unmodified | 155 ± 18 | N/A | -23 | [5] |
| Iron Oxide | PEGylated | N/A | N/A | -15 | [5] |
| Gold | Unmodified | 15 | N/A | N/A | [6] |
| Gold | PEG-SH (2100 Da) | Increased | N/A | Increased | [6] |
| Gold | PEG-SH (5400 Da) | Increased | N/A | Increased | [6] |
| Gold | PEG-SH (10800 Da) | Increased | N/A | Increased | [6] |
| Magnetic | Oleic Acid Coated | ~184 | N/A | N/A | [3][7] |
| Magnetic | Doxorubicin Loaded | ~250 | N/A | Increased | [3] |
Note: The specific changes in nanoparticle properties will depend on the core material, the initial surface chemistry, and the density and length of the PEG chains.
Table 2: In Vivo Pharmacokinetic Parameters of PEGylated Nanoparticles
| Nanoparticle Formulation | t1/2α (h) | t1/2β (h) | AUC (mg/L*h) | Mean Residence Time (h) |
| PCL-80 nm (unmodified) | 0.19 ± 0.10 | 1.2 ± 0.3 | 10.3 ± 2.1 | 1.1 ± 0.2 |
| mPEG5k-9%-80 nm | 0.24 ± 0.06 | 2.1 ± 0.5 | 18.5 ± 3.5 | 2.0 ± 0.4 |
| mPEG5k-17%-80 nm | 0.20 ± 0.10 | 3.5 ± 0.8 | 25.1 ± 4.9 | 3.4 ± 0.7 |
| mPEG5k-29%-80 nm | 0.3 ± 0.14 | 4.8 ± 1.2 | 33.7 ± 6.1 | 4.7 ± 1.1 |
| mPEG2k-29%-80 nm | 0.25 ± 0.09 | 2.9 ± 0.7 | 24.2 ± 5.3 | 2.8 ± 0.6 |
| mPEG5k-29%-200 nm | 0.15 ± 0.05 | 1.8 ± 0.4 | 15.6 ± 3.1 | 1.7 ± 0.3 |
Data adapted from a study on doxorubicin-loaded mPEG-PCL nanoparticles. This table illustrates the general trend of increased circulation time with PEGylation.[8]
Table 3: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug | Drug Loading (%) | Encapsulation Efficiency (%) |
| Polymer Micelles | Paclitaxel (PTX) | N/A | 37.6 ± 14.4 |
| Polymer Micelles | Lapatinib (LAP) | N/A | 25.0 ± 1.5 |
| Co-loaded Polymer Micelles | PTX + LAP | N/A | PTX: 67.0 ± 2.2, LAP: N/A |
| PEGylated Magnetic Nanoparticles | Doxorubicin | Similar across formulations | N/A |
Data compiled from various sources to illustrate typical drug loading parameters.[3][5]
Experimental Protocols
The following protocols provide detailed methodologies for the functionalization of nanoparticles with this compound. The primary method involves a two-step carbodiimide (B86325) coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Protocol 1: Functionalization of Amine-Modified Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to nanoparticles that have been pre-functionalized with primary amine groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, or gold nanoparticles with an amine-terminated surface linker)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Magnetic separator (for magnetic nanoparticles) or centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC-HCl (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add a desired molar excess of this compound to the required volume of Activation Buffer.
-
Add a 1.2-fold molar excess of EDC-HCl and a 1.2-fold molar excess of Sulfo-NHS relative to the this compound.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.
-
-
Conjugation to Amine-Functionalized Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in Coupling Buffer.
-
Immediately add the activated this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the PEG linker to the estimated surface amine groups is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
-
-
Quenching and Washing:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Separate the PEGylated nanoparticles from the reaction mixture. For magnetic nanoparticles, use a magnetic separator. For other nanoparticles, use centrifugation at an appropriate speed and duration.
-
Wash the nanoparticles three times with Washing Buffer to remove unreacted PEG linker and byproducts.
-
Resuspend the final PEGylated nanoparticles in a suitable storage buffer (e.g., PBS).
-
Protocol 2: Characterization of PEGylated Nanoparticles
1. Size and Zeta Potential Measurement:
-
Technique: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Disperse a small aliquot of the unmodified and PEGylated nanoparticle suspensions in deionized water or PBS.
-
Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).
-
Compare the results before and after PEGylation to confirm successful surface modification. A slight increase in size and a shift in zeta potential towards neutral are expected.[6][9][10]
-
2. Confirmation of PEGylation by Spectroscopy:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.
-
Procedure:
-
Lyophilize the unmodified and PEGylated nanoparticle samples.
-
Acquire FTIR spectra of the dried samples.
-
Look for the characteristic C-O-C ether stretching vibrations of the PEG backbone (around 1100 cm⁻¹) in the spectrum of the PEGylated nanoparticles, which should be absent in the unmodified sample.[3]
-
3. Morphological Analysis:
-
Technique: Transmission Electron Microscopy (TEM).
-
Procedure:
-
Prepare TEM grids by drop-casting a dilute suspension of the nanoparticles.
-
Allow the grids to dry completely.
-
Image the nanoparticles to observe their morphology and dispersion. Successful PEGylation should result in well-dispersed, non-aggregated nanoparticles.[5]
-
Mandatory Visualizations
References
- 1. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]
- 2. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo pharmacokinetics of T2 contrast agents based on iron oxide nanoparticles: optimization of blood circulation times - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The zeta potential of surface-functionalized metallic nanorod particles in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Acid-PEG5-mono-methyl Ester in Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG5-mono-methyl ester is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of defined length, playing a crucial role in the development of advanced bioconjugates, particularly Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure, featuring a terminal carboxylic acid and a methyl ester, allows for the sequential and controlled conjugation of two different molecular entities. The PEG5 spacer enhances aqueous solubility, improves pharmacokinetic properties, and provides optimal spatial orientation between the conjugated molecules, which is critical for their biological function.[1][2]
These application notes provide detailed protocols for the synthesis and evaluation of PROTACs and ADCs utilizing this compound and its derivatives in cell-based assays.
Key Applications
-
Proteolysis Targeting Chimeras (PROTACs): this compound serves as a linker to connect a target protein-binding ligand (warhead) and an E3 ubiquitin ligase-binding ligand.[2][3] This ternary complex formation facilitates the ubiquitination and subsequent proteasomal degradation of the target protein.[4] The PEG5 linker length is often critical for optimal ternary complex formation and degradation efficiency.
-
Antibody-Drug Conjugates (ADCs): In ADC development, this linker can be used to attach a potent cytotoxic payload to a monoclonal antibody (mAb).[5] The hydrophilic PEG spacer can improve the solubility and stability of the ADC, while the linker's chemistry allows for controlled drug release.
Synthesis Protocols
PROTAC Synthesis using a PEG5-Acid Linker Derivative
This protocol describes the synthesis of a Bromodomain-containing protein 4 (BRD4)-targeting PROTAC by coupling Thalidomide-O-PEG5-Acid (a functional equivalent of this compound for this reaction) with an amine-functionalized JQ1 derivative.[3]
Materials:
-
Thalidomide-O-PEG5-Acid
-
Amine-functionalized JQ1 derivative
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
In a clean, dry flask, dissolve Thalidomide-O-PEG5-Acid (1.0 equivalent) and the amine-functionalized JQ1 derivative (1.1 equivalents) in anhydrous DMF.
-
In a separate flask, prepare a solution of HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF.
-
Cool the flask containing the Thalidomide-O-PEG5-Acid and JQ1 derivative to 0°C in an ice bath.
-
Slowly add the HATU/DIPEA solution dropwise to the reaction mixture while stirring.
-
Allow the reaction to slowly warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by mass spectrometry and NMR to confirm its identity and purity.[3]
ADC Synthesis using a PEG5 Linker
This protocol outlines a general method for conjugating a cytotoxic payload to an antibody using a heterobifunctional PEG5 linker (e.g., NHS-PEG5-maleimide, which can be synthesized from an acid-PEG5 precursor). This method involves the reaction of the NHS ester with lysine (B10760008) residues on the antibody, followed by the conjugation of a thiol-containing payload to the maleimide (B117702) group.[1]
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.5-8.5)
-
NHS-PEG5-maleimide linker
-
Thiol-containing cytotoxic payload
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column
-
Tris buffer for quenching
Procedure:
-
Antibody-Linker Conjugation:
-
Prepare a stock solution of the NHS-PEG5-maleimide linker in anhydrous DMSO.
-
Add the linker solution to the antibody solution at a molar ratio of 5:1 to 20:1 (linker:antibody). The optimal ratio should be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove the excess, unreacted linker using a desalting column or SEC.
-
-
Payload Conjugation:
-
To the maleimide-activated antibody, add the thiol-containing cytotoxic payload at a slight molar excess.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted maleimide groups by adding a final concentration of 50-100 mM Tris buffer.
-
Purify the final ADC using SEC to remove unreacted payload and other small molecules.[1]
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC by SEC.
-
Cell-Based Assay Protocols
Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation
This assay quantifies the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Cancer cell line expressing the target protein (e.g., human leukemia cell line MV4-11 for BRD4)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blot equipment
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO-treated well as a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Protocol 2: Cell Viability Assay for ADC Cytotoxicity (MTT Assay)
This assay measures the cytotoxic effect of the synthesized ADC on cancer cells.
Materials:
-
Cancer cell line expressing the target antigen (e.g., HER2-positive cell line SK-BR-3)
-
Synthesized ADC
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Replace the medium in the wells with the ADC dilutions. Include wells with medium only (blank) and cells with vehicle control (DMSO).
-
Incubate the plate for 72-120 hours.
-
-
MTT Assay:
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value (concentration for 50% inhibition of cell viability).[6]
-
Quantitative Data Summary
The following tables provide representative data for PROTACs and ADCs, illustrating the key parameters evaluated in the described cell-based assays. Note that this data is illustrative and actual values will vary depending on the specific construct, target, and cell line.
Table 1: Representative PROTAC Performance Data
| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Thalidomide-PEG-BRD4 Ligand | BRD4 | MV4-11 | 5-50 | >90 |
| VHL-PEG-Target X Ligand | Target X | HEK293 | 10-100 | >85 |
Table 2: Representative ADC Performance Data
| ADC Construct | Target Antigen | Cell Line | IC50 (nM) |
| Anti-HER2-PEG-Payload Y | HER2 | SK-BR-3 (High HER2) | 0.5 - 5 |
| Anti-HER2-PEG-Payload Y | BT-474 (High HER2) | 0.8 - 8 | |
| Anti-CD22-PEG-Payload Z | CD22 | Ramos (CD22+) | 1 - 10 |
Visualizations
Caption: PROTAC mechanism of action.
Caption: ADC mechanism of action.
Caption: Western blot experimental workflow.
References
Troubleshooting & Optimization
Troubleshooting low yield in Acid-PEG5-mono-methyl ester conjugation
Welcome to the technical support center for Acid-PEG5-mono-methyl ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for your PEGylation experiments. Below, you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) to address common issues encountered during the conjugation of this compound to amine-containing molecules, particularly focusing on overcoming low reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
The conjugation of this compound to a primary amine-containing molecule (such as a protein, peptide, or small molecule) is typically achieved through a two-step process involving carbodiimide (B86325) chemistry. First, the terminal carboxylic acid group of the PEG linker is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This reaction forms a semi-stable NHS ester. In the second step, this amine-reactive NHS ester is introduced to the target molecule, where it reacts with a primary amine to form a stable amide bond, covalently linking the PEG moiety.
Q2: What are the most common reasons for low yield in this conjugation reaction?
Low conjugation yield can often be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly impede the reaction.
-
Reagent Quality and Handling: Degradation of EDC or NHS due to moisture, or impurities in the PEG linker can reduce efficiency.
-
Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis, a competing reaction with the desired amine coupling, which is more pronounced at higher pH.
-
Inappropriate Buffer Composition: The presence of primary amines (e.g., Tris buffer) or carboxylates in the reaction buffer will compete with the target reaction.
-
Issues with the Amine-Containing Molecule: The target amine may be sterically hindered, or the molecule may have poor solubility or stability under the reaction conditions.
-
Inefficient Purification: Poor separation of the conjugated product from unreacted starting materials can lead to an apparent low yield of the desired pure product.
Q3: How critical is pH for the success of the conjugation?
The pH is a critical parameter for a successful conjugation. A two-step pH process is highly recommended for optimal results. The initial activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0)[1][2][3]. Subsequently, the coupling of the activated NHS-ester to the primary amine is favored at a neutral to slightly basic pH (7.0-8.5) to ensure the amine is deprotonated and thus nucleophilic[1][3]. Performing the entire reaction at a single, intermediate pH can compromise the efficiency of both steps.
Q4: Can I use any buffer for this reaction?
No, buffer selection is crucial. You must avoid buffers that contain primary amines, such as Tris or glycine (B1666218), as they will compete with your target molecule for the activated PEG linker[1][4][5]. Similarly, buffers with carboxyl groups should be avoided during the activation step. Recommended buffers for the activation step include MES (2-(N-morpholino)ethanesulfonic acid)[1][3]. For the coupling step, phosphate-buffered saline (PBS), borate (B1201080) buffer, or carbonate/bicarbonate buffers are suitable choices[3][4].
Troubleshooting Guide: Low Conjugation Yield
This guide provides a systematic approach to diagnosing and resolving issues leading to low yields in your this compound conjugation experiments.
// Corrective Actions reagent_quality_sol [label="Use fresh, anhydrous reagents.\nAllow to warm to RT before opening.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; buffer_check_sol [label="Use amine-free buffers\n(e.g., MES, PBS).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; ph_check_sol [label="Calibrate pH meter.\nAdjust buffer pH to optimal range.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; molar_ratio_sol [label="Perform titration of reagents.\nStart with excess PEG-linker.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; reaction_time_sol [label="Increase incubation time or\nperform reaction at 4°C overnight.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; two_step_sol [label="Activate at pH 4.5-6.0,\nthen couple at pH 7.0-8.5.", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; purification_sol [label="Select appropriate purification method\n(e.g., SEC, Dialysis with correct MWCO).", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
reagent_quality -> reagent_quality_sol [style=dashed, dir=back]; buffer_check -> buffer_check_sol [style=dashed, dir=back]; ph_check -> ph_check_sol [style=dashed, dir=back]; molar_ratio -> molar_ratio_sol [style=dashed, dir=back]; reaction_time -> reaction_time_sol [style=dashed, dir=back]; two_step -> two_step_sol [style=dashed, dir=back]; purification -> purification_sol [style=dashed, dir=back]; }
Figure 1: Troubleshooting Decision Tree for Low Conjugation Yield.
| Issue | Possible Cause | Recommended Action |
| Low or No Conjugation | Inactive EDC or NHS: Reagents are sensitive to moisture and can degrade over time. | Use fresh, anhydrous EDC and NHS. Allow reagent vials to warm to room temperature before opening to prevent condensation[2]. |
| Incorrect pH: The pH for activation or coupling is outside the optimal range. | Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.0-8.5. Verify the pH of your buffers with a calibrated meter[1][2][3]. | |
| Hydrolysis of NHS ester: The activated PEG-acid is reacting with water instead of the target amine. This is accelerated at higher pH and temperature. | Perform the conjugation step immediately after the activation step. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration[6]. | |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the activated PEG. | Use amine-free buffers such as PBS, MES, or borate buffer for the reaction[1][4][5]. | |
| Precipitation of Molecule during Reaction | High degree of PEGylation: Excessive modification can lead to changes in solubility and cause precipitation. | Reduce the molar excess of the activated PEG linker. Optimize the stoichiometry to achieve the desired degree of labeling without causing aggregation. |
| Incorrect buffer conditions: The concentration or pH of the buffer may not be suitable for maintaining the stability of your molecule. | Ensure your protein or molecule is at a suitable concentration and in a buffer that maintains its stability throughout the reaction. | |
| Unconjugated Linker Present After Purification | Incorrect purification method: The chosen method may not be effective at separating the small PEG linker from the conjugated product. | For larger biomolecules, size-exclusion chromatography (SEC) or dialysis with an appropriate molecular weight cutoff (MWCO) membrane are effective. For smaller molecules, reverse-phase HPLC may be necessary[2]. |
| Poor separation in chromatography: The column resin or gradient may not be optimal for separating the conjugate from the free linker. | Ensure the appropriate column and mobile phase are used for the size and properties of your molecules. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Conjugation of this compound to a Protein
This protocol is a general guideline for the conjugation of this compound to a primary amine-containing protein.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Protein to be conjugated in an amine-free buffer
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and Sulfo-NHS vials to room temperature before opening.
-
Prepare stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
Dissolve this compound in a suitable solvent (e.g., DMSO or Activation Buffer).
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound with EDC and Sulfo-NHS in Activation Buffer. Refer to Table 2 for recommended molar ratios.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the NHS-activated PEG ester.
-
-
Conjugation to Protein:
-
Immediately add the freshly activated PEG solution to the protein solution in Coupling Buffer. The molar ratio of the PEG linker to the protein should be optimized for the specific application; a 10-20 fold molar excess of the linker is a good starting point[2].
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugated protein from excess PEG reagent and byproducts using a desalting column or dialysis.
-
Figure 2: Experimental Workflow for a Two-Step PEGylation Reaction.
Quantitative Data Summary
The following tables provide recommended starting points for optimizing your conjugation reaction. The optimal conditions will be specific to your molecule of interest and should be determined empirically.
Table 1: Recommended Molar Ratios for Optimal Conjugation
| Reagent | Molar Ratio (Reagent:Carboxyl Group) | Purpose |
| EDC | 2-10 fold excess | To ensure efficient activation of the carboxylic acid[2][7]. |
| NHS/Sulfo-NHS | 2-5 fold excess | To stabilize the activated intermediate and improve coupling efficiency[2]. |
| This compound | 1-20 fold excess over the amine-containing molecule | To drive the reaction towards the desired PEGylated product[2]. |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Maximizes the efficiency of EDC/NHS activation of the carboxylic acid[1][2][3]. |
| Time | 15 - 30 minutes | Sufficient time for the formation of the NHS ester. |
| Temperature | Room Temperature (20-25°C) | |
| Coupling Step | ||
| pH | 7.0 - 8.5 | Ensures the primary amine is deprotonated and nucleophilic. A pH of 8.3-8.5 is often a good balance between reaction rate and NHS-ester stability[1][3]. |
| Time | 1-2 hours at Room Temperature or Overnight at 4°C | Longer incubation at a lower temperature can improve yield for sensitive molecules. |
| Temperature | Room Temperature (20-25°C) or 4°C |
Table 3: NHS-Ester Hydrolysis Half-Life at Different pH Values
| pH | Half-life of NHS-Ester | Implication for Conjugation |
| 7.0 | 4-5 hours (at 0°C) | Relatively stable, but the amine coupling reaction is slower. |
| 7.4 | > 120 minutes | A good compromise for many protein conjugations[6]. |
| 8.6 | ~10 minutes (at 4°C) | Rapid hydrolysis significantly competes with the coupling reaction, potentially lowering the yield[8]. |
| 9.0 | < 9 minutes | Very rapid hydrolysis; coupling must be very fast to be efficient[6]. |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 6. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Preventing aggregation of protein conjugates with Acid-PEG5-mono-methyl ester
An overview of a technical support center focused on preventing the aggregation of protein conjugates using Acid-PEG5-mono-methyl ester is detailed below. This resource provides researchers, scientists, and drug development professionals with targeted FAQs, troubleshooting guides, and experimental protocols to address challenges encountered during the bioconjugation process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about protein conjugate aggregation and the role of this compound.
Q1: What is this compound and how does it function?
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker. It contains a carboxylic acid group at one end and a non-reactive mono-methyl ester at the other, connected by a hydrophilic 5-unit PEG chain.[1] The carboxylic acid end can be chemically activated to react with primary amines (such as lysine (B10760008) residues) on a protein's surface, forming a stable amide bond.[2][3] Its primary function is to act as a hydrophilic spacer, enhancing the solubility and stability of the final protein conjugate.[4]
Q2: What are the common causes of protein aggregation during conjugation?
Protein aggregation during and after conjugation can be triggered by several factors:
-
Increased Hydrophobicity: Many molecules conjugated to proteins (e.g., small molecule drugs in Antibody-Drug Conjugates) are hydrophobic. Attaching them to the protein surface creates hydrophobic patches that can interact, leading to aggregation.[5]
-
Over-labeling: The addition of too many linker-payload molecules can alter the protein's surface charge and isoelectric point (pI), reducing its solubility and leading to aggregation.[6]
-
Unfavorable Buffer Conditions: Using a buffer with a pH close to the protein's isoelectric point can minimize its net charge, reducing solubility and promoting aggregation.[5] Incorrect ionic strength can also disrupt stabilizing electrostatic interactions.[7]
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions, which can lead to aggregation.[7][8]
Q3: How does the PEG5 linker help prevent aggregation?
The covalent attachment of PEG chains, a process known as PEGylation, mitigates aggregation through several mechanisms:
-
Increased Hydrodynamic Volume: The PEG chain is heavily hydrated and creates a large, flexible shield around the protein.[9][10] This "molecular masking" increases the effective size of the protein in solution.[11]
-
Steric Hindrance: The PEG shield creates a physical barrier that sterically hinders the close approach of other protein molecules, inhibiting the protein-protein interactions that are necessary for aggregation.[12]
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the overall solubility of the protein conjugate, counteracting the hydrophobicity of the attached payload.[4][11] Even if some aggregates form, PEGylation can help keep them soluble and prevent precipitation.[12]
Q4: What are the key steps for conjugating with this compound?
The process is typically a two-step reaction:
-
Activation: The carboxylic acid group of the PEG linker is activated using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). This forms a semi-stable NHS ester.[2]
-
Conjugation: The activated NHS ester is then added to the protein solution. The NHS ester reacts with primary amines on the protein surface (N-terminus and lysine side chains) to form a stable covalent amide bond.[13]
Q5: How do I monitor the success of the conjugation and check for aggregation?
Several analytical techniques can be used:
-
Size-Exclusion Chromatography (SEC): This is a primary method for detecting aggregation. Aggregates will elute earlier than the desired monomeric conjugate.[14]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of large aggregates.
-
Mass Spectrometry (MS): MS can confirm the covalent attachment of the PEG linker and determine the degree of labeling (i.e., how many linkers are attached per protein).[9][15]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used to separate and quantify the non-conjugated protein, the desired product, and different PEGylated species.[9]
Section 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the PEGylation process.
| Problem | Potential Cause | Recommended Solution |
| Immediate precipitation or turbidity upon adding the activated PEG linker. | Over-labeling: Using too high a molar ratio of linker to protein. | Start with a lower molar excess of the PEG linker (e.g., 5:1 to 10:1) and perform an optimization matrix to find the ideal ratio.[16] |
| Suboptimal Reaction Buffer: The reaction pH may be too close to the protein's pI. | Ensure the buffer pH is at least 1-1.5 units away from the protein's pI. A common range for NHS ester reactions is pH 7.2-8.5.[13][17] | |
| High Concentration: Protein or reagent concentrations are too high. | Reduce the protein concentration to 1-5 mg/mL.[6][17] Consider adding the activated PEG reagent stepwise in smaller aliquots to avoid a high instantaneous concentration.[16] | |
| Reaction Temperature: Higher temperatures can accelerate aggregation. | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. This slows down both the conjugation and aggregation processes.[6][16] | |
| Conjugate is soluble initially but aggregates during storage. | Suboptimal Storage Buffer: The buffer composition is not suitable for long-term stability. | Perform a buffer screen to find the optimal pH and salt concentration for storage, which may differ from the reaction buffer.[8] |
| Lack of Stabilizers: The formulation lacks excipients that prevent aggregation. | Add stabilizing excipients to the storage buffer. Common examples include arginine (50-100 mM), sugars like sucrose (B13894) or trehalose (B1683222) (5-10%), or low concentrations of non-ionic surfactants like Polysorbate 20 (0.01-0.1%).[6][8][16] | |
| Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation. | Store the conjugate in single-use aliquots at -80°C to avoid freeze-thaw cycles. Add a cryoprotectant like glycerol (B35011) (10-20%) if freezing.[7][8] | |
| Low conjugation efficiency and persistent aggregation. | Hydrolyzed Reagent: The activated NHS ester is sensitive to moisture and hydrolyzes quickly in aqueous solutions. | Always prepare the activated PEG linker solution immediately before use. Do not store it as a stock solution.[13] |
| Inactive Protein: The protein may have aggregated or denatured prior to the reaction. | Ensure the starting protein material is pure and monomeric by running an SEC analysis before conjugation. | |
| Competing Amines: The protein buffer contains primary amines (e.g., Tris or glycine). | Dialyze the protein into an amine-free buffer such as PBS or HEPES before starting the reaction.[3][13] |
Section 3: Experimental Protocols
Protocol: Two-Step Amine Conjugation via EDC/NHS Chemistry
This protocol outlines the activation of this compound and its subsequent conjugation to a protein.
Materials:
-
Protein of interest (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Purification equipment (e.g., desalting column, SEC system)
Procedure:
Step 1: Activation of this compound [2]
-
Immediately before use, dissolve the this compound, EDC, and NHS in anhydrous DMSO to prepare concentrated stock solutions (e.g., 100 mM).
-
In a microcentrifuge tube, combine the this compound with a 1.5 to 5-fold molar excess of both EDC and NHS in Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature to form the NHS ester.
Step 2: Conjugation to the Protein [2][13]
-
Ensure the protein solution is at the desired concentration (e.g., 2-5 mg/mL) in an amine-free Reaction Buffer (pH 7.2-8.0).
-
Add the freshly activated PEG-NHS ester solution to the protein solution. A starting point is a 10 to 20-fold molar excess of the linker relative to the protein. The final volume of organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 3: Quenching and Purification [2]
-
Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM Tris. This will hydrolyze any unreacted NHS esters. Incubate for 15-30 minutes.
-
Purify the protein conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography. The storage buffer should be optimized for stability and may contain stabilizing excipients.
Section 4: Quantitative Data & Buffer Recommendations
Quantitative data from related studies can inform experimental design.
Table 1: Impact of PEG Chain Length on ADC Pharmacokinetics This table summarizes findings on how PEG chain length can impact the clearance of an antibody-drug conjugate (ADC), demonstrating the principle that even small changes in PEG length can have significant pharmacological effects. A lower clearance rate is generally desirable.
| PEG Side Chain | Clearance Rate (mL/day/kg) | Reference |
| No PEG | 16.1 | [18] |
| PEG2 | 12.8 | [18] |
| PEG4 | 9.9 | [18] |
| PEG8 | 7.2 | [18] |
| PEG12 | 6.8 | [18] |
| PEG24 | 6.7 | [18] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation These additives can be included in reaction or storage buffers to enhance the stability of the protein conjugate.
| Excipient Type | Examples | Typical Concentration | Mechanism of Action | Reference |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Suppress protein-protein interactions and increase solubility. | [6][8] |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) | Act as cryoprotectants and stabilizers through preferential exclusion. | [8] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01 - 0.1% (v/v) | Prevent surface-induced aggregation and stabilize proteins. | [6][8] |
| Polyols | Glycerol, Sorbitol | 5 - 20% (v/v) | Increase solvent viscosity and act as cryoprotectants. | [6] |
Section 5: Visualizations
Diagrams created using Graphviz to illustrate key concepts and workflows.
Caption: Mechanism of aggregation prevention by PEGylation.
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting flowchart for aggregation issues.
References
- 1. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. broadpharm.com [broadpharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pharmtech.com [pharmtech.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. benchchem.com [benchchem.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biopharminternational.com [biopharminternational.com]
- 11. PEGylation - Wikipedia [en.wikipedia.org]
- 12. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. theanalyticalscientist.com [theanalyticalscientist.com]
- 15. walshmedicalmedia.com [walshmedicalmedia.com]
- 16. benchchem.com [benchchem.com]
- 17. precisepeg.com [precisepeg.com]
- 18. aacrjournals.org [aacrjournals.org]
Technical Support Center: Acid-PEG-mono-methyl ester Conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Acid-PEG5-mono-methyl ester and similar carboxyl-terminated PEG reagents for conjugation to amino acids, peptides, and proteins.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction of this compound with a protein?
The primary reaction involves the formation of a stable amide bond between the carboxylic acid group of the PEG reagent and a primary amine on the protein.[1] The most common targets are the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein.[2][3] To make the reaction efficient, the carboxylic acid must first be "activated," typically by converting it into an N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry (e.g., with EDC and NHS).[4] This activated PEG-NHS ester then readily reacts with the primary amines.
Q2: Which amino acid side chains can participate in side reactions?
While primary amines (lysine, N-terminus) are the main targets for NHS-ester activated PEGs, other nucleophilic amino acid residues can also react, especially under non-optimal conditions (e.g., high pH).[3] These include:
-
Cysteine: The thiol group is a strong nucleophile and can be a target for certain PEG reagents like PEG-maleimide.[5][6] With NHS esters, reactivity is lower than primary amines but possible.
-
Tyrosine, Histidine, Serine, Threonine: The hydroxyl (Tyr, Ser, Thr) and imidazole (B134444) (His) groups can also react with highly reactive NHS esters, particularly at pH values above 8.5-9.0.[7] However, the resulting ester or ether linkages may be less stable than the amide bond formed with amines.
Q3: What is the most common side reaction, and how can I minimize it?
The most significant competing side reaction is the hydrolysis of the activated PEG-NHS ester.[4] In the presence of water, the NHS ester can hydrolyze back to its original carboxylic acid form, rendering the PEG reagent inactive for conjugation.[8] The rate of hydrolysis is highly dependent on pH and temperature.[9]
To minimize hydrolysis:
-
Control pH: Perform the reaction at a pH between 7.2 and 8.5. While the amidation reaction is faster at higher pH, so is hydrolysis.[4]
-
Use Fresh Reagent: Prepare the activated PEG-NHS ester solution immediately before use. Do not store it in aqueous buffers.[10][11]
-
Protein Concentration: Use a higher concentration of the protein to favor the bimolecular reaction with the amine over the unimolecular hydrolysis reaction.[4]
Q4: How does pH affect the selectivity of the PEGylation reaction?
pH is a critical parameter for controlling which amino groups are targeted:
-
N-terminal vs. Lysine Selectivity: The α-amino group at the N-terminus generally has a lower pKa (around 7.6-8.0) than the ε-amino group of lysine (pKa ~10.5).[12] By performing the reaction at a lower pH (e.g., pH 7.0-7.5), the N-terminal amine will be more deprotonated and thus more nucleophilic than the lysine side chains, allowing for preferential N-terminal PEGylation.[6][12]
-
Reactivity vs. Hydrolysis: Increasing the pH deprotonates more lysine residues, making them available for reaction and increasing the overall reaction rate. However, this also significantly accelerates the hydrolysis of the PEG-NHS ester.[4][13] An optimal pH (typically 7.5-8.5) is a compromise between maximizing the reaction with amines and minimizing hydrolysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation Yield | 1. Hydrolysis of PEG-NHS ester: Reagent was inactive before or during the reaction.[14] 2. Suboptimal pH: The pH of the reaction buffer is too low, resulting in protonated (unreactive) amines.[13] 3. Presence of competing nucleophiles: The reaction buffer contains primary amines (e.g., Tris, glycine).[11] 4. Inactive EDC/NHS: If performing a one-pot activation/conjugation, the coupling reagents may be old or hydrolyzed. | 1. Use fresh, high-quality PEG-acid, EDC, and NHS. Equilibrate reagents to room temperature before opening to prevent moisture condensation.[10] Prepare activated PEG solution immediately before adding it to the protein. 2. Verify the pH of your reaction buffer. For general lysine PEGylation, use a pH between 7.5 and 8.5.[4] 3. Exchange the protein into an amine-free buffer (e.g., PBS, HEPES, Borate) before the reaction.[10] 4. Use fresh coupling reagents. Consider a two-step protocol where the PEG-acid is activated first, purified, and then added to the protein solution. |
| High Polydispersity / Multiple PEGylated Species | 1. Non-specific conjugation: The PEG reagent is reacting with multiple lysine residues on the protein surface.[5] 2. High PEG-to-Protein Ratio: Using a large molar excess of the PEG reagent increases the likelihood of multiple PEGs attaching to a single protein molecule. | 1. To favor mono-PEGylation, reduce the molar ratio of PEG to protein. Optimize this ratio empirically.[15] 2. To achieve site-specific PEGylation, try to target the N-terminus by lowering the reaction pH to ~7.0-7.5.[6] 3. For purification of specific PEGylated forms, use ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), as these techniques can often separate isomers.[6] |
| Protein Precipitation during Reaction | 1. Organic Solvent: If the PEG reagent is dissolved in an organic solvent (like DMSO or DMF), a high final concentration in the aqueous reaction mix can denature the protein. 2. Change in Protein pI: Extensive PEGylation can alter the isoelectric point (pI) of the protein, potentially causing it to precipitate at the reaction pH. | 1. Keep the final concentration of the organic co-solvent below 10% (v/v). Add the dissolved PEG reagent to the protein solution slowly while stirring.[4] 2. Test the solubility of your protein at the intended reaction pH before starting the experiment. If necessary, adjust the pH or add stabilizing excipients. |
Data and Protocols
Quantitative Data: Hydrolysis of NHS Esters
The stability of the activated PEG-NHS ester is crucial for a successful conjugation. The table below summarizes the half-life of a typical NHS ester at different pH values and temperatures, highlighting the rapid increase in hydrolysis rate with increasing pH.
| pH | Temperature (°C) | Half-life (t½) | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [4],[8] |
| 7.0 | Room Temp. | ~7 hours | [14] |
| 8.0 | Room Temp. | 125 - 210 minutes | [16] |
| 8.5 | Room Temp. | 130 - 180 minutes | [16] |
| 8.6 | 4 | 10 minutes | [4],[8] |
| 9.0 | Room Temp. | ~110 - 125 minutes | [16] |
Note: Half-life can vary depending on the specific structure of the NHS ester and buffer composition.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This is the recommended protocol for conjugating this compound. It separates the activation of the PEG reagent from the conjugation to the protein, which can improve efficiency and control.
-
Reagent Preparation:
-
Equilibrate all reagents (Acid-PEG, EDC, NHS, protein) to room temperature before use.
-
Prepare an "Activation Buffer" (e.g., 0.1 M MES, pH 4.7-6.0).
-
Prepare a "Conjugation Buffer" (e.g., 0.1 M Phosphate, 0.15 M NaCl, pH 7.5-8.5).
-
Prepare a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.0).
-
-
Activation of Acid-PEG:
-
Dissolve the this compound in Activation Buffer.
-
Add a 5-fold molar excess of NHS, followed by a 2-fold molar excess of EDC relative to the Acid-PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated PEG-NHS ester solution to your protein solution (pre-buffered in Conjugation Buffer). The molar ratio of PEG to protein should be optimized but can start in the range of 10:1 to 50:1.
-
Allow the reaction to proceed for 0.5 to 4 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM Tris or glycine (B1666218) to consume any unreacted PEG-NHS ester.[9] Incubate for 15-30 minutes.
-
-
Purification and Analysis:
Visual Guides
Caption: Workflow for a two-step PEGylation reaction.
Caption: Influence of pH on PEGylation selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation - Wikipedia [en.wikipedia.org]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biopharminternational.com [biopharminternational.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protein PEGylation Analysis - Creative Proteomics [creative-proteomics.com]
Hydrolysis and stability of Acid-PEG5-mono-methyl ester in aqueous buffers
This guide provides technical support for researchers, scientists, and drug development professionals on the hydrolysis and stability of Acid-PEG5-mono-methyl ester in aqueous buffers. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker.[1] It possesses two distinct functional groups: a terminal carboxylic acid and a mono-methyl ester.[2] The carboxylic acid end can be activated (e.g., with EDC or HATU) to react with primary amine groups, forming stable amide bonds.[2][3] The methyl ester group can be hydrolyzed under basic conditions to reveal a second carboxylic acid.[3] This structure makes it useful as a spacer or linker in bioconjugation, connecting molecules to proteins, peptides, or nanoparticles. The hydrophilic PEG chain enhances the water solubility of the resulting conjugate.[2]
Q2: What is hydrolysis in the context of this molecule, and which part is susceptible?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[4] For this compound, the methyl ester group is susceptible to hydrolysis. The reaction involves the cleavage of the ester bond, resulting in the formation of a carboxylic acid and methanol (B129727).[5] The ether linkages within the PEG backbone are generally stable to hydrolysis but can be susceptible to oxidative degradation under certain conditions.[6][7]
Q3: What factors influence the rate of methyl ester hydrolysis?
The stability of the methyl ester is primarily influenced by pH and temperature.
-
pH: Ester hydrolysis can be catalyzed by both acid and base.[4] The rate is slowest in the neutral pH range. It accelerates significantly under basic (alkaline) conditions and to a lesser extent under acidic conditions.[8][9] Alkaline hydrolysis is generally faster and irreversible because the resulting carboxylate anion is not susceptible to nucleophilic attack by the alcohol.[4]
-
Temperature: Increasing the temperature will accelerate the rate of hydrolysis, a common strategy used in accelerated degradation studies.[8][10]
Q4: What are the expected products of complete hydrolysis in an aqueous buffer?
Upon complete hydrolysis of the methyl ester group, this compound is converted into the corresponding dicarboxylic acid (HOOC-(CH2)2-(O(CH2)2)5-O-(CH2)2-COOH) and one molecule of methanol (CH3OH).
Q5: How should I store this compound to ensure its stability?
To minimize degradation, the compound should be stored under recommended conditions, typically at -20°C in a desiccated environment to protect it from moisture, which can facilitate hydrolysis.[11][12] For long-term storage, follow the manufacturer's data sheet.[13]
Troubleshooting Guide
Problem: My experimental results suggest my PEG linker has degraded (e.g., unexpected mass spectrometry peaks, loss of activity).
This troubleshooting workflow can help identify the potential cause of degradation.
Caption: Troubleshooting workflow for unexpected degradation.
Stability Data Summary
Specific kinetic data for the hydrolysis of this compound is not widely published. However, the stability of the methyl ester can be inferred from the general principles of ester hydrolysis.[4][5]
| Condition | pH Range | Temperature | Expected Stability of Methyl Ester | Rationale |
| Acidic | pH < 6 | Room Temp. | Low to Moderate | Acid-catalyzed hydrolysis occurs, but is generally slower than base-catalyzed hydrolysis.[4] |
| Neutral | pH 6 - 8 | Room Temp. | High | The rate of uncatalyzed hydrolysis is very slow.[4] This range is optimal for stability. |
| Basic | pH > 8 | Room Temp. | Low | Base-catalyzed hydrolysis (saponification) is rapid and irreversible.[4][5] |
| Elevated Temp. | Any | > 37°C | Decreased | Reaction rates, including hydrolysis, increase with temperature.[8] |
Experimental Protocols
Protocol 1: Monitoring Methyl Ester Hydrolysis by HPLC
This protocol outlines a method to quantify the stability of this compound in different aqueous buffers.
1. Reagent and Buffer Preparation:
- Prepare a set of buffers at desired pH values (e.g., pH 5.0 Acetate, pH 7.4 Phosphate, pH 9.0 Borate).
- Prepare a concentrated stock solution of this compound in a dry, aprotic solvent like DMSO or DMF (e.g., 10 mg/mL).[12]
2. Incubation:
- For each buffer condition, dilute the stock solution to a final concentration (e.g., 1 mg/mL).
- Divide the solution for each pH into aliquots for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
- Incubate the samples at a controlled temperature (e.g., room temperature or 37°C).
3. Sample Analysis:
- At each time point, take one aliquot and quench any further reaction by acidifying it (e.g., with 0.1% trifluoroacetic acid) to bring the pH to an acidic range where hydrolysis is slower.
- Analyze the sample immediately using reverse-phase HPLC (RP-HPLC) with a C18 column.
- Use a gradient of water (with 0.1% TFA) and acetonitrile (B52724) (with 0.1% TFA) as the mobile phase.
- Monitor the elution profile using a UV detector (if applicable, though PEG has no strong chromophore) or an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).
- Quantify the peak area of the starting material (this compound) and the hydrolysis product (the dicarboxylic acid). The dicarboxylic acid will be more polar and thus have a shorter retention time.
4. Data Analysis:
- Plot the percentage of remaining this compound against time for each buffer condition to determine its stability profile.
Hydrolysis Pathway Diagram
The following diagram illustrates the chemical reaction of methyl ester hydrolysis.
References
- 1. This compound | 1309460-30-7 | JCC46030 [biosynth.com]
- 2. cenmed.com [cenmed.com]
- 3. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Determination of the in vivo degradation mechanism of PEGDA hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
How to remove unreacted Acid-PEG5-mono-methyl ester from a reaction
Welcome to our technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you effectively remove unreacted Acid-PEG5-mono-methyl ester from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound?
A1: The most common methods for removing unreacted this compound (MW: 352.38 g/mol ) leverage differences in physicochemical properties between the unreacted PEG linker and your desired PEGylated product.[1][2][3][4][5][6] The primary techniques include:
-
Chromatography: Size Exclusion Chromatography (SEC), Reversed-Phase Chromatography (RPC), and Ion Exchange Chromatography (IEX) are powerful techniques for separating molecules based on size, hydrophobicity, and charge, respectively.
-
Liquid-Liquid Extraction: This method partitions the unreacted PEG linker and the product between two immiscible liquid phases.
-
Precipitation: This involves selectively precipitating either the product or the unreacted PEG linker by adding a specific solvent.
The choice of method depends on the nature of your PEGylated product (e.g., protein, small molecule).
Q2: How do I choose the best purification method for my experiment?
A2: The optimal purification strategy depends on the properties of your target molecule. The following flowchart can guide your decision-making process:
Caption: A flowchart to guide the selection of the most appropriate purification method based on the product type.
Q3: Can you provide a summary of the different purification techniques?
A3: Certainly. The table below summarizes the key aspects of each recommended purification method.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size. Larger molecules elute first.[7][8][9][10][11] | - Mild conditions, preserving protein integrity.- High resolution for large size differences. | - Limited resolution for molecules of similar size.- Can be time-consuming. | Separating large PEGylated proteins from the small unreacted PEG linker. |
| Reversed-Phase Chromatography (RPC) | Separation based on hydrophobicity. More hydrophobic molecules are retained longer.[12][13][14][15][16] | - High resolution for small molecules.- Well-established and versatile. | - Organic solvents may denature proteins.- Can be complex to develop a method. | Separating PEGylated small molecules with different polarities. |
| Liquid-Liquid Extraction | Partitioning of solutes between two immiscible liquid phases based on their relative solubilities.[17][18][19][20][21][22] | - Simple, rapid, and scalable.- Cost-effective. | - Emulsion formation can be an issue.- May not provide high purity in a single step. | Removing the water-soluble PEG linker from a less polar PEGylated small molecule. |
| Precipitation | Selective precipitation of either the product or the impurity by adding a solvent in which one is insoluble.[23][24][25][26] | - Simple and inexpensive.- Can handle large sample volumes. | - May lead to co-precipitation of impurities.- Risk of denaturing protein products. | Purifying large quantities of PEGylated proteins or small molecules with significant solubility differences from the PEG linker. |
Troubleshooting Guides
Scenario 1: Purification of a PEGylated Protein
Problem: After my reaction, I need to remove the excess this compound from my PEGylated antibody.
Recommended Method: Size Exclusion Chromatography (SEC) is the most effective method in this case due to the large size difference between your antibody product and the small PEG linker.[7][8][9][10][11]
Experimental Protocol: Size Exclusion Chromatography
-
Column Selection: Choose a SEC column with a fractionation range suitable for separating small molecules (linker, MW ~352 Da) from large proteins (antibody, MW >150 kDa). A column with a fractionation range of approximately 1-100 kDa is a good starting point.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase that is compatible with your protein's stability, typically a buffered saline solution (e.g., Phosphate-Buffered Saline, PBS) at a physiological pH.
-
Sample Preparation: Dissolve your reaction mixture in the mobile phase. It is crucial to filter the sample through a 0.22 µm filter to remove any particulate matter that could clog the column.
-
Chromatography:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
-
Monitor the elution profile using a UV detector at 280 nm (for the protein). The PEGylated antibody will elute first in the void volume, followed by the smaller unreacted PEG linker.
-
-
Fraction Collection: Collect the fractions corresponding to the protein peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the purity of your PEGylated antibody.
Caption: A step-by-step workflow for the purification of a PEGylated protein using Size Exclusion Chromatography.
Troubleshooting Tips for SEC:
| Problem | Possible Cause | Solution |
| Poor resolution between product and linker | - Inappropriate column fractionation range.- Column overloading. | - Select a column with a lower molecular weight cutoff.- Reduce the sample injection volume or concentration. |
| Broad peaks | - Column degradation.- Sample interaction with the stationary phase. | - Replace the column.- Increase the ionic strength of the mobile phase to minimize secondary interactions. |
| Low product recovery | - Protein aggregation and precipitation on the column. | - Optimize the mobile phase pH and ionic strength.- Add a small amount of a non-ionic surfactant. |
Scenario 2: Purification of a PEGylated Small Molecule
Problem: I have reacted this compound with a small organic molecule and need to remove the unreacted PEG linker.
Recommended Method: For small molecules, where the size difference between the reactant and product may not be significant, Reversed-Phase Chromatography (RPC) or Liquid-Liquid Extraction are generally more effective.
Experimental Protocol: Reversed-Phase Chromatography (RPC)
-
Column Selection: A C18 column is a common starting point for separating small organic molecules.[15] The choice of column chemistry can be optimized based on the polarity of your product.
-
Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. The addition of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) can improve peak shape.
-
Sample Preparation: Dissolve the reaction mixture in a solvent compatible with the initial mobile phase conditions. Filter the sample through a 0.22 µm filter.
-
Chromatography:
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% water, 5% acetonitrile).
-
Inject the sample.
-
Run a linear gradient to increase the organic solvent concentration (e.g., 5% to 95% acetonitrile over 30 minutes).
-
Monitor the elution with a UV detector at an appropriate wavelength for your small molecule. The less polar compound will elute later.
-
-
Fraction Collection and Analysis: Collect the fractions of interest and analyze for purity.
Experimental Protocol: Liquid-Liquid Extraction
This method is suitable if your PEGylated small molecule has significantly lower water solubility than the unreacted this compound.
-
Solvent Selection: Choose an organic solvent (e.g., ethyl acetate, dichloromethane) that is immiscible with water and in which your product is soluble.
-
Extraction:
-
Dissolve the reaction mixture in the chosen organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of water or a slightly acidic aqueous solution (to ensure the carboxylic acid of the unreacted PEG is deprotonated and more water-soluble).
-
Shake the funnel vigorously and then allow the layers to separate.
-
-
Phase Separation:
-
Drain the lower aqueous layer containing the unreacted PEG linker.
-
Wash the organic layer with water or brine several more times to ensure complete removal of the PEG linker.
-
-
Product Recovery:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).
-
Filter to remove the drying agent.
-
Evaporate the solvent to obtain your purified PEGylated small molecule.
-
Troubleshooting Tips for Small Molecule Purification:
| Problem (RPC) | Possible Cause | Solution |
| Co-elution of product and linker | - Insufficient difference in hydrophobicity. | - Try a different stationary phase (e.g., C8, Phenyl-Hexyl).- Optimize the mobile phase gradient and pH. |
| Problem (LLE) | Possible Cause | Solution |
| Emulsion formation | - Vigorous shaking. | - Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine to help break the emulsion. |
| Product loss to the aqueous phase | - Product has some water solubility. | - Perform multiple extractions with smaller volumes of the organic solvent.- Adjust the pH of the aqueous phase to decrease the solubility of your product. |
By following these guidelines and troubleshooting steps, you can effectively remove unreacted this compound from your reaction mixtures and obtain a highly purified PEGylated product for your research and development needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 4. cenmed.com [cenmed.com]
- 5. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 6. This compound | 1309460-30-7 [sigmaaldrich.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Advantages of Size-Exclusion Chromatography | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
- 11. Size-exclusion chromatography - Wikipedia [en.wikipedia.org]
- 12. ualberta.ca [ualberta.ca]
- 13. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 15. lcms.cz [lcms.cz]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Liquid-liquid extraction of a recombinant protein with a reverse micelle phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Simple Fractionated Extraction Method for the Comprehensive Analysis of Metabolites, Lipids, and Proteins from a Single Sample - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liquid–Liquid Extraction of Formic Acid with 2-Methyltetrahydrofuran: Experiments, Process Modeling, and Economics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Isolation of nucleic acids using liquid-liquid phase separation of pH-sensitive elastin-like polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 24. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. WO2017021819A1 - Process for preparation of protein or peptide - Google Patents [patents.google.com]
- 26. WO1997009350A1 - Purification of alpha-1 proteinase inhibitor - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for Acid-PEG5-mono-methyl ester Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Acid-PEG5-mono-methyl ester to primary amine-containing molecules. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and structured data to facilitate your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind coupling this compound to a primary amine?
The coupling of this compound, a heterobifunctional PEG linker, to a primary amine-containing molecule (e.g., protein, peptide, or small molecule) is typically achieved through the formation of a stable amide bond.[1][2] This reaction requires the activation of the terminal carboxylic acid group of the PEG linker. The most common method for this activation is the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] The EDC activates the carboxyl group, which then reacts with NHS to form a more stable amine-reactive NHS ester. This activated PEG derivative then readily reacts with a primary amine on the target molecule to form a covalent amide linkage.[3][4]
Q2: What are the critical parameters to consider for a successful coupling reaction?
Several parameters are crucial for a successful conjugation reaction and should be carefully optimized. These include:
-
pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (typically 4.5-7.2).[3][4] However, the subsequent reaction of the activated NHS-ester with the primary amine is more efficient at a physiological to slightly alkaline pH (7.0-8.5).[3][5]
-
Molar Ratios of Reagents: The molar excess of the PEG reagent over the amine-containing molecule, as well as the ratios of EDC and NHS, are critical for controlling the degree of labeling and minimizing side reactions.[5][6]
-
Reaction Time and Temperature: These parameters influence the efficiency of the conjugation and the stability of the reactants. Reactions are often performed at room temperature for 1-2 hours or at 4°C overnight.[3][7]
-
Reagent Quality and Preparation: EDC and NHS are moisture-sensitive and should be fresh and of high quality. It is recommended to prepare solutions of these reagents immediately before use.[3]
Q3: How can I monitor the progress of the coupling reaction?
The progress of the reaction can be monitored using various analytical techniques, depending on the nature of the molecules being conjugated. Common methods include:
-
Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) or Size-Exclusion Chromatography (SEC) can be used to separate the conjugated product from the unreacted starting materials and byproducts, allowing for quantification of the reaction progress.[7]
-
Spectroscopy: If the target molecule has a chromophore, UV-Vis spectroscopy can be used to monitor changes in the absorbance spectrum upon conjugation. For proteins, methods like SDS-PAGE can show a shift in molecular weight, indicating successful PEGylation.[7]
-
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can be used to confirm the mass of the final conjugate, thereby verifying the success of the reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation Yield | 1. Inactive EDC or NHS: Reagents may have hydrolyzed due to moisture.[3] 2. Suboptimal pH: Incorrect pH for either the activation or coupling step.[3][5] 3. Presence of Primary Amines in Buffers: Buffers like Tris or glycine (B1666218) will compete with the target molecule for the activated PEG.[3] 4. Insufficient Molar Ratio of PEG/Activating Agents: Low concentration of reactants can lead to an incomplete reaction.[5] | 1. Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation.[3] 2. Verify the pH of your activation buffer (pH 4.5-7.2) and coupling buffer (pH 7.0-8.5). Consider a two-step protocol with pH adjustment.[3][4] 3. Use amine-free buffers such as MES, HEPES, or PBS.[3] 4. Empirically determine the optimal molar ratios by performing a titration. A common starting point is a 5- to 50-fold molar excess of the PEG reagent over the target molecule.[6] |
| Precipitation or Aggregation of the Conjugate | 1. High Degree of PEGylation: Excessive modification can alter the solubility of the target molecule, especially proteins.[3] 2. High Concentration of Reactants: High concentrations can sometimes lead to aggregation. 3. Inappropriate Solvent: The solvent may not be suitable for the final conjugate. | 1. Reduce the molar excess of the this compound.[3] 2. Lower the concentration of the reactants. 3. If using an organic co-solvent, ensure its concentration is not too high (typically <10% of the total reaction volume).[6] Consider a different co-solvent if necessary. |
| High Polydispersity of the Product (for proteins) | 1. High Molar Ratio of PEG: A large excess of the PEG reagent increases the likelihood of multiple reaction sites being modified.[6] 2. High pH: A higher pH increases the reactivity of all available primary amines, leading to a more heterogeneous product.[6] | 1. Systematically lower the molar ratio of PEG to the protein.[6] 2. Perform the reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate and potentially improve selectivity.[6] |
| Hydrolysis of the Methyl Ester Group | 1. Exposure to Strong Basic Conditions: The methyl ester can be hydrolyzed under strong basic conditions.[8] | 1. Avoid using strongly basic buffers for the reaction and subsequent purification steps. Maintain the pH within the recommended range for the coupling reaction. |
Data Presentation: Recommended Reaction Parameters
The optimal conditions for your specific application should be determined empirically. The following table provides a starting point for optimizing the reaction conditions for coupling this compound to a primary amine-containing molecule.
| Parameter | Recommended Range | Notes |
| Activation pH | 4.5 - 7.2 | MES buffer is a common choice.[3][4] |
| Coupling pH | 7.0 - 8.5 | PBS or Borate buffers are suitable. Avoid amine-containing buffers.[3][5] |
| Molar Ratio (PEG:Target) | 5:1 to 50:1 | Highly dependent on the target molecule and desired degree of labeling.[6] |
| Molar Ratio (EDC:PEG) | 1:1 to 10:1 | A 2 to 10-fold excess of EDC is often used.[9] |
| Molar Ratio (NHS:EDC) | 1:1 to 1:2 | A common ratio is 1:1 or 1:2 (NHS:EDC).[5] |
| Reaction Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize side reactions and aggregation.[3] |
| Reaction Time | 30 minutes to Overnight | Typically 1-2 hours at room temperature or overnight at 4°C.[3] |
Experimental Protocols
Protocol 1: Two-Step Aqueous Coupling to a Protein
This protocol is suitable for conjugating this compound to a protein in an aqueous environment.
Materials:
-
This compound
-
Protein with primary amines (in an amine-free buffer like PBS, pH 7.2-7.5)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound stock solution with the freshly prepared EDC and Sulfo-NHS solutions in Activation Buffer.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
If necessary, perform a buffer exchange to ensure your protein is in the appropriate coupling buffer (e.g., PBS, pH 7.2-7.5).
-
Add the activated this compound solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to stop the reaction by reacting with any unreacted NHS-activated PEG.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: One-Pot Organic Solvent Coupling to a Small Molecule
This protocol is suitable for coupling this compound to an amine-containing small molecule in an organic solvent.
Materials:
-
This compound
-
Amine-containing small molecule
-
EDC·HCl
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
Add EDC·HCl (1.5-2 equivalents) and NHS (1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the amine-containing small molecule (1-1.2 equivalents) to the reaction mixture.
-
Add a non-nucleophilic base such as DIPEA or TEA (2-3 equivalents).
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with a suitable organic solvent and wash with water or a mild aqueous acid/base to remove excess reagents and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Mandatory Visualization
Caption: Workflow for the two-step coupling of this compound.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of PEGylation reaction time and molar ratio of rhG-CSF toward increasing bioactive potency of monoPEGylated protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Impact of pH on Acid-PEG5-mono-methyl ester Reaction Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the critical role of pH in the reaction efficiency of Acid-PEG5-mono-methyl ester, particularly in bioconjugation applications.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the fundamental reaction mechanism for conjugating this compound to a protein or other amine-containing molecule?
A1: The conjugation of this compound, which possesses a terminal carboxylic acid group, to a primary amine (e.g., the lysine (B10760008) residue on a protein) is typically achieved using a carbodiimide (B86325) crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1] This is a two-step process:
-
Activation: EDC activates the carboxylic acid on the PEG, which then reacts with NHS to form a semi-stable, amine-reactive NHS-ester.[2]
-
Conjugation: The activated NHS-ester of the PEG reacts with a primary amine on the target molecule to form a stable, covalent amide bond.[3]
Q2: Why is pH the most critical parameter in this reaction?
A2: The pH is paramount because the two essential steps of the reaction have conflicting optimal pH ranges. The activation of the carboxylic acid is most efficient under acidic conditions, while the subsequent reaction with the primary amine is most efficient under neutral to slightly basic conditions.[4][5] Furthermore, the stability of the key intermediate, the NHS-ester, is highly pH-dependent.[6][7] Managing this pH trade-off is crucial for maximizing conjugation efficiency.
Q3: What is the optimal pH for the initial activation step involving EDC and NHS?
A3: The activation of the carboxylic acid group on the this compound with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0 .[4][6][8] A common and highly recommended buffer for this step is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid).[6] Performing this step at a higher pH reduces the efficiency of EDC-mediated activation.[8]
Q4: What is the optimal pH for the second step, the coupling of the activated PEG-NHS ester to the target amine?
A4: The reaction between the activated PEG-NHS ester and a primary amine is most efficient at a neutral to slightly alkaline pH, typically in the range of pH 7.2 to 8.5 .[3][6] An optimal pH of 8.3-8.5 is often recommended.[9][10] This is because the primary amine group on the target molecule must be in its unprotonated, nucleophilic form (-NH2) to react, which is favored at a pH above its pKa.[7][11] At acidic pH, the amine is protonated (-NH3+) and non-reactive.[7][10]
Q5: What is NHS-ester hydrolysis, and how does pH influence it?
A5: NHS-ester hydrolysis is the primary competing side reaction where the activated NHS-ester reacts with water, regenerating the original carboxylic acid on the PEG and releasing NHS.[3][6] This reaction renders the PEG molecule inactive for conjugation. The rate of hydrolysis is extremely sensitive to pH, increasing significantly as the pH becomes more alkaline.[6][7] This makes the activated PEG intermediate unstable at the very pH levels required for efficient amine coupling, creating a delicate balance that must be carefully managed for a successful reaction.[6]
Q6: My conjugation efficiency is low. What are the most likely pH-related causes?
A6: Low efficiency can often be traced back to suboptimal pH control. Here are the common troubleshooting points:
-
Incorrect Buffer Choice: Using a buffer that contains primary amines (like Tris or Glycine) or carboxylates (like Acetate) is a frequent error. These buffer components will compete with your target molecule or the PEG-acid, respectively, drastically reducing your yield.[4][5][6]
-
Single pH Protocol: Performing the entire reaction at a single, intermediate pH (e.g., pH 7.0) is a compromise that serves neither step optimally.
-
Activation pH Too High: If the activation step is performed above pH 6.0, the formation of the NHS-ester will be inefficient.[8]
-
Coupling pH Too Low: If the coupling step is performed below pH 7.0, the target amines will be protonated and non-reactive, leading to minimal conjugation.[7]
-
Coupling pH Too High / Reaction Time Too Long: If the coupling pH is too high (e.g., > 9.0) or the reaction is left for an extended period at an alkaline pH, the majority of your activated PEG-NHS ester may hydrolyze before it can react with the target amine.[1][3][12]
Data Presentation: pH Effects on Reaction Parameters
The following tables summarize the key quantitative data regarding the influence of pH on the stability of the activated intermediate and the optimal conditions for each reaction step.
Table 1: pH-Dependent Stability of NHS-Esters (Half-life of Hydrolysis)
| pH Value | Temperature | Approximate Half-life | Citation(s) |
| 7.0 | 0-4 °C | 4 - 5 hours | [1][3] |
| 8.0 | Room Temp | ~1 hour | [1] |
| 8.5 | Room Temp | 10 - 20 minutes | [12] |
| 8.6 | 4 °C | 10 minutes | [1][3] |
| 9.0 | Room Temp | 5 - 10 minutes | [12] |
Note: Half-life can vary based on the specific molecule, buffer composition, and temperature.
Table 2: Summary of Recommended pH and Buffer Conditions
| Reaction Step | Parameter | Recommendation | Rationale | Citations |
| Step 1: Activation | Optimal pH | 4.5 - 6.0 | Maximizes EDC/NHS activation of the carboxylic acid. | [2][4][6] |
| Recommended Buffer | MES | Non-amine, non-carboxylate buffer. | [2][6] | |
| Buffers to Avoid | Tris, Glycine, Acetate, Citrate | Competing amines or carboxylates interfere with the reaction. | [6] | |
| Step 2: Conjugation | Optimal pH | 7.2 - 8.5 | Ensures primary amines are deprotonated and nucleophilic. | [3][6][9] |
| Recommended Buffers | PBS, HEPES, Borate, Bicarbonate | Amine-free buffers that maintain the required pH. | [4][5] | |
| Buffers to Avoid | Tris, Glycine | Competing primary amines will react with the activated PEG. | [4][5][9] |
Visualizations
The following diagrams illustrate the key relationships and workflows described.
Caption: Logical diagram illustrating the conflicting effects of pH on key reaction components.
Caption: Recommended two-step experimental workflow for pH-optimized PEGylation.
Experimental Protocols
General Two-Step EDC/NHS Coupling Protocol
This protocol provides a general methodology for conjugating this compound to an amine-containing molecule (e.g., a protein). Molar ratios and concentrations should be optimized for your specific application.
Materials Required:
-
This compound
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column for buffer exchange/purification
Procedure:
Step 1: Activation of this compound (pH 4.5-6.0)
-
Equilibrate the this compound reagent to room temperature before opening.
-
Dissolve the this compound in Activation Buffer.
-
Immediately before use, prepare solutions of EDC and NHS in Activation Buffer. A 5 to 10-fold molar excess of EDC and NHS over the PEG-acid is a common starting point.
-
Add the EDC and NHS solutions to the dissolved PEG-acid.
-
Mix well and allow the activation reaction to proceed for 15-30 minutes at room temperature.[2][4]
Step 2: Conjugation to Amine-Containing Molecule (pH 7.2-8.5)
-
Method A (pH Adjustment): Raise the pH of the activation reaction mixture to 7.2-7.5 by adding a small amount of concentrated, amine-free buffer such as PBS. Immediately add this solution to your target molecule.
-
Method B (Buffer Exchange - Recommended): For more precise control and to remove excess activation reagents, pass the activation reaction mixture through a desalting column pre-equilibrated with Coupling Buffer (e.g., PBS, pH 7.2).
-
Collect the fractions containing the activated PEG-NHS ester and immediately add them to your target molecule, which should also be in the Coupling Buffer.
-
Allow the conjugation reaction to proceed for 1 to 2 hours at room temperature or overnight at 4°C.[9] The optimal time depends on the reactivity of your target.
Step 3: Quenching the Reaction (Optional)
-
To stop the reaction and hydrolyze any unreacted PEG-NHS esters, add a quenching buffer.[4]
-
Add hydroxylamine (final concentration of 10-20 mM) or an amine-containing buffer like Tris (final concentration of 20-50 mM).[2]
-
Incubate for 15-30 minutes. Note that using an amine-containing quencher will result in the modification of the remaining activated PEG.
Step 4: Purification
-
Remove unreacted PEG, quenched PEG, and reaction byproducts from the final PEGylated conjugate using an appropriate purification method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[13]
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Solubility issues with Acid-PEG5-mono-methyl ester and how to solve them
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and protocols for handling solubility issues associated with Acid-PEG5-mono-methyl ester (CAS No: 1309460-30-7).
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is an amphiphilic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) properties. Its solubility is highly dependent on the solvent system used.
-
Organic Solvents : It is highly soluble in polar aprotic solvents. For instance, its solubility in Dimethyl Sulfoxide (DMSO) is at least 100 mg/mL.[1][2] General PEG derivatives are also soluble in DMF, chloroform, and methylene (B1212753) chloride.[3]
-
Aqueous Solvents : Direct dissolution in aqueous buffers like PBS can be challenging and may result in low solubility or precipitation.[4] The hydrophilic PEG5 chain and the terminal carboxylic acid group contribute to water solubility, but the methyl ester end is less polar.[5][] The solubility in aqueous media is significantly enhanced by the PEG chain.[7]
Q2: I'm trying to dissolve the compound directly in PBS buffer, but it's not working. Why?
The terminal carboxylic acid (-COOH) group is a weak acid.[8] In neutral or acidic buffers (like PBS at pH 7.4), this group is largely protonated (-COOH), making it less polar and thus less soluble in water. To enhance aqueous solubility, the pH of the buffer can be slightly increased (e.g., to pH 8-9) to deprotonate the carboxylic acid to its more soluble carboxylate form (-COO⁻).[9] However, the most reliable method is to first create a concentrated stock solution in an organic solvent.[4][10]
Q3: What is the recommended solvent for preparing a stock solution?
The recommended solvent for preparing a high-concentration stock solution is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][10] The solubility in DMSO is reported to be ≥ 100 mg/mL, though the saturation point is unknown.[1] It is critical to use a fresh, newly opened bottle of DMSO, as it is hygroscopic and absorbed water can negatively impact the solubility of the product.[2]
Q4: My compound precipitated when I diluted my DMSO stock into my aqueous reaction mixture. What should I do?
This is a common issue that occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit.[4] Here are several steps to resolve this:
-
Lower the Final Concentration : The simplest solution is to reduce the target final concentration in your aqueous mixture.[4]
-
Modify the Dilution Method : Add the DMSO stock solution dropwise into the aqueous buffer while vigorously stirring or vortexing. This rapid mixing can prevent localized high concentrations that lead to precipitation.[4]
-
Increase Co-solvent Percentage : If the experiment can tolerate it, increase the final percentage of DMSO in the mixture (e.g., from 1% to 5% or 10%).[4]
-
Use Gentle Heating or Sonication : Gently warming the solution or placing it in an ultrasonic bath may help redissolve the precipitate. However, ensure the temperature and sonication will not damage other components in your experiment.[4][11]
Q5: How should I store the compound and its prepared stock solutions?
Proper storage is crucial to maintain the integrity of the compound.
-
Pure Compound : Store the pure compound in its original vial at -20°C for long-term storage (up to 3 years).[1][2] It is recommended to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[3][12]
-
In-Solvent Stock Solutions : Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][3] Store these aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1][2]
Solubility Data Summary
The following table summarizes the known solubility data for this compound.
| Solvent System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (283.78 mM) | [1][2] |
| Co-Solvent System 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL (7.09 mM) | [1] |
| Co-Solvent System 2 (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL (7.09 mM) | [1] |
| Co-Solvent System 3 (10% DMSO, 90% corn oil) | ≥ 2.5 mg/mL (7.09 mM) | [1] |
Note: The "≥" symbol indicates that the compound was soluble at this concentration, but the maximum saturation point was not determined.[1][2]
Troubleshooting Guide & Visual Workflow
This guide provides a systematic approach to resolving common solubility challenges.
Visual Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting solubility issues.
Molecular-Solvent Interaction Model
The amphiphilic nature of this compound governs its solubility behavior.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 7. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 8. Bis-PEG-acid, PEG di(carboxylic acid) - ADC Linkers | AxisPharm [axispharm.com]
- 9. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. confluore.com [confluore.com]
Technical Support Center: Purification of Acid-PEG5-mono-methyl ester Bioconjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of bioconjugates synthesized using Acid-PEG5-mono-methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying bioconjugates created with this compound?
The PEGylation process, which involves the covalent attachment of a polyethylene (B3416737) glycol (PEG) chain to a biomolecule, often results in a complex and heterogeneous mixture.[][2] The primary challenge during purification is resolving the desired mono-PEGylated bioconjugate from a variety of other species, including:
-
Unreacted Protein/Biomolecule: The original, unmodified molecule.
-
Unreacted this compound: Excess PEG reagent from the conjugation reaction.
-
Multi-PEGylated Species: Biomolecules with more than one PEG chain attached (e.g., di-, tri-PEGylated).[2]
-
Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the biomolecule.[][2]
-
Hydrolysis Fragments: Degradation products from the PEGylation reagents.[]
Separating these closely related species can be difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties used for fractionation.
Q2: What are the most common purification methods for these bioconjugates?
The most widely used purification techniques for PEGylated proteins and other biomolecules are based on chromatography, leveraging differences in molecular size, charge, and hydrophobicity. These methods include:
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius (size). It is highly effective at removing smaller unreacted PEG and larger aggregated species from the desired PEGylated conjugate.[][2][3][4]
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net surface charge. The PEG chain can shield charges on the biomolecule's surface, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[][2][3][4] It is also a powerful technique for separating positional isomers.[5][6]
-
Reverse Phase Chromatography (RPC): A high-resolution technique that separates molecules based on their polarity. It can be very effective in separating PEGylated species, including positional isomers.[][7]
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. The hydrophobic nature of the PEG backbone can be exploited for separation.[][8][9]
Q3: How can I monitor the success of my purification process?
Several analytical techniques can be used to assess the purity of your final product:
-
SDS-PAGE (for proteins): A noticeable increase in the apparent molecular weight of the protein will be observed after successful PEGylation.[4]
-
High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.[4][10]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can confirm the molecular weight of the bioconjugate, thereby indicating the number of attached PEG chains.[4][11]
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound bioconjugates.
Table 1: Troubleshooting Common Issues in Bioconjugate Purification
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of PEGylated Product | The product is irreversibly binding to the chromatography column. | Modify the elution conditions. For IEX, use a steeper salt gradient or a buffer with a higher salt concentration. For HIC, decrease the salt concentration in the elution buffer. For RP-HPLC, adjust the organic solvent gradient.[4] |
| The product is precipitating on the column. | Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product.[4] | |
| Poor Separation of PEGylated and Un-PEGylated Molecules | The size or charge difference is too small for the chosen method. | If using SEC, consider a column with a smaller pore size or a longer column for higher resolution. For IEX, a shallow salt gradient can improve the separation of species with similar charges. Consider switching to a different technique like HIC or RP-HPLC.[4] |
| Inappropriate column choice for SEC. | For separating large PEGylated proteins from smaller unreacted species, select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules.[2] | |
| Co-elution of Unreacted PEG | The unreacted PEG is aggregating with the product. | Alter the buffer conditions (e.g., pH, ionic strength) to minimize non-specific interactions.[4] |
| In SEC, the hydrodynamic radius of the unreacted PEG is similar to the bioconjugate. | This can be an issue with larger PEG chains. Consider an alternative technique like IEX or HIC for initial capture, followed by SEC as a polishing step. | |
| Poor Resolution of Positional Isomers in IEX | "Charge shielding" effect of the PEG chain is masking subtle charge differences. | Optimize the pH of the mobile phase. Even small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[2] |
| The salt gradient is too steep. | For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[2] |
Experimental Protocols
Protocol 1: General Workflow for Purification of a PEGylated Protein
This protocol outlines a common two-step chromatographic purification strategy for a protein bioconjugate.
-
Initial Capture and Bulk Separation (Ion Exchange Chromatography):
-
Resin Selection: Choose an IEX resin (cation or anion exchange) based on the isoelectric point (pI) of the native protein.
-
Buffer Preparation: Prepare a low-ionic-strength binding buffer and a high-ionic-strength elution buffer. The pH of the binding buffer should be chosen to ensure the protein binds to the resin.
-
Sample Loading: Equilibrate the IEX column with the binding buffer. Load the PEGylation reaction mixture onto the column.
-
Elution: Elute the bound species using a linear salt gradient. The PEGylated protein is expected to elute at a different salt concentration than the native protein due to the "charge shielding" effect of the PEG chain.[][3]
-
Fraction Collection: Collect fractions and analyze them using SDS-PAGE and/or HPLC to identify the fractions containing the mono-PEGylated protein.
-
-
Polishing Step (Size Exclusion Chromatography):
-
Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your PEGylated protein.
-
Buffer Preparation: Prepare a mobile phase buffer, typically a physiological buffer like PBS.
-
Sample Preparation: Pool and concentrate the fractions containing the mono-PEGylated protein from the IEX step.
-
Injection and Separation: Inject the concentrated sample onto the equilibrated SEC column. The PEGylated protein will elute earlier than any remaining unreacted native protein or smaller impurities.[][3]
-
Purity Analysis: Analyze the collected fractions using SEC-HPLC and/or mass spectrometry to confirm the purity and identity of the final product.
-
Data Presentation
Table 2: Comparison of Common Purification Techniques for PEGylated Bioconjugates
| Technique | Principle of Separation | Primary Application | Advantages | Limitations |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Removal of unreacted PEG and protein, separation of aggregates.[][4] | Robust, predictable, good for buffer exchange. | Cannot separate positional isomers. Resolution can be limited.[12] |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | Separation of un-PEGylated from PEGylated species, separation of positional isomers.[][5][6] | High capacity, high resolution for charged molecules. | "Charge shielding" by PEG can complicate separation.[2] |
| Reverse Phase Chromatography (RPC) | Polarity / Hydrophobicity | High-resolution separation of PEGylated species, including positional isomers.[][7] | Excellent resolution, compatible with mass spectrometry. | Can be denaturing for some proteins, requires organic solvents. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Orthogonal separation method to IEX and SEC.[][8] | Non-denaturing conditions, high capacity. | Lower resolution for closely related species compared to RPC.[] |
Visualizations
Caption: A typical two-step chromatographic purification workflow.
References
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of mono- and di-PEGylate of exenatide and resolution of positional isomers of mono-PEGylates by preparative ion exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. PEGylated protein separation using different hydrophobic interaction supports: Conventional and monolithic supports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing and minimizing byproducts in Acid-PEG5-mono-methyl ester reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for characterizing and minimizing byproducts in the esterification of a carboxylic acid with PEG5-mono-methyl ester (mPEG5-OH).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in carbodiimide-mediated Acid-mPEG5-OH esterification reactions?
A1: The most prevalent byproducts are typically unreacted starting materials (carboxylic acid and mPEG5-OH) and process-related impurities. When using carbodiimide (B86325) coupling agents like EDC or DCC, a significant byproduct can be the unreactive N-acylurea, formed by the rearrangement of the O-acylisourea intermediate.[1] If the mPEG5-OH starting material contains PEG diol impurities, di-acylated PEG species can also form, leading to cross-linked products.[2]
Q2: Which coupling agents and additives are recommended to minimize byproduct formation?
A2: Carbodiimides are common coupling agents, with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) being a popular choice due to the water-solubility of its urea (B33335) byproduct, which simplifies purification via aqueous extraction.[1] To suppress the formation of the N-acylurea byproduct, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or pyridine (B92270) are often used.[1][3] These additives react with the O-acylisourea intermediate to form a more stable active ester, which then reacts with the mPEG5-OH to yield the desired product.[1] Studies have shown that a combination of low temperature, low pH, and the addition of pyridine can significantly suppress N-acylurea formation.[3][4]
Q3: How can I effectively monitor the progress of my PEGylation reaction?
A3: Reaction progress can be monitored by various chromatographic techniques. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV, Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) detection is highly effective.[5][6] LC-MS is particularly useful as it can simultaneously track the consumption of reactants and the formation of the desired product and byproducts, confirming their identities by mass.[7]
Q4: What are the critical quality attributes of the mPEG5-OH reagent to ensure a clean reaction?
A4: The purity and quality of the PEG reagent are crucial for a successful conjugation.[8] Two key attributes are:
-
Monofunctionality: The reagent should be genuinely mono-methylated. The presence of PEG diol impurity (HO-PEG-OH) can lead to the formation of di-acylated, cross-linked byproducts.[2]
-
Purity: The reagent should be free from process-related impurities or degradation products, such as aldehydes, which can arise from improper handling or storage.[5] It is essential to ensure the quality of the raw PEG material before starting the reaction.[5]
Troubleshooting Guide
Problem 1: My final product has low purity, with a significant amount of unreacted carboxylic acid.
-
Possible Cause 1: Inefficient Activation/Coupling. The activation of the carboxylic acid by the coupling agent may be incomplete, or the subsequent reaction with mPEG5-OH may be too slow.
-
Solution:
-
Increase the molar ratio of the coupling agent (e.g., EDC) and any additives (e.g., NHS, HOBt). See Table 1 for typical molar ratios.
-
Ensure your reagents are anhydrous and high-quality, as moisture can hydrolyze activated intermediates.[9]
-
Increase the reaction time or temperature, but monitor carefully as higher temperatures can sometimes increase byproduct formation.[4]
-
-
Possible Cause 2: Suboptimal pH. The reaction pH is critical. Carbodiimide activation is most efficient at a slightly acidic pH (4.5-7.2), while the reaction of an activated ester (like an NHS-ester) with an alcohol or amine is more efficient at a neutral to slightly basic pH (7-8).[10]
-
Solution:
-
Perform a two-step process. First, activate the carboxylic acid with EDC/NHS at pH 5-6. Then, add the mPEG5-OH and adjust the pH to 7.2-7.5 to facilitate the esterification.[10]
-
Problem 2: I see an unexpected peak in my HPLC/LC-MS analysis with a mass corresponding to the product + EDC byproduct.
-
Possible Cause: N-acylurea Formation. This is a classic byproduct of carbodiimide chemistry, where the activated O-acylisourea intermediate rearranges into a stable, unreactive N-acylurea.[1] This side reaction reduces the yield of the desired ester.[1]
-
Solution:
-
Use Additives: Incorporate additives like HOBt, HONSu, or pyridine into the reaction. These reagents trap the O-acylisourea intermediate to form an active ester that is less prone to rearrangement.[1] Pyridine, in particular, has been shown to significantly suppress N-acylurea formation.[11]
-
Optimize Temperature: Lowering the reaction temperature (e.g., to 5°C) can decrease the rate of the rearrangement reaction more than the desired coupling reaction, thus improving selectivity.[4]
-
Problem 3: My reaction yield is consistently low, even after optimizing coupling conditions.
-
Possible Cause: Reagent Degradation. The activated carboxylic acid (e.g., NHS ester) is susceptible to hydrolysis, especially in the presence of moisture.[9] PEG reagents themselves can also degrade if not stored properly.[5]
-
Solution:
-
Always use fresh, high-quality anhydrous solvents and reagents.[7]
-
Prepare solutions of activated reagents like PEG-NHS esters immediately before use and do not store them as stock solutions.[9]
-
Ensure the PEG reagent has been stored correctly at -20°C with a desiccant and brought to room temperature before opening to prevent moisture condensation.[9][10]
-
Data Tables
Table 1: Effect of Additives on N-acylurea Byproduct Formation in Carbodiimide Coupling
| Additive (10 mM) | Coupling Agent | N-acylurea Yield (% of Fuel) | Anhydride Yield (% of Fuel) | Reference |
| None | EDC (50 mM) | ~40% | ~60% | [12] |
| 1,2,4-Triazole | EDC (50 mM) | ~40% | ~60% | [12] |
| DMAP | EDC (50 mM) | ~40% | ~60% | [12] |
| Pyridine | EDC (50 mM) | ~5% | ~92% | [11][12] |
Data adapted from a study on carbodiimide-fueled reaction cycles, illustrating the significant impact of pyridine in suppressing N-acylurea formation.[11][12]
Experimental Protocols
Protocol 1: General Procedure for Acid-mPEG5-OH Esterification using EDC/NHS
-
Reagent Preparation: Dissolve the carboxylic acid (1 equivalent) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Acid Activation: Add N-Hydroxysuccinimide (NHS, 2.0 eq.) and EDC·HCl (2.0 eq.) to the solution. Allow the mixture to stir at room temperature for 30-60 minutes to form the NHS-activated ester.[10] This step is most efficient at pH 4.5-7.2.[10]
-
PEG Coupling: Dissolve mPEG5-OH (1.5 eq.) in a minimal amount of the reaction solvent and add it to the activated acid solution. If needed, add a non-nucleophilic base like Diisopropylethylamine (DIPEA) to raise the pH to 7.2-7.5, as the reaction with the alcohol is more efficient in this range.[10]
-
Reaction Monitoring: Let the mixture stir at room temperature for 1-24 hours.[7][10] Monitor the reaction's progress using LC-MS or HPLC to check for the consumption of the starting materials and the formation of the desired product.[7]
-
Work-up and Purification: Once the reaction is complete, quench any remaining active esters by adding an amine-containing buffer like Tris if necessary.[10] If EDC was used, the urea byproduct can be removed by aqueous extraction.[1] The final product is typically purified by flash chromatography or preparative HPLC to remove unreacted reagents and byproducts.[10]
Protocol 2: Characterization of Byproducts by HPLC
-
System: Use a Reverse-Phase HPLC (RP-HPLC) system with a C18 column.
-
Mobile Phase: A typical mobile phase gradient would be:
-
Solvent A: Water + 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)
-
Solvent B: Acetonitrile + 0.1% Formic Acid or 0.1% TFA
-
-
Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes to elute compounds with varying polarities.
-
Detection:
-
UV-Vis: Monitor at a wavelength appropriate for the carboxylic acid substrate if it contains a chromophore. PEG itself has a poor UV response.[6][13]
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These detectors are useful for quantifying non-volatile analytes like PEG that lack a chromophore.[6]
-
Mass Spectrometry (MS): Couple the HPLC to a mass spectrometer to identify peaks based on their mass-to-charge ratio, confirming the identity of the product and any byproducts.[5]
-
Visualizations
Caption: General experimental workflow for Acid-mPEG5-OH esterification reactions.
Caption: Troubleshooting decision tree for identifying sources of product impurity.
Caption: Simplified reaction pathway showing desired ester vs. N-acylurea byproduct.
References
- 1. peptide.com [peptide.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Characterization of potential degradation products in a PEGylating reagent 20 kDa monomethoxy polyethylene glycol propionaldehyde by RP-HPLC, APCI-MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. broadpharm.com [broadpharm.com]
- 8. leadinglifetechnologies.com [leadinglifetechnologies.com]
- 9. confluore.com [confluore.com]
- 10. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04281B [pubs.rsc.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Optimizing PROTAC Stability with PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when working to improve the stability of Proteolysis-Targeting Chimeras (PROTACs) with optimized Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability challenges observed with PROTACs containing PEG linkers?
A1: PROTACs with PEG linkers can face several stability issues. The ether linkages in the PEG chain are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to a short in vivo half-life.[1][2] Additionally, the high flexibility of PEG linkers, while sometimes beneficial for forming the ternary complex, can also lead to less stable interactions between the target protein and the E3 ligase, potentially reducing degradation efficiency.[1][2]
Q2: How does the length of a PEG linker impact the activity and stability of a PROTAC?
A2: Linker length is a critical factor in PROTAC design.[3]
-
Too short: A linker that is too short can cause steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[3]
-
Too long: An excessively long linker may not effectively bring the two proteins close enough for efficient ubiquitination or could result in unproductive binding conformations.[3] This can also worsen the "hook effect," where degradation efficiency decreases at high PROTAC concentrations.[3][4] The optimal linker length needs to be empirically determined for each specific target protein and E3 ligase pair.[5] For instance, a study on estrogen receptor (ER)α-targeting PROTACs found that a 16-atom linker was optimal for degradation.[3][]
Q3: Can a more rigid linker be more effective than a flexible PEG linker?
A3: Yes, in certain cases, a more rigid linker can enhance PROTAC activity. Rigid linkers, which can be created using structures like alkynes, triazoles, or cyclic moieties (e.g., piperazine (B1678402), piperidine), can pre-organize the PROTAC into a conformation that is more favorable for binding, potentially leading to a more stable ternary complex.[2][7] These rigid structures can also shield the PROTAC from metabolic enzymes, thereby improving its stability.[2]
Q4: How does modifying a PEG linker affect the solubility and cell permeability of a PROTAC?
A4: Linker modifications can significantly alter the physicochemical properties of a PROTAC.
-
Solubility: PEG linkers are hydrophilic and generally improve the aqueous solubility of PROTACs.[7][8] Replacing parts of the PEG chain with more lipophilic groups like alkyl chains or aromatic rings can decrease solubility.[2] Conversely, incorporating polar groups like piperazine can enhance solubility.[2]
-
Cell Permeability: While the hydrophilicity of PEG can sometimes hinder passive diffusion across cell membranes, the flexible nature of PEG linkers can allow them to fold and shield their polar surface area, which can improve cell permeability.[4] However, excessive PEGylation can lead to reduced cellular uptake.[4] Replacing a PEG unit with a phenyl ring has been shown to dramatically improve passive permeability.[9]
Q5: What is the "hook effect" and how does the linker influence it?
A5: The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at very high concentrations.[3] This occurs because the PROTAC is more likely to form separate binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase).[3] The properties of the linker, such as its length and flexibility, can influence the concentration at which this effect becomes noticeable.[3] A well-designed linker that promotes positive cooperativity in the ternary complex can help to lessen the hook effect.[4]
Troubleshooting Guides
Issue 1: Low or no degradation of the target protein.
| Possible Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The flexibility or length of the PEG linker may not be optimal. Synthesize and test PROTACs with varying linker lengths and compositions (e.g., incorporating rigid elements).[2] Use biophysical assays like NanoBRET or Surface Plasmon Resonance (SPR) to directly assess ternary complex formation.[3] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering cell entry.[3] Consider synthesizing PROTACs with more hydrophobic (e.g., alkyl chains) or hybrid linkers.[3] Assess cell permeability using a Caco-2 permeability assay.[8] |
| Metabolic Instability | The PROTAC may be rapidly degraded by metabolic enzymes.[1][2] Incorporate more metabolically stable moieties into the linker, such as piperazine or triazole rings.[2][7] Perform an in vitro metabolic stability assay using human liver microsomes. |
| Compound Solubility/Aggregation | Poor solubility at high concentrations can lead to aggregation and reduced activity.[1] Ensure the PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| PROTAC Degradation During Sample Preparation | The PROTAC may be unstable in the assay buffer or during sample processing. Minimize the time between sample collection and analysis. Ensure proper storage conditions for stock solutions and samples. |
| Inconsistent Cell Health or Density | Variations in cell culture conditions can affect experimental outcomes. Maintain consistent cell passage numbers and seeding densities. Regularly check for mycoplasma contamination. |
| Issues with Detection Method (e.g., Western Blot) | Inconsistent protein loading or antibody performance can lead to variability. Use a reliable loading control (e.g., GAPDH, α-Tubulin) and validate primary and secondary antibodies.[1] |
Data Presentation
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
| Data is illustrative and compiled from various sources in the literature.[4] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors. |
Table 2: Influence of Linker Composition on Degradation Efficiency and Permeability of AR-Targeting PROTACs
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Caco-2 Permeability (Papp, A to B) (10⁻⁶ cm/s) | Efflux Ratio |
| PROTAC A | PEG | - | - | 1.7 | 8.4 |
| PROTAC B | Alkyl | - | - | 0.35 | ~1 |
| Data is illustrative and compiled from various sources in the literature.[10] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent. |
Table 3: Comparative Metabolic Stability of PROTACs with PEG vs. Alkyl Linkers
| PROTAC | Linker Type | Half-life (t1/2) in Human Liver Microsomes (min) |
| Compound 26 | PEG-like | 8.4 |
| Compound 27 | Alkyl | >240 |
| Compound 30 | PEG-like | >240 |
| Compound 31 | Alkyl | >240 |
| Data from a study on AR-targeting PROTACs.[11] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol provides a standard workflow for assessing the degradation of a target protein after PROTAC treatment.[12]
Materials:
-
Appropriate cell line expressing the target protein
-
PROTAC of interest (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).[12]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.[12]
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein and loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize the target protein signal to the loading control signal.
-
Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax values.[1]
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the rate of metabolic degradation of a PROTAC.[13]
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (one with known metabolic instability and one with stability)
-
Acetonitrile (B52724) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare stock solutions of the test and control compounds.
-
Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
-
Incubation:
-
Pre-warm a mixture of HLM and phosphate buffer at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately stop the reaction by adding the aliquot to cold acetonitrile with an internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Quantify the remaining concentration of the parent PROTAC at each time point.
-
Plot the natural logarithm of the percentage of remaining PROTAC versus time to determine the half-life (t1/2).
-
Protocol 3: Caco-2 Permeability Assay
This assay assesses the cell permeability of a PROTAC.[8]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Test PROTAC compound
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a monolayer.
-
Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Add the test PROTAC to the apical (A) side of the monolayer to measure permeability from the apical to the basolateral (B) direction.
-
To measure efflux, add the compound to the basolateral side.
-
-
Sample Analysis:
-
Collect samples from the receiver compartment at various time points.
-
Quantify the PROTAC concentration using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp B-to-A / Papp A-to-B) indicates if the compound is a substrate for efflux transporters.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Systematic Investigation of the Permeability of Androgen Receptor PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Overcoming steric hindrance in Acid-PEG5-mono-methyl ester conjugations
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges, particularly steric hindrance, during the conjugation of Acid-PEG5-mono-methyl ester to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of this compound conjugation?
A1: Steric hindrance is a chemical phenomenon where the bulky nature of molecules physically impedes a reaction.[1] In this specific conjugation, bulky chemical groups near the target amine on your molecule or on the molecule itself can block the carboxylic acid of the PEG reagent from getting close enough to react, leading to low or no product yield. This "steric shielding" effect is a known challenge in PEGylation and can significantly reduce the bioactivity of the final conjugate if the PEG chain obstructs the molecule's active site.[2][3]
Q2: What are the most common causes of steric hindrance in this reaction?
A2: Common causes include:
-
Bulky protecting groups: Large chemical groups used to protect other reactive sites on your target molecule can physically block the desired amine.
-
Tertiary structure of proteins: For protein conjugations, the target amine (e.g., the N-terminus or a lysine (B10760008) residue) may be buried within the protein's folded structure, making it inaccessible.[4]
-
Dense surface packing: If you are conjugating to a surface or nanoparticle, densely packed molecules can prevent the PEG reagent from accessing the target amines.[5]
-
Substituents near the target amine: Large chemical groups adjacent to the amine on your small molecule can create a crowded environment that hinders the approach of the PEG reagent.
Q3: How can I assess if steric hindrance is the primary issue for my low yield?
A3: Assessing steric hindrance often involves a process of elimination and comparative analysis:
-
Model reactions: Attempt the conjugation with a smaller, less hindered amine-containing molecule. If this reaction proceeds efficiently under the same conditions, steric hindrance is a likely culprit in your primary experiment.
-
Molecular modeling: If you are working with a protein or a molecule with a known 3D structure, computational tools can help visualize the accessibility of the target amine.[2]
-
Varying PEG chain length: Trying the reaction with a shorter PEG chain might result in a better yield, indicating that the bulk of the PEG5 chain is contributing to the problem.
Q4: What are the first-line strategies to mitigate potential steric hindrance?
A4: Before moving to more complex troubleshooting, consider these initial adjustments:
-
Optimize reaction time and temperature: Increasing the reaction time or temperature can provide more energy for the molecules to overcome the steric barrier. However, be mindful of the stability of your target molecule.
-
Adjust pH: The pH of the reaction is critical. For standard EDC/NHS chemistry, activation of the carboxylic acid is best done at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is more efficient at a physiological or slightly basic pH (7.2-8.5).[6][7] This ensures the target amine is deprotonated and maximally nucleophilic.
-
Increase reagent concentration: Using a molar excess of the this compound can increase the probability of a successful reaction. However, this can complicate downstream purification.[8]
Troubleshooting Guide
Problem: Low or No Conjugation Yield
You have followed a standard EDC/NHS coupling protocol but observe minimal to no formation of your desired PEGylated product.
Potential Cause 1: Inefficient Activation of Carboxylic Acid
The first step of the reaction, the activation of the PEG-acid with EDC and NHS, may be failing.
Solution:
-
Use fresh reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is notoriously sensitive to moisture and can hydrolyze quickly.[9] Always use freshly prepared EDC and NHS solutions.
-
Optimize activation pH: Ensure the activation step is performed in an appropriate buffer, such as MES buffer, at a pH between 4.5 and 6.0 to maximize the formation of the NHS-ester intermediate.[6]
-
Confirm activation: While direct confirmation can be complex, ensuring your reagents and conditions are optimal is the best indirect confirmation.
Potential Cause 2: Severe Steric Hindrance
The target amine is too sterically hindered for the standard coupling chemistry to be effective.
Solution:
-
Change the coupling reagent: Standard EDC/NHS chemistry may not be robust enough for severely hindered systems. Consider more powerful coupling reagents that generate more reactive intermediates.[10] A selection of alternatives is presented in the table below.
-
Increase reaction temperature: For non-biological molecules, performing the reaction at an elevated temperature (e.g., 80°C) can sometimes provide enough energy to overcome the activation barrier caused by steric hindrance.[11]
-
Introduce a spacer arm: If possible, modify your target molecule to introduce a longer, more flexible linker ending in an amine. This can move the reactive site away from the sterically crowded region.
Data Presentation: Comparison of Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Key Features & Advantages for Hindered Couplings |
| EDC/NHS | Carbodiimide | Standard, water-soluble, but often inefficient for hindered substrates.[12][13] |
| HATU | Aminium Salt | Generates highly reactive HOAt esters; very effective for difficult couplings, including N-methyl amino acids.[10][14] |
| HBTU/TBTU | Aminium Salt | More reactive than carbodiimides, generating HOBt esters. A good first alternative to EDC/NHS.[10][12] |
| COMU | Aminium Salt | High coupling efficiency, comparable to HATU, with improved safety profile (not based on potentially explosive HOBt/HOAt).[12][15] |
| Acyl Fluorides (e.g., using TFFH) | Acyl Halide | In-situ formation of highly reactive acyl fluorides can be effective for severely hindered acids and amines, often requiring heat.[11][14] |
Visualization: Troubleshooting Workflow for Low Yield
Below is a logical workflow to diagnose and solve low-yield conjugation issues.
Caption: A troubleshooting workflow for diagnosing and resolving low conjugation yield.
Problem: Reaction is very slow or stalls
The reaction proceeds, but at an impractically slow rate or appears to stop before all the limiting reagent is consumed.
Potential Cause: Hydrolysis of Activated Ester
The NHS-ester intermediate formed on the PEG-acid is susceptible to hydrolysis, especially at higher pH. If the coupling reaction with the amine is slow due to steric hindrance, hydrolysis can outcompete the desired reaction, effectively stopping its progress.
Solution:
-
Optimize pH: While a higher pH (7.2-8.5) increases the nucleophilicity of the amine, it also accelerates hydrolysis of the NHS ester.[7][16] You may need to find a compromise, such as reacting at pH 7.0-7.4, to balance amine reactivity with ester stability.
-
One-pot vs. Two-step: If you are adding all reagents at once (one-pot), switch to a two-step protocol. First, activate the this compound with EDC/NHS at pH 4.5-6.0 for 15-30 minutes. Then, add this activated PEG solution to your amine-containing molecule in a separate buffer at pH 7.2-8.5.[9] This minimizes the time the activated ester is exposed to higher pH before the amine is introduced.
Visualization: Steric Hindrance Mechanism
The diagram below illustrates how bulky groups ("R") can physically block the reactive amine from the activated PEG-ester.
Caption: Steric hindrance prevents the amine and activated PEG from reacting.
Experimental Protocols
Protocol 1: Standard Two-Step EDC/NHS Coupling
This protocol is a starting point for conjugating this compound to an amine-containing molecule.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
Procedure:
-
Activation Step: a. Dissolve this compound in Activation Buffer. b. Immediately before use, prepare solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). c. Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the PEG solution. d. Incubate for 15-30 minutes at room temperature with gentle mixing.[9]
-
Coupling Step: a. Dissolve your amine-containing molecule in Coupling Buffer. b. Add the activated PEG solution to the amine solution. A 10- to 20-fold molar excess of PEG over the amine is a common starting point. c. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[6]
-
Quenching Step: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. b. Incubate for 30 minutes at room temperature to deactivate any unreacted NHS-esters.[6]
-
Purification: a. Purify the PEGylated product from excess reagents and unreacted starting material using an appropriate method such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
Protocol 2: HATU Coupling for Sterically Hindered Systems
This protocol is an alternative for when EDC/NHS chemistry fails due to steric hindrance.
Materials:
-
Anhydrous aprotic solvent (e.g., DMF or NMP)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA) or sym-collidine
-
This compound
-
Amine-containing molecule
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add 1.0 equivalent of your amine-containing molecule.
-
Add 1.1 equivalents of HATU to the mixture.
-
Add 2.0 equivalents of DIPEA. Using a weaker base like sym-collidine is recommended if your molecule is prone to racemization.[14]
-
Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to days for highly hindered substrates.
-
Work-up and Purification: a. Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent. b. Purify the conjugate using column chromatography or HPLC.
References
- 1. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 11. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 12. peptide.com [peptide.com]
- 13. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bachem.com [bachem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Acid-PEG5-mono-methyl ester Reactions
Welcome to the technical support center for challenges in scaling up Acid-PEG5-mono-methyl ester reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this versatile PEG linker. Below, you will find frequently asked questions (FAQs) and a comprehensive troubleshooting guide to address specific issues you might encounter during the synthesis, purification, and analysis of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It contains a terminal carboxylic acid group and a methyl ester group, connected by a 5-unit PEG chain. This structure allows for the sequential conjugation of two different molecules. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible spacer to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2][3] The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[][5]
Q2: What are the key reaction steps when using this compound?
The use of this compound typically involves a two-step conjugation process:
-
Amide Bond Formation: The terminal carboxylic acid is activated, commonly using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to react with a primary or secondary amine on the first target molecule, forming a stable amide bond.[6][7]
-
Ester Hydrolysis and Subsequent Coupling: The methyl ester is hydrolyzed, typically under basic conditions, to reveal a second carboxylic acid. This newly formed carboxylic acid can then be coupled to a second amine-containing molecule using similar activation chemistry.
Q3: What are the most common challenges encountered when scaling up reactions with this linker?
Scaling up reactions with this compound can present several challenges:
-
Side Reactions: Unwanted reactions such as hydrolysis of the methyl ester during the first coupling step, or the formation of byproducts from coupling agents.[7]
-
Purification Difficulties: Separating the desired product from unreacted starting materials, excess reagents, and side products can be complex due to the hydrophilic nature of the PEG linker.[8]
-
Maintaining Solubility: Ensuring all reactants and the final product remain soluble throughout the reaction and purification process.[1]
-
Reaction Optimization: Achieving high yields and purity on a larger scale often requires careful optimization of reaction conditions, including stoichiometry, temperature, and reaction time.
Q4: Which analytical techniques are recommended for monitoring reaction progress and characterizing the final product?
A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Particularly Reverse-Phase HPLC (RP-HPLC), is essential for monitoring reaction progress, assessing purity, and for purification.[8][][10]
-
Mass Spectrometry (MS): To confirm the identity and mass of the desired product and to identify any side products or impurities.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation of the final product and intermediates.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Amide Coupling Product | Incomplete activation of the carboxylic acid. | Optimize the amount of coupling agent (e.g., EDC, HATU) and activator (e.g., NHS). Ensure anhydrous reaction conditions as moisture can quench the activated ester.[14] |
| Low reactivity of the amine. | Adjust the reaction pH to be between 7 and 9 to ensure the amine is deprotonated and nucleophilic.[6] | |
| Side reactions consuming the activated ester. | Control the reaction temperature and time to minimize side reactions. Consider a two-step activation/coupling process to improve efficiency. | |
| Premature Hydrolysis of the Methyl Ester | Basic reaction conditions during the first coupling step. | If possible, perform the first coupling reaction under neutral or slightly acidic conditions. If basic conditions are required, minimize the reaction time and temperature.[7] |
| Presence of water in the reaction mixture. | Use anhydrous solvents and reagents to prevent hydrolysis. | |
| Difficulty in Purifying the Final Product | Similar polarity of the product and impurities. | Utilize a multi-step purification strategy. Size Exclusion Chromatography (SEC) can be used for initial bulk separation, followed by a higher resolution technique like RP-HPLC for final polishing.[8][] |
| Product is not retained on the chromatography column. | For highly polar PEGylated compounds, a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18 for RP-HPLC) may be more effective.[] | |
| Co-elution of product with unreacted starting materials. | Optimize the gradient elution method in RP-HPLC. A shallower gradient can improve the resolution between closely eluting peaks.[8] | |
| Inconsistent Results at Larger Scale | Poor mixing leading to localized high concentrations of reagents. | Ensure efficient stirring throughout the reaction. For larger volumes, consider using an overhead stirrer. |
| Exothermic reactions causing temperature fluctuations. | Monitor the internal temperature of the reactor and use a cooling bath to maintain the desired temperature. | |
| Challenges in removing impurities during workup. | Optimize the extraction procedure. Multiple extractions with smaller volumes of solvent are often more effective than a single extraction with a large volume. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to the Carboxylic Acid Terminus
-
Reagent Preparation:
-
Dissolve this compound (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Prepare a solution of the amine-containing molecule (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Prepare solutions of the coupling agent (e.g., EDC, 1.2 equivalents) and activator (e.g., N-hydroxysuccinimide (NHS), 1.2 equivalents) in the same anhydrous solvent.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add the solutions of the coupling agent and activator.
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the activated ester mixture.
-
If necessary, add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2-3 equivalents) to maintain a pH between 7 and 9.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by HPLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with a mild aqueous acid (e.g., 0.1 M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 2: Purification of PEGylated Products by RP-HPLC
-
System and Column:
-
Use a preparative RP-HPLC system with a UV detector.
-
Select an appropriate C18 or C8 column with a suitable particle size for preparative scale.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
-
Purification Method:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A, 5% B).
-
Inject the sample onto the equilibrated column.
-
Elute the product using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).
-
Collect fractions based on the elution profile and monitor the purity of the fractions by analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following table provides representative data for a typical two-step conjugation reaction using this compound in a PROTAC synthesis. Actual results may vary depending on the specific substrates and reaction conditions.
| Reaction Step | Parameter | Value | Notes |
| Step 1: Amide Coupling | Yield | 60-85% | Yield after purification. |
| Purity | >95% | Determined by analytical HPLC. | |
| Step 2: Ester Hydrolysis & Amide Coupling | Yield | 50-75% | Yield over two steps after final purification. |
| Purity | >98% | Determined by analytical HPLC. | |
| Overall Process | Overall Yield | 30-65% | Highly dependent on the complexity of the coupled molecules. |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 7. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical derivatization of histones for facilitated analysis by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bruker.com [bruker.com]
- 13. Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics Integrated with a Structural Elucidation Strategy by Assembling Fragment Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
Storage and handling best practices for Acid-PEG5-mono-methyl ester
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Acid-PEG5-mono-methyl ester, along with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Storage and Handling Best Practices
Proper storage and handling are crucial to maintain the integrity and reactivity of this compound.
Key Recommendations:
-
Long-term Storage: For long-term stability, store the compound in its pure form at -20°C.
-
Short-term Storage: For shorter periods, storage at 4°C is also acceptable.
-
In-Solvent Storage: If the compound is dissolved in a solvent, it is best to store the stock solution at -80°C for up to six months, or at -20°C for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.
-
Moisture Sensitivity: The ester functional group can be sensitive to moisture, which can lead to hydrolysis. It is important to store the compound in a desiccated environment and to equilibrate the vial to room temperature before opening to avoid condensation.
-
Inert Atmosphere: For maximum stability, especially for long-term storage of stock solutions, consider storing under an inert gas like argon or nitrogen.
Storage Conditions Summary
| Condition | Temperature | Duration | Notes |
| Pure Form | -20°C | Long-term | Recommended for optimal stability |
| 4°C | Short-term | Suitable for brief storage periods | |
| In Solvent | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in experimental workflows.
Issue 1: Poor Solubility
Question: I am having difficulty dissolving this compound in my desired solvent. What can I do?
Answer:
Polyethylene (B3416737) glycol (PEG) compounds are generally soluble in a variety of solvents.[3][4] However, solubility can be affected by the specific solvent, concentration, and the presence of other molecules.
-
Recommended Solvents: this compound is soluble in water and many organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), chloroform, and methylene (B1212753) chloride.[3] It is less soluble in alcohols and toluene.[3]
-
Aiding Dissolution: If you encounter solubility issues, gentle heating or sonication can help to dissolve the compound.[1][2]
-
Co-solvents: For in vivo applications, co-solvent systems are often used. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).[1]
Solubility Data in Co-solvent Systems
| Co-solvent System | Solubility |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (7.09 mM)[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (7.09 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (7.09 mM)[1] |
Issue 2: Inefficient Amide Coupling Reaction
Question: My amide coupling reaction with this compound is showing low yield. What are the possible causes and solutions?
Answer:
The carboxylic acid moiety of this compound can be coupled with primary amines using activating agents. Low yields can result from several factors.
-
Activator Choice: Ensure you are using an appropriate activating agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[5][6]
-
Reaction Conditions:
-
pH: The pH of the reaction is critical. For EDC coupling, a slightly acidic pH (around 4.5-5.5) is often optimal for activating the carboxylic acid, while the subsequent reaction with the amine is more efficient at a neutral to slightly basic pH (7-8.5).
-
Solvent: Use an anhydrous aprotic solvent like DMF or DMSO to prevent hydrolysis of the activated ester.
-
Temperature: Room temperature is typically sufficient for most amide coupling reactions.
-
-
Reagent Quality: Verify the quality and activity of your coupling reagents. Old or improperly stored reagents can lose their effectiveness.
-
Hydrolysis of Methyl Ester: Be aware that under strong basic conditions, the methyl ester can be hydrolyzed.[5][6] This could be a competing reaction if your conditions are too basic.
Issue 3: Unintended Hydrolysis of the Methyl Ester
Question: I am observing hydrolysis of the methyl ester during my reaction or workup. How can I prevent this?
Answer:
The methyl ester can be susceptible to hydrolysis, particularly under strong basic or acidic conditions.
-
Avoid Strong Bases: If your protocol involves basic conditions, consider using a milder base or limiting the exposure time to the base.
-
Workup Conditions: During aqueous workup, use a saturated sodium bicarbonate solution or a weak acid like citric acid for neutralization to avoid harsh pH changes.
-
Purification: If using chromatography, ensure the mobile phase is not strongly acidic or basic.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is primarily used as a heterobifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][7] One end possesses a carboxylic acid for coupling to a ligand for a target protein, while the other end has a protected carboxylic acid (methyl ester) that can be deprotected for subsequent reactions, or the entire molecule can be used to link a protein ligand to an E3 ligase ligand. It is also used in bioconjugation and drug delivery to improve the solubility and pharmacokinetic properties of molecules.[8]
Q2: How does the PEG linker in a PROTAC influence its activity?
A2: The polyethylene glycol (PEG) linker plays a crucial role in the efficacy of a PROTAC. The length and composition of the linker are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. The hydrophilic nature of the PEG linker can also improve the solubility and cell permeability of the PROTAC molecule.
Q3: Can I use this compound for surface modification?
A3: Yes, the carboxylic acid group can be used to attach the PEG linker to surfaces that have been functionalized with amine groups. This can be useful for reducing non-specific protein binding to surfaces in various biomedical applications.
Experimental Protocols
Detailed Methodology: Amide Coupling Reaction
This protocol describes a general procedure for coupling the carboxylic acid of this compound to a primary amine.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) (optional, but recommended for stability of the activated ester)
-
Anhydrous DMF or DMSO
-
Reaction buffer (e.g., PBS at pH 7.4)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Dissolution: Dissolve this compound and the amine-containing molecule in anhydrous DMF or DMSO to the desired concentrations.
-
Activation of Carboxylic Acid:
-
In a separate vial, dissolve EDC and NHS (if used) in anhydrous DMF or DMSO. A typical molar ratio is 1:1.2:1.5 (this compound : EDC : NHS).
-
Add the EDC/NHS solution to the this compound solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the amine-containing molecule to the activated this compound solution.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight. The reaction can be monitored by an appropriate method such as TLC or LC-MS.
-
-
Quenching: Quench any unreacted activated ester by adding a quenching solution.
-
Purification: Purify the final conjugate using an appropriate method, such as HPLC or column chromatography.
Caption: Workflow for a typical amide coupling reaction.
Signaling Pathway and Experimental Workflow Diagrams
PROTAC Mechanism of Action
The following diagram illustrates the general mechanism of action for a PROTAC synthesized using a linker like this compound.
Caption: PROTAC mechanism of action.
Logical Relationship: Troubleshooting Low Reaction Yield
This diagram outlines the logical steps for troubleshooting a low-yield amide coupling reaction.
Caption: Troubleshooting low reaction yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. labinsights.nl [labinsights.nl]
- 5. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 6. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Acid-PEG-mono-methyl ester | AxisPharm [axispharm.com]
Technical Support Center: Optimizing PROTAC Linker Length for Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of linker length on PROTAC (Proteolysis Targeting Chimera) ternary complex formation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a PROTAC, and why is its length critical?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting these two components.[1] The primary function of the linker is to bridge the target protein and the E3 ligase, bringing them into close proximity to form a ternary complex.[2] This proximity is essential for the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2]
The length of the linker is a crucial parameter influencing the efficacy of a PROTAC.[1] An optimal linker length is necessary for the formation of a stable and productive ternary complex.[1][2] If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase.[1][2] Conversely, if the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[2] Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.[1][2]
Q2: How does linker composition, beyond length, affect PROTAC performance?
While linker length is a key determinant, its chemical composition also significantly impacts a PROTAC's overall performance by influencing its physicochemical properties such as solubility, cell permeability, and metabolic stability.[][4] For example, incorporating hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can enhance solubility, which is often a challenge for these large molecules.[5] The rigidity of the linker is another important factor; more rigid linkers can pre-organize the PROTAC into a conformation favorable for ternary complex formation, thereby reducing the entropic penalty of binding.[4] The composition can also introduce specific interactions with the target protein or E3 ligase, further stabilizing the ternary complex.[6]
Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[1][7] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex required for degradation.[1][7] Optimizing the linker to promote positive cooperativity in ternary complex formation can help mitigate the hook effect.[8] Positive cooperativity means that the binding of the first protein to the PROTAC increases the affinity for the second protein, thus favoring the formation of the ternary complex over binary complexes even at higher concentrations.[9][10]
Troubleshooting Guide
This section addresses specific issues that researchers may encounter during their PROTAC linker optimization experiments.
Problem 1: My PROTAC shows good binary binding to the target protein and the E3 ligase, but I don't observe any significant degradation of the target protein.
This is a common challenge in PROTAC development and often points to issues with ternary complex formation or the productivity of the formed complex.[1]
| Possible Cause | Troubleshooting Suggestion | Recommended Action |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate the formation of a stable and productive ternary complex.[1] | Synthesize a library of PROTACs with varying linker lengths to identify the optimal length.[9] |
| Poor Physicochemical Properties | The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target.[] | Modify the linker to improve properties like solubility (e.g., by incorporating PEG units) and cell permeability.[4][5] |
| Formation of a Non-productive Ternary Complex | A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1] | Perform an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. If not, this indicates a problem with the geometry of the ternary complex, requiring linker redesign.[11] |
Problem 2: The degradation efficacy of my PROTAC is low, and I observe a pronounced hook effect.
This suggests that the formation of binary complexes is competing with the formation of the productive ternary complex, especially at higher concentrations.[7]
| Possible Cause | Troubleshooting Suggestion | Recommended Action |
| Lack of Positive Cooperativity | The linker may not be promoting favorable protein-protein interactions between the target and the E3 ligase within the ternary complex.[12] | Redesign the linker to alter the relative orientation of the two proteins to foster positive cooperativity. This may involve changing the linker's length, rigidity, or attachment points.[4][12] |
| High Binary Binding Affinities | If the binary affinities of the PROTAC for the target protein and the E3 ligase are very high, it can favor the formation of binary complexes. | While seemingly counterintuitive, slightly weaker binary binders can sometimes lead to more efficient degradation by promoting the dynamic formation and dissociation of the ternary complex. Consider synthesizing PROTACs with moderately lower affinity warheads or E3 ligase ligands. |
Quantitative Data on Linker Length and Degradation Efficacy
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[2] The following tables summarize quantitative data from published studies, illustrating the impact of linker length on degradation efficacy.
Table 1: Impact of Linker Length on Estrogen Receptor (ERα) Degradation [13][14]
| PROTAC | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| 11 | 9 | < 50 | > 75 |
| 12 | 12 | < 50 | > 75 |
| 13 | 16 | < 50 | > 75 |
| 14 | 19 | > 50 | ~50 |
| 15 | 21 | > 50 | < 25 |
Note: In a head-to-head comparison, the 16-atom linker (PROTAC 13) proved to be superior to the 12-atom linker (PROTAC 12) in inducing ER degradation over an extended time course.[13]
Table 2: Impact of PEG Linker Length on Target Protein Degradation [5]
| Target Protein | E3 Ligase | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| BRD4 | VHL | PEG | 3 | 15 | 95 |
| BRD4 | VHL | PEG | 4 | 8 | >98 |
| BRD4 | VHL | PEG | 5 | 25 | 90 |
| RIPK2 | CRBN | PEG | 2 | >1000 | <20 |
| RIPK2 | CRBN | PEG | 4 | 120 | 85 |
| RIPK2 | CRBN | PEG | 6 | 350 | 70 |
Experimental Protocols
Accurate assessment of the impact of linker length on PROTAC efficacy requires robust experimental assays. Below are detailed methodologies for key experiments.
Ternary Complex Formation Assays
These assays are crucial to confirm that the PROTAC is capable of bringing the target protein and the E3 ligase together.
SPR is a label-free technique that measures the binding kinetics and affinity of molecules in real-time.[15]
Methodology:
-
Ligand Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.
-
Analyte Injection: Inject a pre-incubated mixture of the target protein and the PROTAC at various concentrations over the sensor surface.
-
Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of the bound complex.
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (kon and koff) and the equilibrium dissociation constant (KD) for the ternary complex.
BRET is a proximity-based assay that measures the interaction of two proteins in live cells.[16]
Methodology:
-
Construct Preparation: Create fusion constructs of the target protein with a bioluminescent donor (e.g., Renilla luciferase, RLuc) and the E3 ligase with a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Co-transfect cells with the donor and acceptor constructs.
-
PROTAC Treatment: Treat the cells with varying concentrations of the PROTAC.
-
Signal Detection: Add the substrate for the bioluminescent donor (e.g., coelenterazine) and measure the light emission at the donor and acceptor wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
Ubiquitination Assays
These assays confirm that the formation of the ternary complex leads to the ubiquitination of the target protein.
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified target protein, E1 activating enzyme, E2 conjugating enzyme, the specific E3 ligase, ubiquitin, and ATP.
-
PROTAC Addition: Add the PROTAC at the desired concentration.
-
Incubation: Incubate the reaction mixture at 37°C to allow for the ubiquitination reaction to proceed.
-
Western Blotting: Stop the reaction and analyze the samples by Western blotting using an antibody specific for the target protein to detect higher molecular weight bands corresponding to the ubiquitinated protein.
Cellular Degradation Assays
These assays quantify the extent of target protein degradation in a cellular context.
This is the most common method to measure the reduction in target protein levels.
Methodology:
-
Cell Treatment: Treat cells with a range of PROTAC concentrations for a specified period (e.g., 24 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein and a loading control (e.g., actin or tubulin).
-
Densitometry: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.
Visualizations
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A workflow for PROTAC linker length optimization.
Caption: A decision tree for troubleshooting lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. refeyn.com [refeyn.com]
- 8. researchgate.net [researchgate.net]
- 9. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Delineating the role of cooperativity in the design of potent PROTACs for BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. aragen.com [aragen.com]
- 16. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acid-PEG5-mono-methyl Ester and Other PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the choice of a linker molecule is a critical determinant of the efficacy, stability, and overall performance of bioconjugates. Polyethylene glycol (PEG) linkers have become indispensable tools in this field, prized for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated molecules.[1] This guide provides an objective comparison of Acid-PEG5-mono-methyl ester with other commonly used PEG linkers, supported by a review of experimental data and detailed methodologies to inform the selection process for specific research and development needs.
Introduction to Heterobifunctional PEG Linkers
This compound is a heterobifunctional PEG linker, meaning it possesses two different reactive functional groups at its termini.[2] This dual functionality is crucial for the controlled and sequential conjugation of two distinct molecules, such as an antibody and a cytotoxic drug in an antibody-drug conjugate (ADC).[] The PEG component, in this case, a chain of five ethylene (B1197577) glycol units, imparts several advantageous properties, including increased water solubility, reduced immunogenicity, and a longer circulation half-life of the final bioconjugate.[4][5]
The defining feature of this compound is its terminal carboxylic acid and a mono-methyl ester. The carboxylic acid can be activated to react with primary amines, such as those on the surface of proteins, while the methyl ester provides a more stable alternative to highly reactive esters like N-hydroxysuccinimide (NHS) esters, which are prone to hydrolysis.[6][7]
Comparative Performance of PEG Linkers
The selection of a PEG linker significantly impacts the key attributes of a bioconjugate. The following tables summarize quantitative data synthesized from various studies to facilitate a comparison between this compound and other common heterobifunctional PEG linkers. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the literature; therefore, the presented data represents a consolidation of findings from multiple sources.
Table 1: Comparison of Physicochemical and Reactive Properties of Selected PEG5 Linkers
| Feature | This compound | NHS-PEG5-acid | Maleimide-PEG5-acid |
| Reactive Towards | Primary Amines (after activation) | Primary Amines | Thiols |
| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.2-8.5 | 7.2-9.0 | 6.5-7.5 |
| Relative Stability of Reactive Group | Methyl ester is relatively stable | NHS ester is highly susceptible to hydrolysis | Maleimide group can undergo hydrolysis at high pH |
| Conjugation Efficiency | Moderate to high, dependent on activation | Generally high, but can be reduced by hydrolysis | High |
| Resulting Linkage | Stable amide bond | Stable amide bond | Stable thioether bond |
Table 2: Impact of PEG Linker on Bioconjugate Properties (Illustrative Data)
| Parameter | Short PEG Chain (e.g., PEG5) | Long PEG Chain (e.g., PEG24) | Reference |
| In Vitro Cytotoxicity (IC50) of ADC | Lower IC50 (Higher Potency) | Higher IC50 (Lower Potency) | [8] |
| Plasma Clearance | Faster | Slower | [9] |
| Drug-to-Antibody Ratio (DAR) Efficiency | Can achieve high DAR | May result in lower DAR | [8] |
| In Vitro Stability in Plasma (% Intact ADC after 7 days) | >85% (Linker Dependent) | >90% (Linker Dependent) | [2] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of PEG linkers. Below are representative methodologies for key experiments.
Protocol 1: General Protein Conjugation with this compound
Objective: To conjugate this compound to a protein via its primary amine groups.
Materials:
-
Protein solution (e.g., monoclonal antibody) in amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in PBS.
-
Activation of Carboxylic Acid:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO to prepare stock solutions.
-
In a separate tube, add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the this compound solution.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Conjugation Reaction:
-
Add the activated PEG linker solution to the protein solution at a desired molar excess (e.g., 10- to 50-fold).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle agitation.
-
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted activated ester.
-
Purification: Remove unreacted PEG reagent and byproducts using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the conjugate to determine the degree of PEGylation (e.g., using SDS-PAGE, HPLC, or mass spectrometry).
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HPLC
Objective: To determine the average number of drug molecules conjugated to an antibody.
Materials:
-
PEGylated Antibody-Drug Conjugate (ADC) sample
-
HPLC system with a suitable column (e.g., hydrophobic interaction chromatography - HIC, or reversed-phase - RP)
-
Appropriate mobile phases for the chosen column
Procedure:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the initial mobile phase.
-
HPLC Analysis:
-
Inject the sample onto the HPLC system.
-
Run a gradient elution to separate the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
Protocol 3: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the linker and the conjugated payload in plasma.
Materials:
-
PEGylated ADC
-
Human or mouse plasma
-
Incubator at 37°C
-
Analytical method to measure intact ADC and released payload (e.g., LC-MS)
Procedure:
-
Incubation: Incubate the ADC in plasma at a concentration of approximately 1 mg/mL at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, stop the reaction (e.g., by adding a precipitation agent like acetonitrile) and process the sample to separate the ADC from plasma proteins.
-
Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC and any released drug-linker or payload.
-
Data Interpretation: Plot the percentage of intact ADC over time to determine the stability profile.
Protocol 4: Cell-Based Cytotoxicity Assay
Objective: To determine the in vitro potency of an ADC.[10]
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC and control antibody.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions using a plate reader.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) using a suitable curve-fitting model.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Caption: Experimental workflow for protein conjugation with this compound.
Conclusion
The selection of a PEG linker is a critical decision in the design of bioconjugates that profoundly influences their therapeutic potential. This compound offers a versatile platform for conjugating molecules to primary amines, with the methyl ester providing a more stable alternative to highly reactive NHS esters. The length of the PEG chain is a key parameter that must be optimized based on the specific application, balancing factors such as in vitro potency, plasma stability, and pharmacokinetic properties. The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the selection and evaluation of PEG linkers for their drug development programs.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. benchchem.com [benchchem.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The PEG5 Advantage: A Comparative Guide to Acid-PEG5-mono-methyl ester in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Acid-PEG5-mono-methyl ester with other linkers in Proteolysis Targeting Chimera (PROTAC) design, supported by experimental data and detailed protocols.
The efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the linker connecting the target protein-binding warhead and the E3 ligase-recruiting ligand. The linker is not merely a spacer but a key determinant of a PROTAC's physicochemical properties, ternary complex formation, and ultimately, its degradation efficiency. Among the diverse array of linker options, polyethylene (B3416737) glycol (PEG) linkers, particularly those with a defined length like the 5-unit this compound, have emerged as a superior choice for optimizing PROTAC performance.
This guide provides an objective comparison of the advantages conferred by a PEG5 linker over other common alternatives, such as alkyl chains, supported by experimental data.
Key Advantages of PEG5 Linkers
PROTACs incorporating this compound and similar PEG-based linkers consistently demonstrate improved drug-like properties compared to their alkyl-based counterparts. The primary advantages lie in enhanced solubility, modulated cell permeability, and the facilitation of productive ternary complex formation.
-
Enhanced Aqueous Solubility: One of the most significant hurdles in PROTAC development is their often large, lipophilic nature, which leads to poor solubility.[1][2] The ether oxygens in the PEG backbone act as hydrogen bond acceptors, significantly improving interactions with aqueous environments.[3] This enhanced solubility is crucial for reliable in vitro assays, formulation, and achieving better pharmacokinetic profiles in vivo.[3]
-
Modulated Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, PEG chains can improve cell permeability through a "molecular chameleon" or "linker-dependent folding" effect.[1][3] The flexible PEG linker can fold to shield its polar surface area, creating a more compact, less polar conformation that is more conducive to crossing the lipophilic cell membrane.[3] This adaptability is a distinct advantage over more rigid alkyl linkers.[3]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG5 linker are instrumental in enabling the proper orientation and proximity between the target protein and the E3 ligase.[4] This facilitates the formation of a stable and productive ternary complex, which is essential for efficient ubiquitination and subsequent degradation of the target protein.[1] An improperly sized linker, whether too short or too long, can lead to steric hindrance or an unstable complex, respectively, thereby diminishing degradation efficacy.[3]
Quantitative Data Comparison
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on the physicochemical properties and biological activity of PROTACs.
Table 1: Physicochemical Property Comparison of Linker Types
| Property | PEG5 Linker (e.g., this compound) | Alkyl Linker (e.g., C5 Alkyl Chain) | Key Considerations |
| Aqueous Solubility | Generally higher due to hydrophilic ether oxygens.[1] | Generally lower, more hydrophobic.[2] | Improved solubility is advantageous for formulation and bioavailability.[1] |
| Lipophilicity (cLogP) | Lower cLogP values. | Higher cLogP values. | Lower lipophilicity often correlates with better "drug-like" properties. |
| Topological Polar Surface Area (TPSA) | Higher TPSA. | Lower TPSA. | TPSA is a key factor in predicting cell permeability. |
| Metabolic Stability | May be susceptible to oxidative metabolism.[2] | Generally considered to have good metabolic stability.[1] | Linker stability is crucial for maintaining PROTAC integrity in vivo. |
Table 2: Performance Comparison of BRD4-Targeting PROTACs
This table presents data comparing a PROTAC with a Thalidomide-O-PEG5-Acid linker to one with an Alkyl C5 linker, both targeting the BRD4 protein for degradation via the Cereblon (CRBN) E3 ligase.
| PROTAC Compound | On-Target Degradation (BRD4) | Off-Target Degradation (BRD2) | Off-Target Degradation (BRD3) |
| Thalidomide-O-PEG5-Acid-BRD4 | >90% | <20% | <15% |
| Alternative PROTAC (Alkyl C5 Linker) | >80% | ~40% | ~35% |
Data is illustrative and sourced from comparative guides.
The data indicates that the PEG5-linked PROTAC achieves more selective degradation of the primary target, BRD4, with significantly less degradation of off-target proteins BRD2 and BRD3 compared to the alkyl-linked version.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding and designing effective PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Logical flow of linker property influence.
Caption: Experimental workflow for linker evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.
Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)
This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Normalize the protein concentration for all samples. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometry analysis to quantify the band intensities. Normalize the target protein level to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values from the dose-response curves.
Protocol 2: Aqueous Solubility Assessment (Shake-Flask Method)
This method determines the thermodynamic solubility of a PROTAC.
-
Sample Preparation: Add an excess amount of the solid PROTAC compound to a known volume of a buffered aqueous solution (e.g., PBS, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the PROTAC in the clear, saturated supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve.
Protocol 3: Cell Permeability Assessment (Caco-2 Assay)
This assay models the intestinal barrier to predict in vivo drug absorption.
-
Cell Culture: Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer.
-
Assay Initiation: Wash the cell monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution). Add the PROTAC compound to the apical (A) compartment.
-
Sampling: At various time points, collect samples from the basolateral (B) compartment.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment. A bidirectional assay (measuring A-to-B and B-to-A transport) can also be performed to determine the efflux ratio.
Protocol 4: Ternary Complex Characterization (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.
-
Immobilization: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of an SPR sensor chip.
-
Binary Interaction Analysis: To determine the affinity of the PROTAC for the E3 ligase (KD1), inject a series of PROTAC concentrations over the immobilized E3 ligase surface and measure the binding response.
-
Ternary Complex Analysis: To measure the affinity of the target protein to the PROTAC-E3 ligase complex (KD,ternary), inject a constant, saturating concentration of the target protein mixed with a series of PROTAC concentrations over the immobilized E3 ligase.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD). The cooperativity factor (α) can be calculated as α = KD1 / KD,ternary, where a value greater than 1 indicates positive cooperativity.
Conclusion
The selection of the linker is a pivotal decision in the design of a successful PROTAC. The evidence strongly suggests that PEG-based linkers, such as this compound, offer significant advantages over simple alkyl chains. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a stable and selective ternary complex makes them a superior choice for developing PROTACs with improved potency, selectivity, and overall drug-like properties. A systematic and empirical approach to optimizing linker architecture, guided by the quantitative assays outlined in this guide, is essential for the rational design of next-generation protein degraders.
References
The Impact of PEG Linker Length on Antibody-Drug Conjugate Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The linker component of an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing stability, pharmacokinetics (PK), and overall efficacy. Polyethylene glycol (PEG) linkers are frequently incorporated into ADC design to modulate these properties. This guide provides an objective comparison of the performance of different length PEG linkers in ADCs, supported by experimental data, to inform rational drug design and development.
Quantitative Performance Comparison
The length of the PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize key performance metrics for ADCs functionalized with PEG linkers of varying lengths, based on data from multiple studies.
Table 1: In Vitro Performance Metrics
| Parameter | Short PEGs (e.g., PEG2, PEG4) | Intermediate PEGs (e.g., PEG8, PEG12) | Long PEGs (e.g., PEG24 and larger) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | Can achieve higher drug loading in some cases. | Often show high drug loading efficiencies. | May result in lower drug loading. | Intermediate PEG lengths have demonstrated high drug loading efficiencies (DAR ~3.7-5.0), while both shorter and longer PEGs have in some cases resulted in lower loading (DAR ~2.5-3.0).[1] The specific chemistry and payload also play a significant role. |
| In Vitro Cytotoxicity (IC50) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency.[1] | Can exhibit a reduction in cytotoxicity. | Longer PEG chains can sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload. One study showed a 4.5-fold reduction in cytotoxicity with a 4 kDa PEG linker and a 22-fold reduction with a 10 kDa linker.[1][2][3] |
| Stability & Aggregation | May have a higher tendency for aggregation with hydrophobic payloads. | Improved stability and reduced aggregation compared to non-PEGylated or short-chain PEG ADCs. | Offers significant protection against aggregation and proteolysis. | Longer PEG chains enhance hydrophilicity, which is beneficial for hydrophobic molecules, reducing aggregation and improving stability in aqueous solutions. |
Table 2: In Vivo Performance Metrics
| Parameter | Short PEGs (e.g., PEG2, PEG4) | Intermediate PEGs (e.g., PEG8, PEG12) | Long PEGs (e.g., PEG24 and larger) | Key Findings & References |
| Plasma Clearance | Higher clearance rates. | Lower plasma clearances. | Significantly lower plasma clearances. | Increasing PEG chain length leads to lower plasma clearances.[4] ADCs with PEGs smaller than PEG8 showed rapid clearance.[5] |
| Plasma & Tumor Exposure (AUC) | Lower plasma and tumor exposures. | Significantly higher plasma and tumor exposures. | Highest plasma and tumor exposures. | Increasing PEG chain length in the linker leads to increased plasma and tumor exposures.[4] An ADC with a mPEG24 moiety demonstrated a prolonged half-life.[6][7] |
| Tumor Efficacy (% Tumor Weight Reduction) | 35-45% decrease in tumor weights. | 75-85% reduction in tumor weights. | 75-85% reduction in tumor weights. | ADCs with 8, 12, and 24 PEG units in the linker provided significantly higher tumor weight reduction compared to those with 2 and 4 PEG units.[4] |
| Tolerability | Conjugates with PEGs smaller than PEG8 were not well-tolerated in one study.[5] | Improved tolerability. | Enhanced animal tolerability.[6][7] | Longer PEG chains can contribute to improved safety profiles. |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG linker lengths.
ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Protocol:
-
Antibody Preparation: Prepare the monoclonal antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). If conjugation is through cysteine residues, partially reduce the antibody using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
Linker-Payload Activation: Activate the PEG linker-payload construct. For example, if using a maleimide-functionalized linker for cysteine conjugation, ensure the maleimide (B117702) group is reactive.
-
Conjugation: Mix the prepared antibody with the activated linker-payload at a specific molar ratio. Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a defined period.
-
Purification: Remove unconjugated linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration.
-
Characterization (DAR Determination by HIC-HPLC):
-
Principle: Hydrophobic Interaction Chromatography (HIC) separates ADC species based on their hydrophobicity. The addition of each drug-linker moiety increases the overall hydrophobicity of the ADC.
-
Method:
-
Use a HIC column (e.g., Butyl-NPR).
-
Establish a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to a low salt buffer).
-
Inject the purified ADC. Species with different numbers of conjugated drugs (DAR 0, 2, 4, etc.) will elute at different retention times.
-
Calculate the average DAR by integrating the peak areas for each species and using a weighted average formula.[8][9]
-
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential of ADCs with varying PEG linker lengths on a target cancer cell line.
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[2][10]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers in complete cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.[2][4]
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[2]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[2][4][6]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[4][6]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a sigmoidal dose-response curve.[2]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of ADCs with different PEG linkers in a mouse xenograft model.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells that express the target antigen into immunocompromised mice (e.g., nude or SCID mice).[11][12]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, and ADCs with different PEG linkers).[1][11]
-
ADC Administration: Administer the ADCs to the mice, typically via intravenous (IV) injection, at a specified dose and schedule (e.g., once or twice a week).[11][13]
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight of the mice regularly throughout the study. Body weight is an indicator of systemic toxicity.[11]
-
Endpoint: Terminate the study when tumors in the control group reach a maximum allowed size or at a predetermined time point. Euthanize the mice and excise the tumors for final weight measurement.[11][13]
-
Data Analysis: Compare the tumor growth inhibition and final tumor weights between the different treatment groups to assess the in vivo efficacy of each ADC.
Visualizations
To better illustrate the principles discussed, the following diagrams have been generated.
Caption: General structure of an ADC with a variable-length PEG linker.
Caption: Influence of PEG linker length on ADC properties and performance.
Caption: Experimental workflow for comparing ADCs with different PEG linkers.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their in vitro and in vivo performance. While shorter PEG linkers may favor higher in vitro potency, longer linkers generally enhance hydrophilicity, reduce aggregation, and improve pharmacokinetic profiles, leading to greater in vivo efficacy. An optimal PEG linker length often represents a balance between enhancing stability and solubility without compromising biological activity. The data presented in this guide underscores the importance of systematically evaluating a range of PEG linker lengths to identify the optimal candidate for a given antibody-payload combination.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols | BroadPharm [broadpharm.com]
- 4. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 5. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. PK/PD of Positively Charged ADC in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Impact of PEGylation on Drug Conjugate Efficacy: A Comparative Analysis
For researchers, scientists, and drug development professionals, the design of effective drug delivery systems is paramount. Heterobifunctional linkers, such as Acid-PEG5-mono-methyl ester, play a crucial role in the development of targeted therapies like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comparative overview of the efficacy of PEGylated drug conjugates, supported by experimental data, to inform the rational design of next-generation therapeutics.
The inclusion of a polyethylene (B3416737) glycol (PEG) spacer in drug conjugates offers several advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the resulting conjugate.[1] The length of the PEG chain is a critical parameter that can significantly influence the biological activity and stability of these complex bioconjugates.[1]
Efficacy of PEGylated Conjugates: A Head-to-Head Comparison
| Cell Line | Receptor Status | Conjugate w/o PEG (IC50 in nM) | Conjugate w/ 4 kDa PEG (IC50 in nM) | Conjugate w/ 10 kDa PEG (IC50 in nM) |
| NCI-N87 | HER2-positive | 4.9 | 31.9 | 111.3 |
| BT-474 | HER2-positive | 3.7 | 26.2 | 83.5 |
| MCF-7 | HER2-low | >1000 | >1000 | >1000 |
| PC-3 | HER2-negative | >1000 | >1000 | >1000 |
Data adapted from a study on affibody-drug conjugates, which demonstrates the principle of how PEG linker length can influence in vitro cytotoxicity.[2]
The data reveals that for HER2-positive cell lines, an increase in the PEG chain length leads to a higher IC50 value, indicating a decrease in in vitro cytotoxicity.[2] For instance, in NCI-N87 cells, the conjugate with a 10 kDa PEG linker is approximately 22.5-fold less cytotoxic than the conjugate without a PEG linker.[2] However, it is crucial to note that this reduced in vitro potency can be offset by significantly improved pharmacokinetics in vivo, leading to enhanced overall anti-tumor efficacy.[2] All conjugates demonstrated high selectivity for HER2-expressing cells, with negligible cytotoxicity in HER2-low and HER2-negative cell lines.[2]
Experimental Protocols
The evaluation of PEGylated drug conjugates typically involves a series of in vitro assays to determine their efficacy and selectivity. Below are generalized protocols for key experiments.
Cell Culture
Cancer cell lines representing a spectrum of target antigen expression (e.g., HER2-positive, HER2-low, and HER2-negative) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the drug conjugates, the unconjugated drug, and a vehicle control.
-
Incubation: The plates are incubated for a period of 72 to 120 hours.
-
Viability Assessment: Cell viability is assessed using a colorimetric (MTT) or luminescent (CellTiter-Glo®) assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control. IC50 values are calculated by fitting the data to a four-parameter variable slope model.
Cellular Uptake and Internalization
-
Fluorescent Labeling: The drug conjugate is labeled with a fluorescent dye.
-
Cell Treatment: Target cells are incubated with the fluorescently labeled conjugate for various time points.
-
Microscopy: Cellular uptake and subcellular localization are visualized using fluorescence microscopy or confocal microscopy.
-
Flow Cytometry: Quantification of cellular uptake can be performed by flow cytometry, which measures the fluorescence intensity of individual cells.
Visualizing the Mechanisms
To better understand the processes involved in the action of PEGylated drug conjugates, the following diagrams illustrate a generalized experimental workflow and a typical cellular uptake pathway for an antibody-drug conjugate.
Caption: A generalized workflow for the synthesis and in vitro evaluation of drug conjugates.
Caption: The cellular uptake and mechanism of action for a typical antibody-drug conjugate.
References
A Head-to-Head Comparison: Cost-Benefit Analysis of Acid-PEG5-mono-methyl Ester in Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that significantly impacts experimental outcomes, timelines, and budgets. Among the vast array of bioconjugation linkers, polyethylene (B3416737) glycol (PEG) derivatives are workhorses for improving the solubility, stability, and pharmacokinetic properties of molecules. This guide provides a comprehensive cost-benefit analysis of Acid-PEG5-mono-methyl ester, a heterobifunctional linker, comparing its performance and cost-effectiveness against common alternatives.
This analysis is supported by a compilation of experimental data and detailed protocols to empower researchers in making informed decisions for their specific applications, including the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Performance and Cost Comparison of Amine-Reactive PEG Linkers
The choice of a PEGylation reagent for modifying primary amines, such as those on lysine (B10760008) residues of proteins, often comes down to a trade-off between convenience, reaction efficiency, and cost. This compound requires a two-step activation and conjugation process, while alternatives like N-hydroxysuccinimide (NHS) esters offer a more direct, one-step approach.
| Feature | This compound | mPEG5-NHS ester | mPEG5-Succinimidyl Carboxymethyl (SCM) ester | mPEG5-Nitrophenyl carbonate (NPC) | mPEG5-Aldehyde |
| Reaction Type | Two-step (activation with EDC/NHS, then conjugation) | One-step direct conjugation | One-step direct conjugation | One-step direct conjugation | Reductive amination |
| Reactive Group | Carboxylic acid (requires activation) | N-hydroxysuccinimide ester | Succinimidyl carboxymethyl ester | Nitrophenyl carbonate | Aldehyde |
| Resulting Linkage | Stable amide bond | Stable amide bond | Stable amide bond | Stable urethane (B1682113) bond | Secondary amine bond |
| Reaction pH | Activation: 4.5-6.0; Conjugation: 7.2-8.5[1] | 7.0-8.5[2][3] | 7.0-8.0 | Alkaline | 5.0-8.0[4] |
| Reaction Time | Activation: 15-30 min; Conjugation: 2h to overnight[1] | 30-60 minutes to 2 hours[1][5] | Variable, typically 1-2 hours | Variable, often slower than NHS esters | Several hours to overnight |
| Relative Stability of Reagent | High (Carboxylic acid is stable)[1] | Moisture-sensitive, prone to hydrolysis[1][5] | More stable to hydrolysis than standard NHS esters | Generally more stable than NHS esters | Relatively stable |
| Byproducts | N-acylurea (from EDC), hydrolyzed NHS ester[1] | N-hydroxysuccinimide (NHS) | N-hydroxysuccinimide (NHS) | p-nitrophenol (can be used for reaction monitoring)[6] | Water |
| Reported Efficiency | Variable, dependent on activation step (~45% activation, ~70% amidation in one study)[1] | High, can be near-quantitative (>75% isolated yield in one study)[1] | Generally high | Efficient | Good, but can require optimization |
| Cost Estimate (per 100 mg) | ~$150 - $396[6][] | ~$180 - $815[1][2] | Varies by supplier | Varies by supplier | Varies by supplier |
Key Considerations for Researchers
This compound offers versatility as the carboxylic acid can be used for various conjugation chemistries. However, the two-step activation process requires careful optimization to maximize efficiency and minimize side reactions, such as the formation of N-acylurea byproducts. The stability of the carboxylic acid group makes it a good option for long-term storage.
mPEG5-NHS esters are a popular choice due to their high reactivity and the simplicity of a one-step conjugation protocol. This can lead to higher and more reproducible yields. However, NHS esters are susceptible to hydrolysis, which competes with the conjugation reaction, especially at higher pH. Therefore, these reagents should be used fresh and in appropriate buffers.
mPEG5-SCM esters provide a more stable alternative to traditional NHS esters, with a longer hydrolysis half-life, which can be advantageous in certain applications.
mPEG5-Nitrophenyl carbonates (NPC) form a stable urethane linkage and have the added benefit of releasing p-nitrophenol as a byproduct, which can be monitored spectrophotometrically to track the progress of the reaction.
mPEG5-Aldehyde reacts with amines via reductive amination to form a stable secondary amine linkage. This method can offer high selectivity for the N-terminal amine of a protein under controlled pH conditions.
Experimental Protocols
Protocol 1: Two-Step Antibody Conjugation using this compound with EDC/NHS Chemistry
This protocol outlines the general steps for conjugating this compound to an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the this compound stock solution with EDC and NHS in Activation Buffer. A typical molar ratio is 1:1.5:1.5 (PEG-Acid:EDC:NHS).
-
Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester intermediate.
-
-
Antibody Preparation:
-
Exchange the antibody into the Conjugation Buffer using a desalting column to remove any amine-containing buffers.
-
Adjust the antibody concentration to 1-10 mg/mL.
-
-
Conjugation:
-
Add the activated this compound solution to the antibody solution. A 20-fold molar excess of the PEG linker to the antibody is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess PEG reagent and byproducts by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: One-Step Protein Conjugation using mPEG5-NHS ester
This protocol describes a direct conjugation method for labeling a protein with an NHS-activated PEG linker.
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
mPEG5-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting columns
Procedure:
-
Reagent Preparation:
-
Equilibrate the mPEG5-NHS ester to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the mPEG5-NHS ester in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL). Do not store the stock solution as the NHS ester is prone to hydrolysis.[5]
-
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.
-
-
Conjugation:
-
Add a calculated amount of the mPEG5-NHS ester stock solution to the protein solution. A 10- to 50-fold molar excess of the NHS ester is typically used.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
-
Quenching:
-
Add the Quenching Buffer to stop the reaction.
-
-
Purification:
-
Purify the PEGylated protein from excess reagents using a desalting column or dialysis.
-
Visualizing the Workflows
To better illustrate the practical application of this compound, the following diagrams, generated using the DOT language, depict common experimental workflows.
Caption: Workflow for PROTAC synthesis using this compound.
Caption: Step-wise workflow for Antibody-Drug Conjugate (ADC) synthesis.
Conclusion
The choice between this compound and its alternatives is application-dependent. For routine bioconjugation where high efficiency and simplicity are paramount, pre-activated linkers like mPEG5-NHS esters may be the more cost-effective choice despite a potentially higher initial purchase price, due to savings in time and potentially higher yields. However, for researchers requiring greater flexibility in their conjugation strategy or for multi-step syntheses where the stability of the linker is critical during intermediate steps, the versatility and stability of this compound make it a valuable tool. By carefully considering the experimental requirements and the comparative data presented, researchers can select the optimal PEGylation reagent to advance their scientific goals.
References
A Head-to-Head Comparison of Amine-Reactive Crosslinkers: Acid-PEG5-mono-methyl ester vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Crosslinker for Bioconjugation
The covalent linkage of biomolecules is a cornerstone of numerous applications in research and drug development, from the creation of antibody-drug conjugates (ADCs) to the study of protein-protein interactions. The choice of crosslinker is a critical decision that profoundly influences the stability, solubility, and in vivo performance of the resulting conjugate. This guide provides a detailed, objective comparison of Acid-PEG5-mono-methyl ester, a popular PEGylated crosslinker, with other widely used alternatives, including the non-PEGylated crosslinker SMCC and the "zero-length" crosslinker EDC. This comparison is supported by experimental data and detailed methodologies to empower researchers to make informed decisions for their specific applications.
Executive Summary
This compound offers significant advantages in terms of increased hydrophilicity and stability of the final conjugate due to its polyethylene (B3416737) glycol (PEG) spacer. This often translates to improved pharmacokinetics and reduced immunogenicity in therapeutic applications. However, the selection of the optimal crosslinker is context-dependent. For applications where a short, rigid spacer is required and hydrophilicity is not a primary concern, traditional crosslinkers like SMCC may be suitable. For direct conjugation without introducing a spacer arm, zero-length crosslinkers like EDC are the preferred choice. This guide will delve into the chemical properties, performance metrics, and experimental considerations for each of these crosslinkers to provide a comprehensive framework for selection.
Chemical Properties and Mechanism of Action
This compound is a heterobifunctional crosslinker. One end features a carboxylic acid that can be activated to an amine-reactive N-hydroxysuccinimide (NHS) ester using carbodiimide (B86325) chemistry (e.g., with EDC and NHS). The other end is a chemically inert mono-methyl ether. The key feature of this crosslinker is the PEG5 spacer, which imparts hydrophilicity to the conjugated molecule.[1]
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a classic heterobifunctional crosslinker with an amine-reactive NHS ester and a sulfhydryl-reactive maleimide (B117702) group. Its rigid cyclohexane-containing spacer arm offers stability to the maleimide group.[2]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker that facilitates the formation of an amide bond between a carboxylic acid and a primary amine without being incorporated into the final product. It is often used in conjunction with NHS to increase coupling efficiency.[3]
Performance Comparison
The choice of crosslinker significantly impacts the physicochemical properties and in vivo behavior of the resulting bioconjugate. The following tables summarize key performance parameters based on available experimental data.
Table 1: General Performance Characteristics
| Performance Parameter | This compound (activated) | SMCC | EDC/NHS | Key Considerations & Supporting Data |
| Hydrophilicity of Conjugate | High | Low | No change (zero-length) | PEG linkers increase the hydrophilicity of ADCs, which can improve solubility and reduce aggregation.[4] Hydrophobic Interaction Chromatography (HIC) can be used to assess the hydrophobicity of the resulting conjugate.[3][5] |
| In Vivo Stability | High | Moderate | High (amide bond) | The amide bond formed by NHS esters is highly stable. The thioether bond from maleimides can be susceptible to retro-Michael addition, leading to deconjugation.[6] PEGylation can shield the conjugate from proteases and reduce clearance.[] |
| Tendency for Aggregation | Low | High (with hydrophobic payloads) | Dependent on conjugated molecules | The hydrophilic PEG chain creates a hydration shell around the payload, masking its hydrophobicity and reducing the propensity for aggregation.[] |
| Immunogenicity | Low | Moderate | Low | PEGylation can shield antigenic epitopes on the payload or linker, potentially reducing the immunogenicity of the conjugate.[] |
| Reaction Efficiency | High | High | Variable | Reaction efficiency for NHS esters is generally high but can be affected by hydrolysis. EDC/NHS efficiency is dependent on reaction conditions.[2][8] |
Table 2: Chemical and Physical Properties
| Property | This compound | SMCC | EDC |
| Reactive Groups | Carboxylic acid (activatable to NHS ester) | NHS ester, Maleimide | Carbodiimide |
| Target Functional Groups | Primary amines (after activation) | Primary amines, Sulfhydryls | Carboxylic acids, Primary amines |
| Spacer Arm Length | ~26.9 Å | 8.3 Å | 0 Å (zero-length) |
| Cleavability | Non-cleavable | Non-cleavable | Non-cleavable |
| Water Solubility | High | Low (soluble in organic solvents) | High |
Experimental Protocols
Accurate and reproducible conjugation is key to generating effective bioconjugates. Below are detailed protocols for the use of each crosslinker.
Protocol 1: Two-Step Amine Conjugation using this compound
This protocol describes the activation of the carboxylic acid on this compound to an NHS ester, followed by reaction with a primary amine-containing molecule (e.g., a protein).
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Amine-containing molecule (e.g., antibody at 1-10 mg/mL)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
-
Activation of this compound: a. Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO. A typical molar ratio is 1:1.5:1.2 (Acid-PEG:EDC:NHS). b. Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
Antibody Modification: a. Dissolve the amine-containing molecule in Conjugation Buffer. b. Add the activated Acid-PEG5-NHS ester solution to the protein solution. The final concentration of the organic solvent should be kept below 10%. A 10- to 20-fold molar excess of the crosslinker to the protein is a common starting point. c. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purification: a. Remove excess, unreacted crosslinker using a desalting column equilibrated with PBS.
-
Quenching (Optional): a. The reaction can be quenched by adding Quenching Buffer to a final concentration of 20-50 mM.
Protocol 2: Two-Step Protein-Protein Conjugation using SMCC
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein.
Materials:
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Conjugation Buffer: 0.1 M Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Anhydrous DMF or DMSO
-
Desalting column
Procedure:
-
Activation of Amine-Containing Protein: a. Dissolve Protein-NH2 in Conjugation Buffer. b. Dissolve SMCC in DMF or DMSO to a concentration of ~10 mM. c. Add the SMCC solution to the protein solution at a 10- to 20-fold molar excess. d. Incubate for 30-60 minutes at room temperature. e. Remove excess SMCC using a desalting column equilibrated with Conjugation Buffer.
-
Conjugation to Sulfhydryl-Containing Protein: a. Immediately add the maleimide-activated Protein-NH2 to the Protein-SH solution. b. Incubate for 1-2 hours at room temperature.
-
Purification: a. The final conjugate can be purified from unreacted proteins by size exclusion chromatography (SEC).
Protocol 3: "Zero-Length" Crosslinking using EDC and NHS
This protocol describes the direct conjugation of a carboxylate-containing molecule to an amine-containing molecule.
Materials:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Carboxylate-containing molecule
-
Amine-containing molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or hydroxylamine
Procedure:
-
Activation of Carboxylate-Containing Molecule: a. Dissolve the carboxylate-containing molecule in Activation Buffer. b. Add EDC and NHS to the solution. A common molar ratio is 1:2:2 (carboxylate:EDC:NHS). c. Incubate for 15 minutes at room temperature.
-
Conjugation to Amine-Containing Molecule: a. Add the amine-containing molecule to the activated solution. The pH can be raised to 7.2-7.5 with Conjugation Buffer to facilitate the reaction. b. Incubate for 2 hours at room temperature.
-
Quenching: a. Quench the reaction by adding Quenching Buffer.
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate signaling pathways where bioconjugates created with these crosslinkers are often employed, such as in the development of ADCs targeting cancer cells.
This diagram illustrates how ligands like EGF can activate the EGFR signaling cascade, leading to cell proliferation. It also shows how an antibody-drug conjugate (ADC) can target the HER2 receptor, a common strategy in cancer therapy, to deliver a cytotoxic payload and induce apoptosis.[9][10] Crosslinkers are fundamental in attaching the payload to the antibody in ADCs.
Experimental Workflow Diagrams
The following diagrams illustrate common experimental workflows involving crosslinkers.
This workflow outlines the key steps in the development of an ADC, from the initial conjugation of the antibody, crosslinker, and payload to the final in vitro and in vivo evaluation of the conjugate's efficacy. Each step requires careful optimization and characterization.
This diagram illustrates the general workflow for studying protein-protein interactions using crosslinking-mass spectrometry (XL-MS).[11][12] A protein complex is treated with a crosslinker, digested into peptides, and then analyzed by mass spectrometry to identify the crosslinked peptides, providing information on the spatial arrangement of the proteins within the complex.
Conclusion
The selection of a crosslinker is a critical step in the design of bioconjugates with optimal performance characteristics. This compound, with its hydrophilic PEG spacer, offers significant advantages in improving the solubility, stability, and pharmacokinetic profile of conjugates, making it an excellent choice for therapeutic applications such as ADC development. However, for applications where these properties are less critical, or where a different spacer length or reactivity is desired, other crosslinkers such as SMCC or EDC may be more appropriate. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the optimal crosslinking strategy to meet the specific demands of their research and development goals.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reactivity and applications of new amine reactive cross-linkers for mass spectrometric detection of protein-protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and analysis of mono-PEGylated HSA by hydrophobic interaction membrane chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hidden hydrophobicity impacts polymer immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 8. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epidermal Growth Factor Receptor Dimerization and Activation Require Ligand-Induced Conformational Changes in the Dimer Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Conjugation Efficiency of Acid-PEG5-mono-methyl ester
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a cornerstone technique for enhancing the therapeutic properties of biomolecules. By increasing a molecule's size, PEGylation can significantly improve its stability, solubility, and circulation half-life, while reducing immunogenicity.[1]
This guide provides a comprehensive comparison of Acid-PEG5-mono-methyl ester, a linear PEGylation reagent, with other common alternatives. We will delve into the chemistry of conjugation, present supporting data for performance comparison, provide detailed experimental protocols, and visualize key processes to aid in the selection of an optimal PEGylation strategy.
Understanding the Reagents: A Comparative Overview
The choice of PEGylation reagent is critical and depends on the target molecule, the desired degree of modification, and the available functional groups. This compound belongs to a class of reagents that require activation before they can react with their target, typically a primary amine on a protein or peptide.
This compound is a heterobifunctional linker possessing a carboxylic acid at one end and a stable methyl ester at the other.[2][3] The carboxylic acid group is the reactive handle for conjugation. It must first be activated to form a more reactive species that can then readily form a stable amide bond with a primary amine (e.g., on a lysine (B10760008) residue of a protein).[4]
Alternative PEGylation Reagents come in various forms, each with distinct advantages:
-
Pre-activated Esters (e.g., NHS-PEG, PFP-PEG): These reagents have a pre-activated functional group, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester.[5][6] This simplifies the conjugation process to a single step. PFP esters are noted to be less susceptible to hydrolysis in aqueous solutions compared to NHS esters, which can lead to more efficient reactions.[5][6][7][8]
-
Branched PEGs: These reagents have a branched structure, which can offer a greater hydrodynamic volume compared to a linear PEG of the same molecular weight. This can sometimes lead to improved in vivo circulation times.
-
Thiol-reactive PEGs (e.g., Maleimide-PEG): These are designed to specifically react with free sulfhydryl groups on cysteine residues, offering more site-specific conjugation.
-
Click Chemistry PEGs (e.g., Azide-PEG, Alkyne-PEG): These reagents utilize bioorthogonal click chemistry for highly specific and efficient conjugation under mild conditions.[9]
Performance Comparison: A Quantitative Look at Conjugation Efficiency
The efficiency of a PEGylation reaction is a key consideration. It is often assessed by the degree of PEGylation (the number of PEG molecules per protein) and the overall yield of the conjugated product. While direct head-to-head data for this compound is not always publicly available in a comparative format, we can infer performance from the efficiency of the activation chemistry.
The two-step process for Acid-PEG reagents (activation followed by conjugation) can be highly efficient, but requires careful optimization of reaction conditions. In contrast, pre-activated reagents like NHS- or PFP-esters offer a more streamlined, one-step process.
Here is a summary of expected performance based on the activation chemistry:
| Feature | Acid-PEG-mono-methyl ester (with EDC/NHS activation) | NHS-Activated PEG Linker | PFP-Activated PEG Linker |
| Reaction Type | Two-step, one-pot reaction (activation and conjugation)[10] | One-step direct conjugation[10] | One-step direct conjugation[5] |
| Reaction with Amines | Indirect: Requires in situ activation of the carboxylic acid[10] | Direct: NHS ester reacts directly with primary amines[10] | Direct: PFP ester reacts directly with primary and secondary amines[5][6][7][8] |
| Typical Yield | Can be high but is highly dependent on optimization of the activation step. | Generally high, can be near-quantitative (>75%) under optimal conditions.[10] | Often reported to be more efficient than NHS esters due to lower susceptibility to hydrolysis.[5][6][7][8] |
| Key Advantage | Versatility; the carboxylic acid can be used for other conjugation chemistries.[10] | Simplicity and a long history of successful use.[10] | Higher stability in aqueous solutions, leading to potentially more efficient reactions.[5][6] |
| Considerations | Potential for side reactions during the activation step; requires careful optimization.[10] | Susceptible to hydrolysis, which competes with the conjugation reaction.[10] | More hydrophobic than NHS esters, which may require the use of co-solvents.[6][7][8] |
Experimental Protocols: A Step-by-Step Guide
Here are detailed protocols for the conjugation of this compound and for the analysis of the resulting conjugate.
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group on this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to primary amines on a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M MES, pH 4.5-6.0 for activation; PBS, pH 7.2-8.0 for conjugation)
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Activation of this compound:
-
In a reaction tube, combine this compound with EDC and NHS in an activation buffer (e.g., 0.1 M MES, pH 4.5-6.0). A molar excess of EDC and NHS over the PEG reagent is recommended (e.g., 2-10 fold for EDC, 2-5 fold for NHS).[12]
-
Incubate for 15-30 minutes at room temperature to allow for the formation of the NHS ester.[12]
-
-
Conjugation to the Protein:
-
Immediately add the activated PEG solution to the protein solution. The pH of the final reaction mixture should be adjusted to 7.2-8.0 to facilitate the reaction with primary amines.[12]
-
The molar ratio of the activated PEG linker to the protein should be optimized for the desired degree of PEGylation. A 10-20 fold molar excess of the linker is a common starting point.[12]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching solution to the reaction mixture to a final concentration of 10-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Protocol 2: Analysis of Conjugation Efficiency by SDS-PAGE
A simple, semi-quantitative method to visualize the result of the PEGylation reaction is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Procedure:
-
Run samples of the un-PEGylated protein, the PEGylation reaction mixture, and the purified conjugate on an SDS-PAGE gel.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
The PEGylated protein will migrate slower than the un-PEGylated protein, appearing as a band or a smear at a higher molecular weight. The increase in apparent molecular weight is indicative of successful PEGylation.
Protocol 3: Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for quantifying the extent of PEGylation.
Procedure:
-
Method: Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC) can be used. SEC separates molecules based on their hydrodynamic radius, so PEGylated proteins will elute earlier than their un-PEGylated counterparts.
-
Analysis:
-
Inject the purified conjugate onto an appropriate HPLC column.
-
Monitor the elution profile using a UV detector (typically at 280 nm for proteins).
-
The chromatogram will show peaks corresponding to the un-PEGylated protein and the various PEGylated species (mono-, di-, tri-PEGylated, etc.).
-
The percentage of conjugation can be determined by integrating the peak areas of the un-PEGylated and PEGylated protein species.
-
Visualizing the Process: Diagrams for Clarity
To further clarify the experimental workflow and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Two-step reaction chemistry for EDC/NHS-mediated PEGylation.
Caption: Logical workflow for determining conjugation efficiency via HPLC.
Conclusion
Validating the conjugation efficiency of this compound requires a systematic approach that begins with understanding the two-step activation and conjugation chemistry. While this reagent offers versatility, its performance is intrinsically linked to the careful optimization of the reaction conditions. For applications where a simpler, one-step protocol is desired, pre-activated reagents such as NHS- or PFP-esters present a robust alternative, with PFP-esters offering enhanced stability against hydrolysis. By employing the detailed protocols and analytical methods outlined in this guide, researchers can confidently assess the efficiency of their PEGylation reactions and make informed decisions in the development of novel biotherapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 3. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 4. PEG acid, Acid linker, Amine PEG acid | BroadPharm [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. benchchem.com [benchchem.com]
The Tale of Two Linkers: A Comparative Guide to PROTAC Design Strategies
In the rapidly evolving field of targeted protein degradation, the success of a Proteolysis-Targeting Chimera (PROTAC) hinges on the intricate dance between its three core components: a ligand for the protein of interest, a recruiter for an E3 ubiquitin ligase, and the often-underestimated linker that tethers them. This guide delves into a critical aspect of PROTAC design—the choice of linker—by comparing the trailblazing clinical successes of rigid-linker PROTACs against the versatile utility of their flexible, PEG-based counterparts.
While flexible linkers like polyethylene (B3416737) glycol (PEG) are widely used in PROTAC research for their ability to enhance solubility and provide conformational freedom, the most clinically advanced PROTACs to date, Arvinas' bavdegalutamide (B8270050) (ARV-110) and vepdegestrant (ARV-471), have achieved success with a different approach: a short, rigid linker.[1] This guide will present case studies of these pioneering molecules and compare their performance with preclinical PROTACs that utilize PEG-based linkers, offering researchers and drug developers valuable insights into the nuanced role of the linker in achieving potent and selective protein degradation.
Case Study 1: The Power of Rigidity - ARV-110 and ARV-471
Bavdegalutamide (ARV-110) and vepdegestrant (ARV-471) represent milestones in the translation of PROTAC technology from concept to clinical reality. Both molecules employ a short, rigid piperidine-piperazine linker, a design choice that proved critical for optimizing the geometry of the ternary complex for their respective targets.[2]
-
Bavdegalutamide (ARV-110): An orally bioavailable PROTAC targeting the Androgen Receptor (AR), a key driver of prostate cancer.[2][3] ARV-110 has shown the ability to degrade both wild-type and mutated AR, addressing a common mechanism of resistance to standard anti-androgen therapies.[4][5]
-
Vepdegestrant (ARV-471): An oral PROTAC designed to degrade the Estrogen Receptor (ER), a validated target in ER-positive breast cancer.[6][7] Preclinical studies demonstrated its superiority over the standard-of-care agent fulvestrant (B1683766) in degrading ER and inhibiting tumor growth.[8]
The success of these molecules underscores that for certain target-E3 ligase pairs, a constrained linker can reduce the entropic penalty of forming the ternary complex, leading to enhanced stability and degradation efficiency.
Case Study 2: The Flexibility Advantage - PEG-based PROTACs in Preclinical Research
PEG linkers are a popular choice in PROTAC design due to their hydrophilicity, which can improve the solubility and permeability of often-hydrophobic PROTAC molecules.[9][10][11] The length of the PEG chain is a critical parameter that can be systematically varied to optimize degradation efficacy.[9]
-
MZ1: A well-characterized preclinical PROTAC that targets BET bromodomain proteins, particularly BRD4, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ligase.[12][13] It utilizes a 3-unit PEG linker to connect the BET inhibitor JQ1 to a VHL ligand.[12][14] The flexibility of this linker is thought to be crucial for forming the productive ternary complex that leads to selective BRD4 degradation.[15]
-
dBET1: Another BET-targeting PROTAC, dBET1, links the same BET inhibitor, (+)-JQ1, to a ligand for the Cereblon (CRBN) E3 ligase.[16][17] Its design has also proven effective in preclinical models for inducing apoptosis and delaying tumor growth in hematological malignancies.[4]
These examples highlight how flexible linkers can be instrumental in early-stage discovery, allowing for the exploration of the geometric requirements for effective ternary complex formation.
Head-to-Head: Performance Data Comparison
The following table summarizes the preclinical degradation performance of the featured PROTACs, showcasing the high efficacy achievable with both rigid and flexible linker strategies.
| PROTAC | Target Protein | Linker Type | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| ARV-110 | Androgen Receptor (AR) | Rigid | Cereblon (CRBN) | VCaP | ~1 | >90 | [3][18][19] |
| ARV-471 | Estrogen Receptor (ERα) | Rigid | Cereblon (CRBN) | MCF-7 | 0.9 - 2 | ~95 | [6][20][21][22][23] |
| MZ1 | BRD4 | PEG | von Hippel-Lindau (VHL) | HeLa | - | - | [7] |
| dBET1 | BRD4 | Flexible | Cereblon (CRBN) | Breast Cancer Cells | 430 | - | [16] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Visualizing the Mechanism and Workflow
To better understand the processes involved in PROTAC development and action, the following diagrams illustrate the key pathways and experimental workflows.
Experimental Protocols
Successful PROTAC development relies on a robust suite of biochemical and cellular assays. Below are detailed methodologies for key experiments.
Western Blot for Protein Degradation Analysis
This is the gold-standard assay to directly measure PROTAC-induced degradation of the target protein.
-
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
-
Methodology:
-
Cell Culture and Treatment: Plate a relevant cell line (e.g., VCaP for AR, MCF-7 for ER) at a density that ensures 70-80% confluency at the time of harvest. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[24][25]
-
Cell Lysis: After treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[25]
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA or Bradford assay to ensure equal loading.[24]
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[24][25]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[24]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[24]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate DC50 and Dmax values by plotting the normalized protein levels against the PROTAC concentration.
-
Cell Viability Assay (e.g., CellTiter-Glo®, MTT, CCK-8)
This assay assesses the functional consequence of target protein degradation on cell proliferation and survival.
-
Objective: To determine the effect of the PROTAC on the viability of cancer cells.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.[26]
-
Treatment: Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).[26]
-
Reagent Addition:
-
For CellTiter-Glo® (CTG): Add the CTG reagent, which measures ATP levels as an indicator of metabolic activity.
-
For MTT/CCK-8: Add the respective reagent, which is converted by metabolically active cells into a colored formazan (B1609692) product.[27][28]
-
-
Signal Measurement:
-
Analysis: Normalize the signal to the vehicle-treated control cells. Plot the percentage of cell viability against the PROTAC concentration to calculate the GI50 (concentration for 50% growth inhibition) or EC50.
-
Ternary Complex Formation Assay (e.g., Surface Plasmon Resonance - SPR)
This biophysical assay provides direct evidence of the PROTAC's ability to bring together the target protein and the E3 ligase.
-
Objective: To measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary (Protein-PROTAC-E3 Ligase) complex formation and to determine cooperativity.[2]
-
Methodology:
-
Immobilization: Immobilize a high-purity E3 ligase component (e.g., VHL or CRBN complex) onto an SPR sensor chip.[2]
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).
-
Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.
-
-
Ternary Interaction Analysis: Prepare solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase.[2]
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 binding) to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary complexes.[2]
-
Cooperativity Calculation: Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[2]
-
Conclusion
The journey of a PROTAC from a concept to a potential therapeutic is a testament to the power of rational drug design. The case studies of bavdegalutamide (ARV-110) and vepdegestrant (ARV-471) have firmly established the clinical viability of the PROTAC modality and have unexpectedly championed the use of short, rigid linkers for specific, high-affinity targets. Concurrently, the continued exploration of flexible PEG-based linkers in preclinical research, exemplified by molecules like MZ1, remains a vital strategy for optimizing degradation for a wide array of other targets.
Ultimately, the choice of linker is not a one-size-fits-all decision but a critical optimization parameter that must be empirically determined. By understanding the distinct advantages and applications of both rigid and flexible linkers, researchers can better navigate the complex landscape of PROTAC design and accelerate the development of the next generation of protein-degrading therapeutics.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dBET1|cas 1799711-21-9|DC Chemicals [dcchemicals.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ARV-471 | ARV471| PROTAC AR degrader | CAS#2229711-08-2 |2229711-08-2 | InvivoChem [invivochem.com]
- 7. MZ1, 1797406-69-9 | BroadPharm [broadpharm.com]
- 8. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. Structural basis of PROTAC cooperative recognition for selective protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MZ1 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. lifesensors.com [lifesensors.com]
- 18. researchgate.net [researchgate.net]
- 19. arvinasmedical.com [arvinasmedical.com]
- 20. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. caymanchem.com [caymanchem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. ARV-471 | Estrogen receptor degrader | PROTAC | TargetMol [targetmol.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. benchchem.com [benchchem.com]
- 27. PROTAC induced-BET protein degradation exhibits potent anti-osteosarcoma activity by triggering apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Acid-PEG5-mono-methyl Ester: A Comparative Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and drug delivery, the selection of an appropriate linker is a critical determinant of therapeutic success. This guide provides an objective comparison of Acid-PEG5-mono-methyl ester's performance against key industry-standard linkers, supported by experimental data to inform rational drug design.
This compound is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker increasingly utilized in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a carboxylic acid and a methyl ester at opposing ends of a five-unit PEG chain, offers versatility in conjugation strategies. This guide will delve into its performance characteristics, specifically focusing on bioconjugation efficiency, stability, and its impact on the overall efficacy of the resulting conjugate, benchmarked against established alternatives.
Performance Benchmark: this compound vs. Industry Standards
The performance of a linker is a multi-faceted consideration, encompassing not only the efficiency of the conjugation reaction but also the stability of the resulting bond and the overall pharmacokinetic profile of the bioconjugate. This section provides a comparative analysis of this compound against other commonly used linkers.
Bioconjugation Efficiency
The efficiency of conjugation is a crucial parameter, impacting reaction yield and the homogeneity of the final product. The carboxylic acid terminus of this compound allows for coupling to primary amines using standard carbodiimide (B86325) chemistry (e.g., EDC, HATU), while the methyl ester provides a more stable alternative to highly reactive NHS esters, which can be prone to hydrolysis.
| Linker Type | Reactive Groups | Typical Coupling Chemistry | Reported Conjugation Efficiency | Key Considerations |
| This compound | Carboxylic Acid, Methyl Ester | EDC/NHS or HATU coupling | High | Two-step activation of carboxylic acid required. Methyl ester offers a balance of reactivity and stability. |
| NHS-PEG-Acid | NHS Ester, Carboxylic Acid | Amine-reactive (NHS), Amine-reactive (activated acid) | Very High | NHS esters are highly reactive but susceptible to hydrolysis, requiring anhydrous conditions for optimal performance. |
| SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS Ester, Maleimide (B117702) | Amine-reactive (NHS), Thiol-reactive (Maleimide) | High | Well-established for ADC development. Potential for retro-Michael addition leading to drug deconjugation.[1] |
| Click Chemistry Linkers (e.g., Azide-PEG-Alkyne) | Azide, Alkyne | Copper-Catalyzed or Strain-Promoted Azide-Alkyne Cycloaddition | Very High & Specific | Bio-orthogonal reaction with high specificity and efficiency.[2] |
Stability and Hydrolysis Rate
The stability of the linker, particularly its resistance to premature cleavage in circulation, is paramount for ensuring the therapeutic agent reaches its target. The methyl ester of this compound is generally more stable to hydrolysis than more activated esters like N-hydroxysuccinimide (NHS) esters. Studies on benzoate (B1203000) esters have shown that methyl esters exhibit greater metabolic stability compared to their ethyl or larger alkyl counterparts.[3] The rate of hydrolysis is a critical factor, especially for applications requiring sustained drug release.
| Linker Moiety | Bond Type | Relative Hydrolysis Rate | Factors Influencing Stability |
| Methyl Ester (in this compound) | Ester | Moderate | Generally more stable than more activated esters. Can be hydrolyzed under strong basic conditions.[4][5] |
| Amide (from NHS ester reaction) | Amide | Low | Highly stable under physiological conditions. |
| Thioether (from Maleimide reaction) | Thioether | Low | Stable bond, though the maleimide itself can undergo reactions. |
| Triazole (from Click Chemistry) | Triazole | Very Low | Extremely stable and inert. |
Impact on PROTAC and ADC Performance
In the context of PROTACs and ADCs, the linker is not merely a spacer but an active contributor to the molecule's overall efficacy. The length and composition of the PEG chain in this compound can significantly influence the formation and stability of the ternary complex in PROTACs and the pharmacokinetic properties of ADCs.
PROTAC Performance: The length of the PEG linker is a critical parameter for PROTAC efficacy, with optimal lengths being target-dependent.[6][7][] A linker that is too short may lead to steric hindrance, while one that is too long might not facilitate a stable ternary complex.
| PROTAC Parameter | Impact of PEG Linker | Representative Data (Illustrative) |
| Degradation Efficacy (DC50) | Linker length dependent | PROTACs with PEG linkers can achieve DC50 values in the low nanomolar range. |
| Maximum Degradation (Dmax) | Linker length dependent | Optimal linker length can lead to Dmax values >90%. |
| Ternary Complex Stability | Influenced by linker flexibility and length | PEG linkers provide flexibility for optimal protein-protein interactions. |
ADC Performance: PEGylation of ADCs is a well-established strategy to improve their therapeutic index. The inclusion of a PEG spacer like that in this compound can enhance hydrophilicity, reduce aggregation, and prolong circulation half-life.[9][10][11]
| ADC Parameter | Impact of PEG Linker | Representative Data (Illustrative) |
| Plasma Half-life (t1/2) | Increased with PEGylation | PEGylated ADCs can have significantly longer half-lives compared to non-PEGylated counterparts. |
| Drug-to-Antibody Ratio (DAR) | Higher DARs achievable with hydrophilic linkers | PEG linkers can help mitigate aggregation associated with high DARs. |
| In Vivo Efficacy | Often improved | Enhanced pharmacokinetics can lead to better tumor accumulation and efficacy. |
Experimental Protocols
To ensure objective comparison, standardized experimental protocols are essential. Below are detailed methodologies for key experiments cited in this guide.
Bioconjugation Efficiency Determination
Objective: To quantify the efficiency of conjugating a payload to a protein or antibody using this compound versus an NHS-ester PEG linker.
Methodology:
-
Activation of this compound:
-
Dissolve this compound in an appropriate organic solvent (e.g., DMF or DMSO).
-
Add a 1.2-fold molar excess of both EDC and NHS to the linker solution.
-
Incubate at room temperature for 1 hour to form the NHS-activated PEG linker.
-
-
Conjugation to Antibody:
-
Prepare the antibody in a suitable conjugation buffer (e.g., PBS, pH 7.4).
-
Add the activated PEG linker or the NHS-ester PEG linker to the antibody solution at a defined molar ratio (e.g., 5:1 linker to antibody).
-
Incubate the reaction at room temperature for 2 hours with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using size-exclusion chromatography (SEC).
-
-
Characterization and Quantification:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Quantify the conjugated payload using UV-Vis spectroscopy at a wavelength specific to the payload.
-
Calculate the Drug-to-Antibody Ratio (DAR) by dividing the molar concentration of the payload by the molar concentration of the antibody.
-
Assess conjugation efficiency by comparing the obtained DAR to the theoretical maximum.
-
Hydrolysis Rate Determination of Methyl Ester
Objective: To determine the hydrolysis rate of the methyl ester in this compound under physiological conditions.
Methodology:
-
Sample Preparation:
-
Dissolve a known concentration of this compound in a physiologically relevant buffer (e.g., PBS, pH 7.4).
-
Incubate the solution at 37°C.
-
-
Time-course Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture.
-
-
Quantification of Hydrolysis:
-
Analyze the aliquots using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., ELSD or MS) to separate and quantify the intact ester and the hydrolyzed carboxylic acid product.[10]
-
Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of the methyl ester proton signal and the appearance of a new signal corresponding to the hydrolyzed product.[4][12][13][14]
-
-
Data Analysis:
-
Plot the concentration of the intact ester versus time.
-
Fit the data to a first-order decay model to determine the hydrolysis rate constant (k) and the half-life (t1/2).
-
Visualizing Workflows and Relationships
To further elucidate the processes and logical connections discussed, the following diagrams are provided.
Workflow for ADC synthesis using this compound.
Mechanism of PROTAC-mediated protein degradation.
Conclusion
This compound presents a versatile and valuable tool in the bioconjugation toolbox. Its heterobifunctional nature allows for controlled, sequential conjugation strategies. The PEG5 spacer offers a balance of providing sufficient length to mitigate steric hindrance while maintaining a relatively compact structure. The methyl ester provides a more stable alternative to highly reactive esters, potentially reducing premature hydrolysis and improving the overall stability of the conjugate.
The choice of linker is ultimately dependent on the specific application, the nature of the payload, and the desired pharmacokinetic profile. For applications requiring high stability and a more controlled conjugation process, this compound offers a compelling alternative to traditional NHS ester-based linkers. However, for rapid, high-yield conjugations where stability is less of a concern, NHS esters and click chemistry linkers may be more suitable. This guide provides a framework for making an informed decision based on a comparative analysis of key performance parameters. Further head-to-head studies under identical experimental conditions will be invaluable in providing a more definitive benchmark of its performance.
References
- 1. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, 1309460-30-7 | BroadPharm [broadpharm.com]
- 5. Acid-PEG3-mono-methyl ester, 1807505-26-5 | BroadPharm [broadpharm.com]
- 6. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The effect of the linker on the hydrolysis rate of drug-linked ester bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. purepeg.com [purepeg.com]
- 14. researchgate.net [researchgate.net]
Assessing the Immunogenicity of Acid-PEG5-mono-methyl Ester Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to a longer circulating half-life and reduced immunogenicity of the therapeutic protein. However, the immune system can recognize PEG as a foreign substance, leading to the development of anti-PEG antibodies. These antibodies can have significant clinical consequences, including accelerated drug clearance, loss of efficacy, and hypersensitivity reactions. This guide provides an objective comparison of the immunogenicity of Acid-PEG5-mono-methyl ester conjugates with other PEGylation strategies, supported by experimental data and detailed methodologies.
Comparative Immunogenicity of PEGylation Strategies
The immunogenicity of a PEGylated molecule is influenced by a multitude of factors related to the PEG itself and the conjugated molecule. While specific data for this compound is limited, we can infer its likely immunogenic potential by comparing key characteristics of different PEGylation approaches.
| Feature | This compound | Linear mPEG (e.g., 20 kDa) | Branched PEG (e.g., 40 kDa) |
| Molecular Weight | Low (approx. 352 Da) | High | Very High |
| Structure | Linear, short-chain | Linear, long-chain | Branched |
| Terminal Group | Carboxylic acid and methyl ester | Methoxy | Methoxy |
| Predicted Immunogenicity | Potentially lower due to small size, but the terminal groups may influence immunogenicity.[1][2] | Moderate to high, dependent on the conjugated protein and dosing regimen.[3][4] | Generally lower than linear PEGs of similar molecular weight due to increased shielding of the protein core.[2][5][6] However, the increased complexity might also lead to a more pronounced immune response in some cases.[7] |
| Key Considerations | The acid and methyl ester groups could potentially be recognized by the immune system, though the small size may mitigate this. | Higher molecular weight PEGs have a greater potential to induce anti-PEG antibodies.[3][4] | Branched PEGs offer superior shielding of the conjugated molecule from the immune system.[6] |
Experimental Protocols for Assessing Immunogenicity
Accurate assessment of immunogenicity is critical in the development and clinical monitoring of PEGylated drugs. The following are detailed protocols for key in vitro and in vivo assays.
In Vitro Assay: Anti-PEG Antibody Detection by ELISA
The most common method for detecting anti-PEG antibodies is the Enzyme-Linked Immunosorbent Assay (ELISA). This protocol outlines a general procedure for a direct ELISA to detect and quantify anti-PEG IgG and IgM in human serum.[8]
Materials:
-
High-binding 96-well microplates
-
PEG-BSA (Bovine Serum Albumin) or other PEGylated protein for coating
-
Phosphate-Buffered Saline (PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Human serum samples (test and control)
-
Anti-human IgG-HRP and anti-human IgM-HRP secondary antibodies
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microplate with 100 µL of PEG-BSA solution (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add 100 µL of diluted serum samples (e.g., 1:100 in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted anti-human IgG-HRP or anti-human IgM-HRP to the appropriate wells and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 100 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
In Vitro Assay: Complement Activation Assay (CH50)
The CH50 assay measures the total functional activity of the classical complement pathway.[9][10] Activation of the complement system by PEGylated compounds can lead to hypersensitivity reactions.
Materials:
-
Sheep red blood cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Veronal buffered saline with gelatin, Ca²⁺, and Mg²⁺ (GVB²⁺)
-
Human serum (source of complement)
-
Test compound (PEGylated molecule)
-
Water bath at 37°C
-
Spectrophotometer
Procedure:
-
Sensitization of SRBCs: Wash SRBCs with GVB²⁺ and incubate with an optimal concentration of anti-SRBC antibody for 30 minutes at 37°C to create sensitized SRBCs (EA).
-
Complement Activation: Pre-incubate human serum with various concentrations of the PEGylated test compound for a defined period (e.g., 30-60 minutes) at 37°C. A control with buffer instead of the test compound should be included.
-
Hemolysis Reaction: Add the pre-incubated serum-compound mixture to the sensitized SRBCs.
-
Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for complement-mediated lysis.
-
Centrifugation: Centrifuge the tubes to pellet the intact SRBCs.
-
Measurement of Hemolysis: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a 100% lysis control (SRBCs in water). The CH50 value is the dilution of serum that causes 50% hemolysis. A decrease in the CH50 value in the presence of the test compound indicates complement activation.
In Vivo Immunogenicity Assessment in Mice
Animal models are crucial for evaluating the immunogenic potential of PEGylated compounds before clinical trials.[11]
Procedure:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c or C57BL/6).
-
Immunization: Administer the PEGylated compound (e.g., this compound conjugate) to groups of mice via a clinically relevant route (e.g., intravenous or subcutaneous). Include a control group receiving the vehicle. Repeat administrations may be necessary to elicit an immune response.
-
Sample Collection: Collect blood samples at various time points after immunization (e.g., weekly).
-
Antibody Titer Determination: Isolate serum and measure the levels of anti-PEG IgG and IgM antibodies using the ELISA protocol described above (with an anti-mouse secondary antibody).
-
Pharmacokinetic Analysis: In a separate cohort of immunized and naive mice, administer a single dose of the PEGylated compound and measure its concentration in the blood over time to assess for accelerated blood clearance (ABC) phenomenon.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the serum of immunized mice to assess for inflammatory responses.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the immune response to PEGylated compounds can aid in understanding the mechanisms of immunogenicity.
Caption: T-cell dependent B-cell activation by a PEGylated conjugate.
Caption: Fc-gamma receptor mediated phagocytosis of opsonized PEG-conjugates.
Caption: Workflow for assessing the immunogenicity of PEGylated compounds.
References
- 1. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect Of Protein Immunogenicity And PEG Size And Branching On The Anti-PEG Immune Response To PEGylated Proteins [sinopeg.com]
- 5. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation: Investigating Key Parameters and Their Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4adi.com [4adi.com]
- 9. haemoscan.com [haemoscan.com]
- 10. researchgate.net [researchgate.net]
- 11. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape: A Comparative Guide to Acid-PEG5-mono-methyl Ester in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Acid-PEG5-mono-methyl ester with alternative linkers in Proteolysis Targeting Chimera (PROTAC) drug development, supported by experimental data and detailed methodologies.
The advent of Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in drug discovery, enabling the targeted degradation of previously "undruggable" proteins. A critical component of these heterobifunctional molecules is the linker, which connects the target protein ligand to the E3 ligase recruiter. The choice of linker profoundly influences a PROTAC's physicochemical properties, cell permeability, and ultimately, its therapeutic efficacy. This guide focuses on the regulatory considerations and comparative performance of this compound, a polyethylene (B3416737) glycol (PEG)-based linker, in the context of PROTAC development.
Regulatory Considerations for Novel Linkers in PROTACs
Currently, there are no specific regulatory guidelines from major agencies like the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA) dedicated solely to PROTACs.[1] These novel therapeutics are generally evaluated under the existing frameworks for small molecules and biologics. A key consideration for a novel linker, such as this compound, is that it may be classified as a "novel excipient." A novel excipient is an inactive ingredient that has not been previously used in an FDA-approved drug product.[2][3][4]
The qualification of a novel excipient requires a substantial data package, including detailed information on its manufacture, characterization, and controls, alongside comprehensive non-clinical and clinical safety data.[5] The FDA has initiated a pilot program to allow for the review of novel excipients prior to their inclusion in a drug formulation, which could provide a pathway for new linkers.[6] For PROTACs, developers must adhere to Good Manufacturing Practice (GMP) standards and provide robust Chemistry, Manufacturing, and Controls (CMC) data to ensure product quality and consistency.[5]
The Ubiquitin-Proteasome System: The PROTAC Mechanism of Action
PROTACs leverage the cell's own machinery for protein disposal, the ubiquitin-proteasome system. The PROTAC molecule acts as a bridge, bringing the target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome.
Caption: The PROTAC-mediated ubiquitin-proteasome pathway for targeted protein degradation.
Comparative Analysis: this compound vs. Alternative Linkers
The linker's composition and length are critical determinants of a PROTAC's performance.[7] While this compound offers distinct advantages due to its PEG composition, it is essential to compare it with other commonly used linkers, such as alkyl chains.
| Feature | This compound (PEG-based) | Alkyl Linker | Regulatory & Performance Implications |
| Solubility | Generally higher due to the hydrophilic nature of the PEG chain.[7][8] | Generally lower and more hydrophobic.[7][8] | Improved aqueous solubility can be advantageous for formulation, bioavailability, and meeting CMC requirements.[7][9] |
| Cell Permeability | Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups. | Permeability is variable and influenced by the overall hydrophobicity of the PROTAC. | Permeability is a critical factor for oral bioavailability and efficacy, and must be experimentally determined.[10] |
| Metabolic Stability | May be susceptible to oxidative metabolism.[8] | Generally considered to have good metabolic stability.[7][8] | Linker stability is crucial for maintaining PROTAC integrity in vivo and ensuring a consistent therapeutic effect. |
| Ternary Complex Formation | The flexibility of the PEG chain can facilitate the formation of a productive ternary complex.[8][11] | The conformational freedom of alkyl chains can also support ternary complex formation, but may lead to non-productive conformations.[8] | Optimal linker length and flexibility are highly dependent on the specific target and E3 ligase pair and must be empirically determined.[11] |
| Synthetic Accessibility | Synthesis can be more complex and costly.[7] | Generally simpler and more cost-effective to synthesize.[7] | Manufacturing complexity and cost are important considerations for CMC and commercial viability. |
Experimental Protocols for PROTAC Characterization
A comprehensive evaluation of a PROTAC's performance requires a suite of biophysical and cell-based assays.
Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs.
Protein Degradation Assay (Western Blot)
This assay quantifies the reduction in the target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., one that endogenously expresses the target protein) in a multi-well plate and allow the cells to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and vehicle control) for a specified time course (e.g., 24 hours).[12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
SDS-PAGE and Protein Transfer: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the chemiluminescent signal using an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. The percentage of protein degradation can then be calculated relative to the vehicle-treated control.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for characterizing the formation of the ternary complex.[14][15]
Methodology:
-
Immobilization: Immobilize one of the protein components (e.g., the biotinylated E3 ligase) onto a streptavidin-coated sensor chip.[14]
-
Binary Interaction Analysis: To determine the binding affinity of the PROTAC to each protein individually, inject a series of PROTAC concentrations over the immobilized E3 ligase surface. Separately, immobilize the target protein and inject the PROTAC.
-
Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein at varying concentrations over the immobilized E3 ligase surface. The formation of the ternary complex will result in a binding signal.[14]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and calculate the equilibrium dissociation constant (KD) for both the binary and ternary interactions. The cooperativity factor (α), which indicates the stability of the ternary complex, can be calculated by comparing the binary and ternary binding affinities.[16]
Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
ITC measures the heat change that occurs upon the binding of two molecules, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17][18]
Methodology:
-
Sample Preparation: Prepare the protein (e.g., target protein or E3 ligase) and the PROTAC in an identical, well-matched buffer to minimize heats of dilution.[18] The protein solution is placed in the sample cell, and the PROTAC solution is loaded into the titration syringe.
-
Titration: A series of small injections of the PROTAC solution are made into the protein solution in the sample cell. The heat released or absorbed during each injection is measured.
-
Data Acquisition: The raw data is a series of peaks corresponding to each injection. The area under each peak is integrated to determine the heat change.
-
Data Analysis: A binding isotherm is generated by plotting the heat change per injection against the molar ratio of the PROTAC to the protein. This curve is then fitted to a suitable binding model to determine the KD, n, and ΔH.[19]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are crucial for assessing the cytotoxic effects of the PROTAC on cells.
MTT Assay Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations for the desired duration.[20]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[1][20]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[1][20]
-
Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[20]
CellTiter-Glo® Luminescent Cell Viability Assay Methodology:
-
Cell Plating and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[21]
-
Signal Stabilization and Measurement: Incubate for a short period to stabilize the luminescent signal and then measure the luminescence using a luminometer.[21]
Conclusion
The selection of a linker is a critical decision in the development of a PROTAC therapeutic. This compound, with its hydrophilic PEG backbone, offers potential advantages in terms of solubility and the facilitation of a productive ternary complex. However, these benefits must be weighed against potential liabilities such as metabolic stability. A comprehensive understanding of the regulatory landscape for novel excipients, coupled with rigorous experimental characterization using assays such as Western blotting, SPR, ITC, and cell viability assays, is paramount for the successful development of safe and effective PROTAC drugs. The data-driven comparison with alternative linkers, such as alkyl chains, will enable researchers to make informed decisions to optimize their PROTAC candidates for clinical success.
References
- 1. broadpharm.com [broadpharm.com]
- 2. premier-research.com [premier-research.com]
- 3. usp.org [usp.org]
- 4. The FDA's Evaluation of a New Regulatory Pathway - A Discussion on the Approval of Novel Excipients - Lubrizol [lubrizol.com]
- 5. Best Practices in Dealing with Novel Excipients - Biopharma Excellence [biopharma-excellence.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. aragen.com [aragen.com]
- 15. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 16. cytivalifesciences.com [cytivalifesciences.com]
- 17. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 18. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. ch.promega.com [ch.promega.com]
In the realm of drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the choice of a chemical linker is a critical determinant of therapeutic success. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) derivatives, prized for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated molecules. This guide provides a comparative analysis of Acid-PEG5-mono-methyl ester and other heterobifunctional PEG linkers of varying lengths, offering researchers and drug developers insights into the trade-offs associated with linker selection.
Performance Comparison of PEG Linkers in Bioconjugates
The length of the PEG linker can significantly influence the physicochemical properties and in vivo performance of a bioconjugate. While this compound represents a mid-length option, both shorter and longer alternatives are available. The optimal choice is highly dependent on the specific application, the nature of the conjugated molecule, and the desired therapeutic outcome.
Longer PEG chains generally lead to increased hydrodynamic radius, which can shield the bioconjugate from renal clearance and proteolytic degradation, thereby extending its plasma half-life.[1][2] However, this increased size can also introduce steric hindrance, potentially reducing the binding affinity of the targeting moiety to its receptor and decreasing the in vitro potency of the conjugate.[1][3] Conversely, shorter PEG linkers may result in better cell permeability and higher in vitro potency but often at the cost of a shorter circulation time.
Below is a summary of quantitative data from studies comparing the effects of different PEG linker lengths on the performance of antibody-drug conjugates.
| Performance Metric | Short PEG Linker (e.g., 2-4 units) | Medium PEG Linker (e.g., 5-8 units) | Long PEG Linker (e.g., 12-24 units) |
| Plasma Exposure | Lower | Moderate to High | Highest[4] |
| Tumor Accumulation | Lower | Higher | Highest[4] |
| Tumor to Plasma Exposure Ratio | Lower | Significantly Higher | Significantly Higher[4] |
| In Vitro Cytotoxicity (IC50) | Potentially Lower (more potent) | Intermediate | Potentially Higher (less potent)[1] |
| In Vivo Efficacy (Tumor Reduction) | 35-45% reduction | 75-85% reduction | 75-85% reduction[4] |
| Circulation Half-life | Shorter | Longer | Longest[1][2] |
Experimental Protocols
To evaluate the impact of PEG linker length on the performance of a bioconjugate, a series of in vitro and in vivo experiments are typically conducted. Below are detailed methodologies for key experiments.
Protocol 1: Conjugation of an Antibody with Acid-PEG-mono-methyl ester Linkers of Varying Lengths
Objective: To synthesize antibody-drug conjugates with PEG linkers of different lengths for comparative analysis.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Acid-PEGn-mono-methyl ester (where n = 3, 5, 7, etc.)
-
N-Hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation
-
Amine-reactive payload (drug)
-
Reaction buffers (e.g., MES buffer, pH 6.0 for activation; PBS, pH 7.4 for conjugation)
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Activation of Acid-PEGn-mono-methyl ester: Dissolve the Acid-PEGn-mono-methyl ester, NHS, and EDC in an appropriate organic solvent (e.g., DMSO or DMF). The molar ratio of PEG:NHS:EDC is typically 1:1.2:1.2. Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS ester.
-
Conjugation to the Antibody: Add the activated PEG-NHS ester to the antibody solution at a specific molar ratio (e.g., 5:1 to 10:1 linker to mAb). The reaction is typically carried out in PBS at pH 7.4-8.0 for 2-4 hours at room temperature or overnight at 4°C.
-
Purification of the PEGylated Antibody: Remove the excess, unreacted PEG linker and other small molecules by size-exclusion chromatography.
-
Conjugation of the Payload: The methyl ester group on the conjugated PEG linker is hydrolyzed to a carboxylic acid under basic conditions. This carboxyl group is then activated with NHS and EDC, as in step 1. The amine-reactive payload is then added to the activated PEGylated antibody and allowed to react.
-
Final Purification: Purify the final antibody-drug conjugate using SEC to remove any unconjugated payload and other impurities.
-
Characterization: Characterize the resulting ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To compare the in vitro potency of ADCs with different PEG linker lengths.
Materials:
-
Cancer cell line expressing the target antigen
-
Complete cell culture medium
-
ADCs with varying PEG linker lengths
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in the cell culture medium. Remove the old medium from the cells and add the ADC dilutions. Include an untreated control and a control with a non-targeting ADC.
-
Incubation: Incubate the cells with the ADCs for a specified period (e.g., 72-96 hours).
-
Cell Viability Measurement: After the incubation period, measure the cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability against the ADC concentration and determine the half-maximal inhibitory concentration (IC50) for each ADC.
Protocol 3: Pharmacokinetic Study in Mice
Objective: To evaluate the in vivo plasma stability and clearance of ADCs with different PEG linker lengths.
Materials:
-
Balb/c mice (or other appropriate strain)
-
ADCs with varying PEG linker lengths
-
ELISA kit for detecting the human antibody
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of each ADC to a group of mice.
-
Blood Sampling: Collect blood samples from the mice at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, 168 hours) post-injection.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
ADC Quantification: Quantify the concentration of the ADC in the plasma samples using an ELISA that specifically captures the antibody portion of the ADC.
-
Data Analysis: Plot the plasma concentration of the ADC over time and calculate pharmacokinetic parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the efficacy of bioconjugates with different PEG linker lengths.
This workflow outlines the key stages from the synthesis and characterization of antibody-drug conjugates with varying PEG linker lengths to their subsequent evaluation through in vitro and in vivo studies, culminating in a comparative analysis of their performance. This systematic approach allows for a comprehensive understanding of how the length of the PEG linker, such as that in this compound, impacts the overall therapeutic potential of a bioconjugate.
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of Acid-PEG5-mono-methyl Ester: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of Acid-PEG5-mono-methyl ester, ensuring the safety of laboratory personnel and adherence to regulatory standards. This document is intended for researchers, scientists, and professionals in the field of drug development who handle such specialized chemical compounds.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful and requires careful handling. According to safety data sheets for this compound and similar chemical structures, the primary hazards include:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact and irritation. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes and irritation. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if aerosols are generated. | To prevent respiratory tract irritation. |
Step-by-Step Disposal Protocol
The following protocol outlines the immediate steps to be taken for the disposal of unused or waste this compound. This procedure should be performed in a designated chemical fume hood.
Experimental Protocol: Chemical Waste Neutralization and Collection
-
Preparation: Ensure all necessary PPE is worn correctly. Work within a certified chemical fume hood to minimize inhalation exposure. Prepare a designated, properly labeled, and sealable chemical waste container. The container should be compatible with organic compounds.
-
Neutralization (for acidic waste): If the waste is acidic, it should be neutralized. Slowly add a weak base, such as a saturated sodium bicarbonate solution, to the waste solution while stirring gently. Monitor the pH of the solution using pH paper or a calibrated pH meter until it is within the neutral range (pH 6-8). This step should be performed with caution as it may generate gas.
-
Collection: Carefully transfer the neutralized waste into the designated chemical waste container. Avoid splashing. If the original container is to be disposed of, rinse it with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and collect the rinsate in the same waste container.
-
Labeling: Securely close the waste container and label it clearly. The label should include:
-
"Hazardous Waste"
-
The full chemical name: "this compound" and any other components in the waste mixture.
-
The approximate concentration and volume.
-
The date of accumulation.
-
The hazard pictograms (e.g., GHS07 for harmful).
-
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secondary containment area, away from incompatible materials, heat, and ignition sources.[2][3]
-
Institutional Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor. Follow all institutional and local regulations for hazardous waste disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
Table 2: Emergency First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3][4] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[3][4] |
For spills, evacuate the area, eliminate all ignition sources, and ventilate the space.[4] Absorb the spill with a non-combustible absorbent material (e.g., sand, vermiculite) and collect it into a suitable container for disposal.[4] Use non-sparking tools for cleanup.[4]
Disposal Workflow and Logical Relationships
The following diagrams illustrate the procedural flow for the safe disposal of this compound and the logical relationships in hazard mitigation.
Caption: Disposal workflow for this compound.
Caption: Hazard mitigation through appropriate PPE.
References
Essential Safety and Operational Guide for Handling Acid-PEG5-mono-methyl Ester
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Acid-PEG5-mono-methyl ester. Adherence to these protocols is essential for ensuring a safe and efficient laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory to prevent skin and eye contact, inhalation of aerosols, and accidental ingestion.
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a full-face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal. |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills. For larger quantities or where splashing is likely, consider a chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a certified chemical fume hood. |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects. |
Hazard Identification and Precautionary Measures
This compound is classified with the following hazards.[1] Understanding these is crucial for safe handling.
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.
-
P362+P364: Take off contaminated clothing and wash it before reuse.
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
P501: Dispose of contents/container to an approved waste disposal plant.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1309460-30-7 | [1] |
| Molecular Formula | C15H28O9 | [2] |
| Molecular Weight | 352.38 g/mol | [2] |
| Physical Form | Liquid | [1] |
| Appearance | Colorless to light yellow | [2] |
| Boiling Point | 469.4 ± 45.0 °C at 760 mmHg | [1] |
| Storage Temperature | 4°C for pure form (2 years) or -20°C (3 years) | [1][2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [2][3] |
Operational Plan: Step-by-Step Handling and Storage
Preparation and Workspace Setup
-
Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.
-
Workspace Decontamination: Ensure the workspace is clean and free of clutter before beginning any procedure.
-
Gather Materials: Assemble all necessary equipment and reagents, including PPE, spill containment materials, and waste containers, before handling the compound.
Handling the Compound
-
Equilibration: Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Inert Atmosphere: For applications sensitive to moisture or air, consider handling under an inert gas such as argon or nitrogen.
-
Liquid Transfer: As the compound is a liquid, use calibrated micropipettes or syringes for accurate and safe transfer. Avoid splashing.
-
Avoid Inhalation: Always handle the compound in a well-ventilated area or fume hood to minimize inhalation of any aerosols or vapors.[1]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing by wearing the appropriate PPE.[1]
Preparation of a Stock Solution (General Protocol)
-
For ease of handling, a stock solution can be prepared by dissolving the reagent in an appropriate solvent.[2]
-
Solvent Selection: Dimethylsulfoxide (DMSO) is a suitable solvent.[2][3]
-
Procedure:
-
In a chemical fume hood, carefully transfer the desired amount of this compound to a clean, dry vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration.
-
Cap the vial securely and mix thoroughly by vortexing or gentle agitation until the solid is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Storage Procedures
-
Short-Term Storage (Stock Solution): Store stock solutions at -20°C for up to one month or -80°C for up to six months.[2] Aliquoting the stock solution is recommended to prevent degradation from repeated freeze-thaw cycles.[2]
-
Long-Term Storage (Pure Compound): The pure compound should be stored at 4°C for up to two years or -20°C for up to three years.[1][2]
-
Container: Keep the container tightly sealed to prevent contamination and degradation.[1]
-
Inert Atmosphere: For long-term stability, storing under an inert atmosphere is recommended.
Disposal Plan
Proper disposal of chemical waste is critical for environmental safety and regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as pipette tips, gloves, and paper towels, must be disposed of as hazardous waste.
-
Disposal Method: Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations. Do not discharge into the environment.
Experimental Workflow and Safety Diagram
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
